Afobazol
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
4-[2-[(6-ethoxy-1H-benzimidazol-2-yl)sulfanyl]ethyl]morpholine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2S.ClH/c1-2-20-12-3-4-13-14(11-12)17-15(16-13)21-10-7-18-5-8-19-9-6-18;/h3-4,11H,2,5-10H2,1H3,(H,16,17);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYSRFAUFQZYTOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(N2)SCCN3CCOCC3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50938369 | |
| Record name | 6-Ethoxy-2-{[2-(morpholin-4-yl)ethyl]sulfanyl}-1H-benzimidazole--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50938369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
189638-30-0, 173352-39-1 | |
| Record name | Afobazole dihydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=189638-30-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-((2-Morpholino)ethylthio)-5-ethoxybenzimidazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0173352391 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Ethoxy-2-{[2-(morpholin-4-yl)ethyl]sulfanyl}-1H-benzimidazole--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50938369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FABOMOTIZOLE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HDO6HX6NZU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Neuroprotective Mechanisms of Afobazol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Afobazol (Fabomotizole) is a non-sedating anxiolytic agent with a growing body of evidence supporting its significant neuroprotective properties. This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound's ability to shield neurons from various insults, including oxidative stress, glutamate excitotoxicity, and ischemic conditions. We delve into its primary molecular targets, the downstream signaling cascades it modulates, and the functional outcomes of these interactions. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of the core signaling pathways to offer a comprehensive resource for researchers in neuropharmacology and drug development.
Core Mechanisms of Neuronal Protection
This compound exerts its neuroprotective effects through a multi-target mechanism, engaging several key cellular players to mitigate neuronal damage and promote survival. The primary pathways include:
-
Sigma-1 Receptor (σ1R) Agonism: this compound's interaction with the σ1R, a unique intracellular chaperone protein located at the mitochondria-associated endoplasmic reticulum (ER) membrane, is central to its neuroprotective action.
-
Modulation of Melatonin Receptors: this compound interacts with MT1 and MT3 melatonin receptors, which are implicated in regulating circadian rhythms and cellular protection.
-
Inhibition of Monoamine Oxidase A (MAO-A): By reversibly inhibiting MAO-A, this compound can modulate neurotransmitter levels and reduce oxidative stress.
-
Regulation of Neurotrophic Factors: this compound has been shown to increase the expression of crucial neurotrophic factors, promoting neuronal growth and survival.
-
Anti-Apoptotic Effects: this compound directly influences the expression of key proteins involved in the apoptotic cascade, shifting the balance towards cell survival.
-
GABAergic System Modulation: While distinct from benzodiazepines, this compound's influence on the GABAergic system contributes to its overall effects on neuronal excitability.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound's interactions with its molecular targets and its functional efficacy in neuroprotective models.
Table 1: Receptor Binding Affinities and Enzyme Inhibition Constants
| Target | Parameter | Value | Reference(s) |
| Sigma-1 Receptor (σ1R) | Kᵢ | 5.9 µM (5.9x10⁻⁶ M) | [1][2][3][4] |
| Melatonin MT1 Receptor | Kᵢ | 16 µM (1.6x10⁻⁵ M) | [3][4] |
| Melatonin MT3 Receptor (NQO2) | Kᵢ | 0.97 µM (9.7x10⁻⁷ M) | [1][3][4] |
| Monoamine Oxidase A (MAO-A) | Kᵢ | 3.6 µM (3.6x10⁻⁶ M) | [1][3] |
| Monoamine Oxidase A (MAO-A) | IC₅₀ (rat brain mitochondria) | 0.36 mM | [5] |
| Monoamine Oxidase A (MAO-A) | IC₅₀ (rat liver mitochondria) | 0.43 mM | [5] |
Table 2: Functional Neuroprotective Efficacy
| Experimental Model | Parameter | Effect of this compound | Concentration/Dose | Reference(s) |
| In vitro Ischemia (cortical neurons) | Intracellular Ca²⁺ overload | Inhibition (IC₅₀) | Considerably less than for acidosis-induced Ca²⁺ increase | [6] |
| Glutamate Excitotoxicity (HT-22 cells) | Caspase-3 activity | Decreased | 10⁻⁸ M | [3][7] |
| Oxidative Stress (HT-22 cells) | Neuronal death | Decreased | 10⁻⁸ - 10⁻⁶ M | [3] |
| Cultured Hippocampal Neurons (HT-22) | NGF level | Increased | 10⁻⁸ M | [8] |
| Cultured Hippocampal Neurons (HT-22) | BDNF level | Increased | 10⁻⁸ - 10⁻⁵ M | [8] |
| Emotional Stress (BALB/c mice) | Brain BDNF level | Prevents stress-induced decrease | Not specified | [9] |
| 6-OHDA Model of Parkinson's Disease (mice) | Striatal dopamine level | Prevents decrease | 2.5 mg/kg, i.p. | [10] |
| 6-OHDA Model of Parkinson's Disease (mice) | Motor dysfunction | Normalizes | 2.5 mg/kg, i.p. | [10] |
Signaling Pathways and Molecular Interactions
Sigma-1 Receptor (σ1R) Pathway
Activation of the σ1R by this compound is a cornerstone of its neuroprotective mechanism. As a chaperone protein, σ1R translocates from the ER to the plasma membrane upon ligand binding, where it can modulate the function of various ion channels and signaling proteins.[2] This interaction leads to the regulation of intracellular calcium (Ca²⁺) homeostasis, a critical factor in neuronal survival.[6]
Under conditions of cellular stress, such as ischemia, excessive Ca²⁺ influx is a major contributor to neuronal death. This compound, by activating σ1R, mitigates this pathological Ca²⁺ overload.[6] This effect is blocked by selective σ1R antagonists, confirming the receptor's role.[6]
Anti-Apoptotic Pathway
This compound modulates the expression of key proteins in the Bcl-2 family, which are critical regulators of the intrinsic apoptotic pathway. Specifically, it has been shown to increase the expression of the anti-apoptotic protein Bcl-2 while decreasing the expression of the pro-apoptotic protein Bax.[6] This shift in the Bax/Bcl-2 ratio prevents the release of cytochrome c from the mitochondria, thereby inhibiting the activation of downstream executioner caspases, such as caspase-3.[3][6]
Neurotrophic Factor Upregulation
This compound promotes neuronal health and resilience by increasing the levels of Brain-Derived Neurotrophic Factor (BDNF) and Nerve Growth Factor (NGF).[3][8] These neurotrophins are vital for neuronal survival, differentiation, and synaptic plasticity. The upregulation of BDNF and NGF by this compound likely contributes to its long-term neuroprotective and potentially neuro-restorative effects.
Experimental Protocols
This section outlines the methodologies for key experiments cited in the study of this compound's neuroprotective actions.
In Vitro Neuroprotection Assays in HT-22 Cells
The immortalized mouse hippocampal cell line, HT-22, is a common model for studying neuronal oxidative stress and glutamate excitotoxicity as it lacks ionotropic glutamate receptors.[11]
-
Objective: To assess the protective effect of this compound against neuronal cell death induced by glutamate or oxidative agents.
-
Methodology:
-
Cell Culture: HT-22 cells are cultured in appropriate media (e.g., DMEM with 10% FBS) and seeded into 96-well plates.[12]
-
Pre-treatment: Cells are pre-incubated with various concentrations of this compound (e.g., 10⁻⁸ M to 10⁻⁶ M) for a specified period (e.g., 2-24 hours).[3]
-
Induction of Toxicity:
-
Incubation: Cells are incubated with the toxic agent in the presence or absence of this compound for 24 hours.
-
Viability Assessment: Cell viability is quantified using standard assays such as MTT or by measuring the release of lactate dehydrogenase (LDH) into the culture medium.[14]
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Intracellular Calcium Imaging
-
Objective: To measure changes in intracellular calcium concentration ([Ca²⁺]i) in response to ischemic conditions and this compound treatment.
-
Methodology:
-
Cell Preparation: Primary cortical neurons are cultured on glass coverslips.[6]
-
Dye Loading: Cells are loaded with a ratiometric calcium indicator dye, such as Fura-2 AM, which changes its fluorescence excitation spectrum upon binding to Ca²⁺.[6][15]
-
Imaging Setup: The coverslip is mounted on a perfusion chamber on an inverted fluorescence microscope equipped with a light source capable of alternating between 340 nm and 380 nm excitation wavelengths, and a camera to capture emissions at ~510 nm.
-
Baseline Measurement: A baseline [Ca²⁺]i is established by recording the ratio of fluorescence intensities at the two excitation wavelengths.
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In Vitro Ischemia: Ischemia is simulated by perfusing the cells with a glucose-free, anoxic solution.
-
Treatment: this compound is added to the perfusion solution before or during the ischemic insult to assess its effect on [Ca²⁺]i overload.
-
Data Analysis: The ratio of fluorescence intensities (340/380 nm) is calculated over time and converted to absolute Ca²⁺ concentrations using a standard calibration curve.[15]
-
Western Blot Analysis of Apoptotic Proteins
-
Objective: To quantify the expression levels of pro- and anti-apoptotic proteins (e.g., Bax, Bcl-2, cleaved caspase-3) in neuronal cells following treatment with this compound.
-
Methodology:
-
Sample Preparation: Neuronal cells (e.g., HT-22 or primary neurons) are treated with a neurotoxic agent in the presence or absence of this compound.
-
Protein Extraction: Cells are lysed using RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA or Bradford assay.[16]
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SDS-PAGE: Equal amounts of protein (20-30 µg) are separated by size on a polyacrylamide gel.[16]
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Protein Transfer: Proteins are transferred from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for Bax, Bcl-2, cleaved caspase-3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[16]
-
The membrane is then washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.[16]
-
-
Detection and Quantification: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensities are quantified using densitometry software and normalized to the loading control.[16]
-
6-Hydroxydopamine (6-OHDA) Mouse Model of Parkinson's Disease
-
Objective: To evaluate the neuroprotective or neuro-restorative effects of this compound in an in vivo model of dopaminergic neurodegeneration.
-
Methodology:
-
6-OHDA Lesion: The neurotoxin 6-OHDA is unilaterally injected into the striatum or the medial forebrain bundle to selectively destroy dopaminergic neurons, mimicking Parkinson's disease pathology.[10][17]
-
This compound Administration: this compound (e.g., 2.5 mg/kg) is administered intraperitoneally (i.p.) daily for a specified duration (e.g., 14 days), either starting shortly after the 6-OHDA injection (neuroprotection) or after the lesion has been established (neuro-restoration).[1][10]
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Behavioral Testing: Motor function is assessed using tests like the rotarod test to measure balance and motor coordination.[1]
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Neurochemical Analysis: After the treatment period, the striatum is dissected, and the levels of dopamine and its metabolites are quantified using high-performance liquid chromatography (HPLC).
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Immunohistochemistry: Brain sections are stained for tyrosine hydroxylase (TH), a marker for dopaminergic neurons, to assess the extent of neuronal loss and any protective effect of this compound.
Conclusion
This compound demonstrates a robust and multi-faceted mechanism of action in neuronal protection. Its ability to act as a σ1R agonist, modulate melatonin receptors, inhibit MAO-A, upregulate essential neurotrophic factors, and suppress apoptotic pathways collectively contributes to its efficacy in preclinical models of neurodegeneration and neuronal injury. The quantitative data and experimental evidence presented in this guide underscore the therapeutic potential of this compound and highlight the importance of its primary molecular targets, particularly the sigma-1 receptor, in the development of future neuroprotective agents. This comprehensive overview serves as a valuable resource for scientists dedicated to unraveling the complexities of neurodegenerative diseases and discovering novel therapeutic interventions.
References
- 1. Deferred Administration of Afobazole Induces Sigma1R-Dependent Restoration of Striatal Dopamine Content in a Mouse Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interaction of afobazole with sigma1-receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. psychiatry-psychopharmacology.com [psychiatry-psychopharmacology.com]
- 4. researchgate.net [researchgate.net]
- 5. Effect of afobazole on mitochondrial monoamine oxidase A activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Afobazole modulates neuronal response to ischemia and acidosis via activation of sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of selective anxiolytic afobazole on active caspase-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Selective anxiolytic afobazole increases the content of BDNF and NGF in cultured hippocampal HT-22 line neurons] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [Effects of afobazole on the BDNF content in brain structures of inbred mice with different phenotypes of emotional stress reaction] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. Neuroprotective Properties of this compound in Vitro | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. 6-OHDA mouse model of Parkinson's disease [protocols.io]
The Anxiolytic Agent Fabomotizole Dihydrochloride: A Technical Guide to its Discovery, Synthesis, and Preclinical Evaluation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fabomotizole dihydrochloride, a novel anxiolytic drug, has garnered significant interest for its unique mechanism of action that distinguishes it from traditional benzodiazepines. This technical guide provides an in-depth overview of the discovery, synthesis, and key experimental protocols used to elucidate the pharmacological profile of fabomotizole. Quantitative data are summarized in structured tables, and detailed methodologies for its synthesis and preclinical evaluation are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a comprehensive understanding of this compound.
Discovery and Pharmacological Profile
Fabomotizole, also known as Afobazole, was developed in Russia and is characterized by its anxiolytic effects without the sedative, myorelaxant, and amnestic side effects commonly associated with benzodiazepines. Its primary mechanism of action involves the modulation of the sigma-1 (σ1) receptor, a chaperone protein located at the endoplasmic reticulum.[1] Fabomotizole acts as a sigma-1 receptor agonist, which is believed to contribute to its neuroprotective and anxiolytic properties. Additionally, it has been shown to modulate the GABAergic system, though its interaction is distinct from that of benzodiazepines.[1] It does not directly bind to the benzodiazepine site on the GABAA receptor but rather influences the receptor's response to GABA.[1] Further studies have indicated its ability to modulate monoamine neurotransmitters like serotonin and dopamine and exhibit antioxidant properties.[1]
Quantitative Pharmacological Data
| Parameter | Value | Target/Model | Reference |
| Binding Affinity (Ki) | 5.9 µM | Sigma-1 Receptor (σ1R) | [1] |
| 3.6 µM | Monoamine Oxidase A (MAO-A) | [1] | |
| 0.97 µM | NAD(P)H:quinone oxidoreductase 2 (NQO2) | [1] | |
| Anxiolytic Activity (ED50) | 2.5 mg/kg (i.p.) | Elevated Plus Maze (Mice) | [1] |
| Clinical Efficacy (vs. Diazepam) | Significant reduction in HAMA score | Generalized Anxiety Disorder & Adjustment Disorders | [1] |
Synthesis of Fabomotizole Dihydrochloride
The synthesis of fabomotizole dihydrochloride is a multi-step process that begins with the formation of a benzimidazole ring, followed by S-alkylation.
Experimental Protocol: Synthesis
Step 1: Synthesis of 5-Ethoxy-2-mercaptobenzimidazole
This intermediate is synthesized from 4-ethoxy-o-phenylenediamine and carbon disulfide.
-
Materials: 4-ethoxy-o-phenylenediamine, carbon disulfide, potassium hydroxide, ethanol, water, acetic acid.
-
Procedure:
-
A mixture of 4-ethoxy-o-phenylenediamine, potassium hydroxide, and carbon disulfide in aqueous ethanol is refluxed for 3-4 hours.[2]
-
The reaction mixture is then treated with activated charcoal and filtered.
-
The filtrate is diluted with warm water and acidified with acetic acid to precipitate the product.[2]
-
The resulting solid is filtered, washed with water, and dried to yield 5-ethoxy-2-mercaptobenzimidazole.
-
Step 2: Synthesis of Fabomotizole
This step involves the S-alkylation of the 2-mercaptobenzimidazole intermediate with 4-(2-chloroethyl)morpholine.
-
Materials: 5-ethoxy-2-mercaptobenzimidazole, 4-(2-chloroethyl)morpholine hydrochloride, potassium hydroxide, ethanol.
-
Procedure:
-
5-Ethoxy-2-mercaptobenzimidazole is dissolved in an ethanolic solution of potassium hydroxide.
-
4-(2-chloroethyl)morpholine hydrochloride is added to the solution, and the mixture is refluxed for several hours.
-
After cooling, the reaction mixture is filtered, and the solvent is evaporated under reduced pressure.
-
The residue is purified by recrystallization to yield fabomotizole free base.
-
Step 3: Formation of Fabomotizole Dihydrochloride
-
Materials: Fabomotizole free base, hydrochloric acid, ethanol.
-
Procedure:
-
The purified fabomotizole free base is dissolved in ethanol.
-
A solution of hydrochloric acid in ethanol is added dropwise with stirring.
-
The resulting precipitate of fabomotizole dihydrochloride is filtered, washed with cold ethanol, and dried under vacuum.
-
Caption: Synthetic pathway of fabomotizole dihydrochloride.
Key Experimental Protocols
Sigma-1 Receptor Binding Assay
This assay determines the affinity of fabomotizole for the sigma-1 receptor.
-
Materials: Guinea pig brain membranes (source of sigma-1 receptors), [³H]-(+)-pentazocine (radioligand), fabomotizole dihydrochloride, incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4), filtration apparatus, scintillation fluid and counter.
-
Procedure:
-
Prepare serial dilutions of fabomotizole.
-
In a 96-well plate, incubate guinea pig brain membranes with a fixed concentration of [³H]-(+)-pentazocine and varying concentrations of fabomotizole.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Terminate the binding by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the concentration of fabomotizole that inhibits 50% of the specific binding of the radioligand (IC50) and subsequently determine the inhibitory constant (Ki) using the Cheng-Prusoff equation.
-
Caption: Workflow for the sigma-1 receptor binding assay.
Elevated Plus Maze (EPM) Test
The EPM test is a widely used behavioral assay to assess anxiety-like behavior in rodents.
-
Apparatus: A plus-shaped maze with two open and two closed arms, elevated from the floor.
-
Animals: Male mice are commonly used.
-
Procedure:
-
Administer fabomotizole (e.g., 2.5 mg/kg, i.p.) or vehicle to the mice 30 minutes before the test.
-
Place the mouse in the center of the maze, facing one of the open arms.
-
Allow the mouse to explore the maze for a fixed period (e.g., 5 minutes).
-
Record the time spent in and the number of entries into the open and closed arms using a video-tracking system.
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Anxiolytic activity is indicated by a significant increase in the time spent and/or the number of entries into the open arms compared to the vehicle-treated group.
-
Caption: Experimental workflow for the elevated plus maze test.
Pentylenetetrazole (PTZ)-Induced Seizure Test
This model is used to evaluate the anticonvulsant properties of a compound.
-
Materials: Pentylenetetrazole (PTZ), fabomotizole dihydrochloride, saline.
-
Animals: Male mice.
-
Procedure:
-
Administer fabomotizole or vehicle to the mice at a predetermined time before PTZ injection.
-
Inject a sub-convulsive dose of PTZ (e.g., 35-45 mg/kg, s.c.) to induce seizures.[3]
-
Observe the mice for a set period (e.g., 30 minutes) and record the latency to the first seizure and the severity of the seizures using a standardized scoring system.
-
An anticonvulsant effect is indicated by an increased latency to seizures and/or a reduction in seizure severity.
-
Signaling Pathways
The anxiolytic effect of fabomotizole is primarily attributed to its action on the sigma-1 receptor, which in turn modulates multiple downstream signaling pathways.
Caption: Proposed signaling pathways of fabomotizole.
Conclusion
Fabomotizole dihydrochloride represents a significant advancement in anxiolytic therapy due to its novel mechanism of action centered on the sigma-1 receptor. The synthetic route is well-established, and its pharmacological profile has been extensively characterized through a variety of preclinical models. This technical guide provides a foundational resource for researchers and drug development professionals interested in the further exploration and potential clinical applications of this promising anxiolytic agent.
References
Pharmacological Profile of Afobazol: A Selective Anxiolytic with Neuroprotective Properties
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Afobazol (5-Ethoxy-2-[2-(morpholino)-ethylthio]benzimidazole) is a selective, non-benzodiazepine anxiolytic agent with a unique pharmacological profile that distinguishes it from classical anti-anxiety medications.[1] Developed at the Zakusov Institute of Pharmacology RAMS, it is clinically used in Russia for the treatment of anxiety disorders.[2][3] Notably, this compound exerts its anxiolytic effects without inducing sedation or muscle relaxation, common side effects associated with benzodiazepines.[2][4] Beyond its anxiolytic properties, a growing body of evidence highlights its significant neuroprotective potential.[3][5][6][7] This technical guide provides an in-depth overview of the pharmacological profile of this compound, focusing on its mechanism of action, receptor binding affinities, and the experimental methodologies used to elucidate its effects.
Receptor Binding Affinity and Primary Pharmacological Targets
This compound's unique pharmacological effects stem from its interaction with multiple intracellular and membrane-bound targets. Unlike benzodiazepines, it does not directly act on GABA-A receptors.[8] Radioligand binding assays have been instrumental in identifying its primary molecular targets.
Quantitative Binding Data
The binding affinities of this compound for its principal targets have been determined through various in vitro radioligand binding assays.[3][8][9][10][11] The equilibrium dissociation constant (Ki) is a measure of the affinity of a ligand for a receptor; a lower Ki value indicates a higher affinity.
| Target Receptor/Enzyme | Ki (M) | Reference |
| Sigma-1 (σ1) Receptor | 5.9 x 10⁻⁶ | [3][9][10][11] |
| Melatonin MT1 Receptor | 1.6 x 10⁻⁵ | [3][5][10] |
| Melatonin MT3 Receptor (NQO2) | 9.7 x 10⁻⁷ | [3][5][10] |
| Monoamine Oxidase A (MAO-A) | 3.6 x 10⁻⁶ | [3][5][10][11] |
Mechanism of Action
This compound's mechanism of action is multifactorial, primarily attributed to its activity as a Sigma-1 receptor agonist.[6] Its interactions with melatonin receptors and MAO-A also contribute to its overall pharmacological profile.
Sigma-1 Receptor Agonism and Neuroprotection
The Sigma-1 receptor is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface, playing a crucial role in regulating intracellular calcium signaling and cellular stress responses.[6] this compound's agonism at the Sigma-1 receptor is believed to be the cornerstone of its anxiolytic and neuroprotective effects.[6]
Activation of the Sigma-1 receptor by this compound leads to its translocation from the endoplasmic reticulum to the plasma membrane.[9] This initiates a cascade of downstream signaling events that contribute to neuroprotection, including:
-
Regulation of Intracellular Calcium Homeostasis: this compound has been shown to mitigate intracellular calcium overload associated with ischemia and acidosis, a key mechanism in neuronal injury.[9] This effect is blocked by selective Sigma-1 receptor antagonists, confirming the receptor's involvement.[9]
-
Modulation of Apoptotic Pathways: In models of neuronal stress, this compound has been demonstrated to modulate the expression of key apoptotic proteins. It can decrease the expression of the pro-apoptotic protein Bax and the activity of caspase-3, while preserving the expression of the anti-apoptotic protein Bcl-2 in microglial cells during ischemia.[6]
-
Promotion of Neurotrophic Factors: Studies have shown that this compound can increase the levels of Brain-Derived Neurotrophic Factor (BDNF) and Nerve Growth Factor (NGF) in neuronal cells.[3]
Interaction with Melatonin Receptors
This compound exhibits a binding affinity for both MT1 and MT3 melatonin receptors.[3][5][10] While its affinity for these receptors is lower than for the Sigma-1 receptor, these interactions may contribute to its overall pharmacological effects, potentially influencing circadian rhythms and providing additional cytoprotective actions.[12]
Reversible Inhibition of Monoamine Oxidase A (MAO-A)
This compound acts as a reversible inhibitor of MAO-A, an enzyme responsible for the breakdown of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.[11][13] This inhibition can lead to an increase in the synaptic availability of these neurotransmitters, which may contribute to its anxiolytic and mood-stabilizing effects. The reversible nature of this inhibition suggests a lower risk of the "cheese effect" (hypertensive crisis) associated with irreversible MAOIs.[13]
Experimental Protocols
The pharmacological profile of this compound has been characterized through a variety of in vitro and in vivo experimental models.
Radioligand Binding Assay
This technique is used to determine the binding affinity of a drug to its target receptors.
Objective: To quantify the binding affinity (Ki) of this compound for Sigma-1, MT1, MT3 receptors, and MAO-A.
Methodology:
-
Membrane Preparation: Tissues or cells expressing the target receptor are homogenized and centrifuged to isolate the cell membrane fraction containing the receptors.[14]
-
Incubation: The membrane preparation is incubated with a specific radioligand (a radioactively labeled compound known to bind to the target receptor) and varying concentrations of unlabeled this compound.[15]
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.[14][15]
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[14]
In Vivo Models of Anxiety
The anxiolytic effects of this compound are typically evaluated in rodents using standardized behavioral tests.
This test is based on the innate fear of rodents for open and elevated spaces.[16][17]
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.[18]
Procedure:
-
Animals are habituated to the testing room before the experiment.[16]
-
The animal is placed in the center of the maze, facing an open arm.[18]
-
The animal's behavior is recorded for a set period (typically 5 minutes).[19]
-
Parameters measured include the time spent in the open arms, the number of entries into the open arms, and the total distance traveled.[16][18] An increase in the time spent and entries into the open arms is indicative of an anxiolytic effect.
This test relies on the conflict between the natural tendency of rodents to explore a novel environment and their aversion to brightly lit areas.[20][21][22]
Apparatus: A box divided into a large, brightly illuminated compartment and a small, dark compartment, connected by an opening.[4][22]
Procedure:
-
The animal is placed in the illuminated compartment.[22][23]
-
The animal's movement between the two compartments is recorded for a specific duration.
-
Key parameters measured are the time spent in the light compartment and the number of transitions between the two compartments.[22] Anxiolytic compounds increase the time spent in the light compartment.
In Vitro Models of Neuroprotection
The neuroprotective effects of this compound are investigated using cell-based assays that model neuronal injury.
This model simulates the conditions of a stroke to study the protective effects of a compound on neuronal cells.[24][25][26]
Procedure:
-
Neuronal cell cultures (e.g., primary cortical neurons or HT-22 cells) are deprived of oxygen and glucose for a specific period to induce cell death.[24][27]
-
This compound is added to the culture medium before, during, or after the oxygen-glucose deprivation period.
-
Cell viability is assessed using methods such as MTT assay or by staining for markers of cell death.[7] A higher cell survival rate in the presence of this compound indicates a neuroprotective effect.
This assay is used to detect DNA damage in individual cells.[2][28][29][30]
Procedure:
-
Cells are treated with a DNA-damaging agent (e.g., an oxidative stressor) in the presence or absence of this compound.[12]
-
The cells are embedded in agarose on a microscope slide and then lysed.[29]
-
The slides undergo electrophoresis, which causes damaged DNA fragments to migrate out of the nucleus, forming a "comet tail."[2]
-
The length and intensity of the comet tail, visualized by fluorescence microscopy, are proportional to the extent of DNA damage. A reduction in the comet tail in the presence of this compound indicates a protective effect against DNA damage.[12]
Clinical Efficacy and Safety
Clinical trials in patients with generalized anxiety disorder (GAD) and adjustment disorders have demonstrated that this compound is an effective anxiolytic.[2] It significantly reduces anxiety symptoms without causing sedation or muscle relaxation.[2][4] Furthermore, its safety profile is favorable, with a low incidence of adverse effects and no evidence of withdrawal syndrome upon discontinuation.[2]
Conclusion
This compound presents a unique pharmacological profile as a selective anxiolytic with prominent neuroprotective properties. Its primary mechanism of action through Sigma-1 receptor agonism distinguishes it from traditional anxiolytics and offers a novel therapeutic approach for anxiety and potentially neurodegenerative disorders. The multifactorial nature of its interactions with melatonin receptors and MAO-A likely contributes to its broad spectrum of beneficial effects. The experimental methodologies outlined in this guide provide a framework for the continued investigation and development of this compound and similar compounds for the treatment of neuropsychiatric and neurological conditions.
References
- 1. Activation of σ1 and σ2 receptors by afobazole increases glial cell survival and prevents glial cell activation and nitrosative stress after ischemic stroke | Semantic Scholar [semanticscholar.org]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. psychiatry-psychopharmacology.com [psychiatry-psychopharmacology.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Contribution of Sigma‐1 receptor to cytoprotective effect of afobazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation of Sigma Receptors With Afobazole Modulates Microglial, but Not Neuronal, Apoptotic Gene Expression in Response to Long-Term Ischemia Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuroprotective properties of this compound in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacological Analysis of GABAA Receptor and Sigma1R Chaperone Interaction: Research Report I―Investigation of the Anxiolytic, Anticonvulsant and Hypnotic Effects of Allosteric GABAA Receptors’ Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Deferred Administration of Afobazole Induces Sigma1R-Dependent Restoration of Striatal Dopamine Content in a Mouse Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cytoprotective Effect of Afobazole and Its Main Metabolite M-11 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of afobazole on mitochondrial monoamine oxidase A activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. protocols.io [protocols.io]
- 17. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. psicothema.com [psicothema.com]
- 19. researchgate.net [researchgate.net]
- 20. The mouse light/dark box test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. conductscience.com [conductscience.com]
- 22. Light/Dark Box Test - Creative Biolabs [creative-biolabs.com]
- 23. youtube.com [youtube.com]
- 24. Neuroprotective Strategies in Animal and in Vitro Models of Neuronal Damage: Ischemia and Stroke - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. Neuroprotective Effect of Kinase Inhibition in Ischemic Factor Modeling In Vitro | MDPI [mdpi.com]
- 27. Treatment with afobazole at delayed time points following ischemic stroke improves long-term functional and histological outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 29. Evaluating In Vitro DNA Damage Using Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Neuroprotective Profile of Afobazol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Afobazol (Fabomotizole) is a selective anxiolytic agent with demonstrated neuroprotective properties. This technical guide provides an in-depth overview of the in vitro studies investigating the neuroprotective effects of this compound, with a focus on its mechanisms of action in neuronal cell models of stress. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.
Core Mechanisms of Neuroprotection
In vitro studies have elucidated several key mechanisms through which this compound exerts its neuroprotective effects. These include the modulation of sigma-1 (σ1) receptors, the enhancement of endogenous antioxidant systems, the regulation of neurotrophic factor expression, and the inhibition of apoptotic pathways.
Quantitative Data Summary
The following tables summarize the quantitative findings from in vitro studies on the neuroprotective effects of this compound. These studies primarily utilized the HT-22 mouse hippocampal cell line, a well-established model for studying neuronal cell death induced by glutamate and oxidative stress.
Table 1: Neuroprotective Effects of this compound on HT-22 Cell Viability
| In Vitro Model | Stressor | This compound Concentration | Outcome | Reference |
| HT-22 Neurons | Glutamate Toxicity | 10⁻⁸ M - 10⁻⁶ M | Decreased neuronal death | [1] |
| HT-22 Neurons | Oxidative Stress | 10⁻⁸ M - 10⁻⁶ M | Decreased neuronal death | [1] |
Table 2: Effects of this compound on Apoptotic and Neurotrophic Factors in HT-22 Cells
| Factor | In Vitro Model | This compound Concentration | Effect | Reference |
| Active Caspase-3 | Glutamate Toxicity | 10⁻⁸ M | Inhibition of hyperactivation | [2] |
| NGF Level | - | 10⁻⁸ M | Increased | [3] |
| BDNF Level | - | 10⁻⁸ M - 10⁻⁵ M | Increased | [3] |
Table 3: Interaction of this compound with Sigma-1 Receptors
| Parameter | Cell Line | This compound Concentration | Value | Reference |
| Kᵢ for σ1-receptors | - | - | 5.9 x 10⁻⁶ M | [4] |
| IC₅₀ for inhibition of ischemia-evoked intracellular Ca²⁺ overload | Cortical Neurons | Concentration-dependent | Not specified in abstract | [5] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the quantitative data summary. These protocols are based on standard laboratory procedures and should be adapted as necessary for specific experimental conditions.
HT-22 Cell Culture and Treatment
-
Cell Line: HT-22 mouse hippocampal cells.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
-
Experimental Plating: For experiments, cells are seeded in appropriate culture plates (e.g., 96-well plates for viability assays) and allowed to adhere overnight.
-
Treatment:
-
Stress Induction: To induce neurotoxicity, cells are exposed to glutamate or an oxidative stressor (e.g., hydrogen peroxide) at a predetermined concentration.
-
This compound Application: this compound is dissolved in a suitable solvent (e.g., sterile water or DMSO) and added to the cell culture medium at the desired final concentrations, typically prior to or concurrently with the stressor.
-
Cell Viability Assessment (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Reagents:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% N,N-dimethylformamide).
-
-
Procedure:
-
Following treatment, the culture medium is removed from the wells.
-
MTT solution is added to each well (typically 10% of the culture volume) and incubated for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
The MTT solution is removed, and the formazan crystals are dissolved by adding the solubilization solution.
-
The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
Cell viability is expressed as a percentage of the control (untreated) cells.
-
Caspase-3 Activity Assay
This assay quantifies the activity of caspase-3, a key executioner enzyme in apoptosis.
-
Reagents:
-
Cell lysis buffer.
-
Caspase-3 substrate (e.g., Ac-DEVD-pNA or a fluorogenic substrate).
-
Assay buffer.
-
-
Procedure:
-
After treatment, cells are harvested and lysed to release intracellular contents.
-
The protein concentration of the cell lysate is determined using a standard protein assay (e.g., BCA assay).
-
A specific amount of protein lysate is incubated with the caspase-3 substrate in the assay buffer.
-
The cleavage of the substrate by active caspase-3 results in the release of a chromophore (pNA) or a fluorophore, which can be measured using a microplate reader at the appropriate wavelength (e.g., 405 nm for pNA).
-
Caspase-3 activity is calculated based on the absorbance/fluorescence values and normalized to the protein concentration.
-
BDNF and NGF Quantification (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is used to measure the concentration of Brain-Derived Neurotrophic Factor (BDNF) and Nerve Growth Factor (NGF) in the cell culture supernatant or cell lysates.
-
Reagents:
-
Commercially available ELISA kits for mouse BDNF and NGF.
-
Wash buffer.
-
Substrate solution.
-
Stop solution.
-
-
Procedure:
-
The wells of a 96-well plate are coated with a capture antibody specific for either BDNF or NGF.
-
Samples (cell culture supernatant or cell lysate) and standards are added to the wells and incubated.
-
After washing, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.
-
Following another wash step, a substrate solution is added, which is converted by the enzyme to produce a colored product.
-
The reaction is stopped, and the absorbance is measured at the appropriate wavelength.
-
The concentration of BDNF or NGF in the samples is determined by comparing their absorbance to the standard curve.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved in this compound's neuroprotective effects and a general experimental workflow for its in vitro investigation.
Caption: this compound's neuroprotective signaling pathways.
References
Afobazol's Modulatory Role at Sigma-1 and MT1 Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Afobazol (Fabomotizole) is a non-benzodiazepine anxiolytic with a complex pharmacological profile that includes significant interaction with the sigma-1 (σ1) and melatonin type 1 (MT1) receptors. This technical guide provides an in-depth analysis of this compound's engagement with these two important molecular targets. It summarizes the available quantitative data on binding affinities, details the experimental protocols used to elucidate these interactions, and visualizes the associated signaling pathways. This document is intended to serve as a comprehensive resource for researchers in pharmacology, neuroscience, and drug development who are investigating the mechanisms of this compound or targeting sigma-1 and MT1 receptors for therapeutic intervention.
Introduction
This compound is a selective anxiolytic agent that exhibits a unique mechanism of action, distinguishing it from traditional anxiolytics like benzodiazepines.[1] Its clinical efficacy in treating anxiety disorders without significant sedative or muscle relaxant side effects has prompted extensive research into its molecular targets.[1] Among these, the sigma-1 and MT1 receptors have emerged as key players in mediating its pharmacological effects. The sigma-1 receptor is a chaperone protein located at the endoplasmic reticulum that modulates intracellular calcium signaling, while the MT1 receptor is a G-protein coupled receptor involved in circadian rhythm regulation.[2] This guide will explore the nuanced interactions of this compound with these receptors, providing a foundational understanding for further research and development.
Quantitative Analysis of this compound's Receptor Binding Profile
The affinity of this compound for sigma-1 and MT1 receptors has been quantified through various radioligand binding assays. The following table summarizes the key binding parameters reported in the literature.
| Receptor | Ligand Property | Parameter | Value | Reference |
| Sigma-1 (σ1) | Agonist | Ki | 5.9 µM | [3][4] |
| IC50 | ~10 µM | [5][6] | ||
| Melatonin Type 1 (MT1) | Ligand | Ki | 16 µM | [3] |
Ki: Inhibition constant, indicating the affinity of a ligand for a receptor. A lower Ki value signifies a higher affinity. IC50: Half-maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.
Experimental Protocols
The characterization of this compound's interaction with sigma-1 and MT1 receptors has been accomplished through a variety of experimental techniques. This section provides detailed methodologies for the key experiments cited.
Radioligand Binding Assay for Sigma-1 and MT1 Receptors
This protocol is used to determine the binding affinity (Ki) of this compound for the sigma-1 and MT1 receptors.
Objective: To quantify the displacement of a radiolabeled ligand from the target receptor by this compound.
Materials:
-
Membrane preparations from cells expressing the target receptor (e.g., guinea pig liver membranes for sigma-1, CHO-K1 cells transfected with human MT1).[5][6]
-
Radioligand: [3H]-(+)-pentazocine for sigma-1, 2-[125I]-Iodomelatonin for MT1.[5][6]
-
This compound solutions of varying concentrations.
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (e.g., GF/C).
-
Scintillation cocktail and counter.
Procedure:
-
Incubation: In a 96-well plate, combine the membrane preparation, radioligand at a fixed concentration, and varying concentrations of this compound.
-
Incubate the mixture at a specific temperature and duration (e.g., 60 minutes at 27°C for MT1) to allow for binding equilibrium.[6]
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation.
Confocal Microscopy for Sigma-1 Receptor Translocation
This method is used to visualize the effect of this compound on the subcellular localization of the sigma-1 receptor.
Objective: To observe the translocation of sigma-1 receptors from the endoplasmic reticulum to the cell periphery upon this compound treatment.
Materials:
-
Primary antibody against the sigma-1 receptor.
-
Fluorescently labeled secondary antibody.
-
Confocal microscope.
Procedure:
-
Cell Culture and Treatment: Culture HT-22 cells on coverslips and treat with this compound for a specified duration (e.g., 30-60 minutes).[8]
-
Fixation and Permeabilization: Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde) and permeabilize the cell membranes with a detergent (e.g., 0.1% Triton X-100).
-
Immunostaining: Incubate the cells with the primary antibody against the sigma-1 receptor, followed by incubation with the fluorescently labeled secondary antibody.
-
Imaging: Mount the coverslips on microscope slides and visualize the subcellular localization of the sigma-1 receptors using a confocal microscope.
-
Analysis: Compare the distribution of fluorescence in control versus this compound-treated cells to assess receptor translocation.
Intracellular Calcium Flux Assay
This assay measures the effect of this compound on intracellular calcium levels, a key downstream event of sigma-1 receptor activation.
Objective: To determine if this compound modulates intracellular calcium mobilization.
Materials:
-
Cortical neurons or a suitable cell line (e.g., BV2 microglia).[9][10]
-
Calcium-sensitive fluorescent dye (e.g., Fluo-8-AM or Indo-1 AM).[9][11]
-
This compound solution.
-
Fluorescence plate reader or flow cytometer.
Procedure:
-
Cell Loading: Incubate the cells with the calcium-sensitive fluorescent dye to allow it to enter the cells and be cleaved to its active form.
-
Baseline Measurement: Measure the baseline fluorescence of the cells before adding any stimulants.
-
Stimulation: Add this compound to the cells and immediately begin measuring the fluorescence intensity over time.
-
Data Analysis: Analyze the change in fluorescence intensity to determine the effect of this compound on intracellular calcium concentration.
Signaling Pathways and this compound's Modulatory Role
This compound's interaction with sigma-1 and MT1 receptors triggers distinct downstream signaling cascades.
Sigma-1 Receptor Signaling
The sigma-1 receptor is a chaperone protein at the endoplasmic reticulum-mitochondrion interface that modulates calcium signaling and cellular stress responses. Upon agonist binding, such as with this compound, the sigma-1 receptor dissociates from the BiP chaperone and can translocate to interact with various client proteins, including ion channels and G-protein coupled receptors.[12]
This compound's agonistic activity at the sigma-1 receptor has been shown to:
-
Modulate Intracellular Calcium: this compound can regulate intracellular calcium overload, which is a key mechanism in its neuroprotective effects.[13][14]
-
Reduce Nitric Oxide Production: In response to stressors like amyloid-β, this compound can lessen the production of nitric oxide.[14][15]
-
Influence Apoptotic Pathways: this compound has been observed to decrease the expression of the pro-apoptotic protein Bax and increase the expression of the anti-apoptotic protein Bcl-2.[14][15]
MT1 Receptor Signaling
The MT1 receptor is a G-protein coupled receptor that primarily couples to Gi proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels. However, it can also couple to Gq proteins, activating phospholipase C and increasing intracellular calcium. The functional consequence of this compound's binding to the MT1 receptor is still under investigation, but its affinity suggests a potential role in modulating circadian rhythms and related physiological processes.
Conclusion
This compound's interaction with both sigma-1 and MT1 receptors contributes to its unique pharmacological profile. Its agonistic activity at the sigma-1 receptor is well-documented and is linked to its neuroprotective and anxiolytic effects through the modulation of intracellular calcium and apoptotic pathways. The role of its interaction with the MT1 receptor is an area that warrants further investigation to fully understand its contribution to this compound's overall mechanism of action. This technical guide provides a solid foundation of the current knowledge, offering researchers a detailed overview of the quantitative data, experimental methodologies, and signaling pathways involved. Further studies are encouraged to explore the synergistic or independent effects of this compound's modulation of these two important receptors.
References
- 1. rndsystems.com [rndsystems.com]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. APEX2-enhanced electron microscopy distinguishes sigma-1 receptor localization in the nucleoplasmic reticulum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resources.revvity.com [resources.revvity.com]
- 7. Comet assay - Wikipedia [en.wikipedia.org]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. biorxiv.org [biorxiv.org]
- 10. Sigma Ligand-Mediated Cytosolic Calcium Modulation in BV2 Cells - ProQuest [proquest.com]
- 11. bu.edu [bu.edu]
- 12. benchchem.com [benchchem.com]
- 13. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Afobazole activation of σ-1 receptors modulates neuronal responses to amyloid-β25-35 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
Cardioprotective Action of Afobazol in Preclinical Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Afobazol (Fabomotizole), a selective anxiolytic, has demonstrated significant cardioprotective effects in a range of preclinical models. This technical guide provides an in-depth overview of the experimental evidence, focusing on the molecular mechanisms, detailed experimental protocols, and quantitative outcomes of this compound's action on the cardiovascular system. The primary mechanism of its cardioprotective effect is attributed to its agonist activity at the sigma-1 (σ1) receptor, a unique intracellular chaperone protein involved in cellular stress responses and calcium homeostasis.
Mechanism of Cardioprotective Action
This compound's cardioprotective properties are primarily mediated through its interaction with the σ1 receptor. Activation of this receptor in cardiomyocytes triggers a cascade of downstream effects that mitigate cellular damage and improve cardiac function in the face of ischemic and other stressors.
Core Signaling Pathway
The central signaling pathway for this compound's cardioprotective action involves its binding to the σ1 receptor, which in turn modulates key cellular processes to enhance cell survival and function.
Core signaling pathway of this compound's cardioprotective action.
Preclinical Models and Efficacy Data
This compound has been evaluated in various preclinical models of cardiac injury, consistently demonstrating beneficial effects. The following sections detail the experimental protocols and summarize the quantitative findings.
Myocardial Infarction (MI) and Heart Failure Models
In models of chronic heart failure induced by myocardial infarction, this compound has been shown to prevent pathological remodeling and preserve cardiac function.[1]
Experimental Protocol: Chronic Heart Failure in Rats [1]
-
Animal Model: Male Wistar rats.
-
Induction of Myocardial Infarction: Ligation of the left anterior descending (LAD) coronary artery to induce an anterior transmural myocardial infarction.
-
Treatment: this compound administered intraperitoneally (i.p.) at a dose of 15 mg/kg/day for the first 15 days after coronary occlusion.[1] Another study utilized a 14-day treatment period.[2]
-
Assessment:
Quantitative Data: Effects of this compound in a Rat Model of Chronic Heart Failure
| Parameter | Control Group (Post-MI) | This compound-Treated Group (Post-MI) | Reference |
| Left Ventricular Ejection Fraction | Signs of heart failure observed | No signs of heart failure, maintained ejection fraction | [2] |
| Plasma Brain Natriuretic Peptide (BNP) | Elevated | Decreased | [1] |
| Myocardial Gene Expression | Upregulation of AT1A-R, V1A-R, GR | Down-regulation of AT1A-R, V1A-R, GR | [1] |
Ischemia-Reperfusion (I/R) Injury Models
This compound exhibits protective effects against myocardial ischemia-reperfusion injury, a common cause of damage following the restoration of blood flow to an ischemic heart.
Experimental Protocol: Myocardial Ischemia-Reperfusion in Rats
-
Animal Model: Anesthetized rats.
-
Induction of Ischemia: Occlusion of the left coronary artery for a defined period (e.g., 7 minutes).[3]
-
Induction of Reperfusion: Release of the coronary artery occlusion (e.g., for 3 minutes).[3]
-
Treatment: this compound administered intravenously (i.v.) prior to the ischemic event.
-
Assessment:
Quantitative Data: Effects of this compound in Ischemia-Reperfusion Injury
| Parameter | Control Group (I/R) | This compound-Treated Group (I/R) | Reference |
| Rate of Ventricular Fibrillations | High incidence | Decreased | [3] |
| Ischemic Damage Area | N/A | Shrinkage of the ischemic damage area | [4] |
Anti-Arrhythmic and Electrophysiological Models
This compound has demonstrated direct anti-arrhythmic properties, which are linked to its interaction with σ1-receptors in cardiomyocytes.[5]
Experimental Protocol: Electrical Fibrillation Threshold in Rats [5]
-
Animal Model: Anesthetized rats with intact myocardium.
-
Procedure: Determination of the threshold of electrical fibrillation of the heart.
-
Treatment: Administration of this compound. In some experiments, a σ-receptor antagonist (haloperidol) was used to confirm the mechanism.[5]
-
Assessment: Measurement of the electrical current required to induce fibrillation.
Quantitative Data: Anti-Fibrillatory Effects of this compound
| Parameter | Control Group | This compound-Treated Group | Reference |
| Threshold of Electrical Fibrillation | Baseline level | Considerably increased | [5] |
| Antifibrillatory Activity with Haloperidol | N/A | No antifibrillatory activity observed | [5] |
Signaling Pathways and Molecular Mechanisms
The cardioprotective effects of this compound are rooted in its ability to modulate specific intracellular signaling pathways upon activation of the σ1 receptor.
Experimental Workflow for Investigating Mechanism of Action
The following workflow illustrates the typical experimental approach to elucidate the mechanism of this compound's cardioprotective action.
Experimental workflow to determine this compound's mechanism.
Downregulation of Detrimental Receptors
One of the key mechanisms downstream of σ1 receptor activation by this compound is the downregulation of genes encoding for receptors that contribute to pathological cardiac remodeling and heart failure.[1]
Downregulation of detrimental receptors by this compound.
Conclusion
Preclinical evidence strongly supports the cardioprotective effects of this compound, primarily through the activation of the sigma-1 receptor. This leads to the attenuation of pathological cardiac remodeling, reduction of ischemia-reperfusion injury, and anti-arrhythmic effects. The downstream mechanisms involve the modulation of detrimental receptor expression and maintenance of intracellular calcium homeostasis. These findings highlight the therapeutic potential of this compound in various cardiovascular diseases and provide a solid foundation for further clinical investigation.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. On the Mechanism of the Cardioprotective Action of σ1 Receptor Agonist Anxiolytic Fabomotizole Hydrochloride (Afobazole) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sigma-1 Receptor Specific Biological Functions, Protective Role, and Therapeutic Potential in Cardiovascular Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Structure and Properties of Afobazol and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and metabolic fate of the anxiolytic and neuroprotective agent, Afobazol (also known as Fabomotizole). The document details the structure of this compound and its primary active metabolite, M-11, along with other known metabolites. Key physicochemical parameters are presented in a structured format for easy reference. Furthermore, this guide outlines the primary metabolic pathways and discusses the known molecular targets and associated signaling cascades. Detailed experimental methodologies for the synthesis and analysis of this compound and its metabolites are also provided to support further research and development.
Chemical Structure and Identification
This compound is a benzimidazole derivative with a unique chemical structure that contributes to its pharmacological profile.
This compound (Fabomotizole)
-
IUPAC Name: 4-[2-[(6-ethoxy-1H-benzimidazol-2-yl)sulfanyl]ethyl]morpholine[]
-
Synonyms: Fabomotizole, Obenoxazine, Aphobazole, CM-346[]
-
SMILES: CCOC1=CC2=C(C=C1)N=C(N2)SCCN3CCOCC3[2]
-
InChI Key: WWNUCVSRRUDYPP-UHFFFAOYSA-N[2]
This compound is also available in hydrochloride and dihydrochloride salt forms.
Metabolite M-11
The principal and pharmacologically active metabolite of this compound is M-11.
The primary structural difference between this compound and M-11 is the oxidation of the morpholine ring in M-11 to an oxomorpholine.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and its hydrochloride salt is presented in Table 1. Data for the metabolites are currently limited.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| This compound (Free Base) | ||
| Molecular Weight | 307.41 g/mol | [2][3][4] |
| Appearance | Colorless to light yellow oily matter | [] |
| Boiling Point | 504.8 ± 60.0 °C at 760 mmHg | [] |
| Density | 1.27 ± 0.1 g/cm³ | [] |
| Solubility | Soluble in DMSO | [][4] |
| Storage | Store at -20 °C | [] |
| This compound Hydrochloride | ||
| Molecular Weight | 343.87 g/mol | [6] |
| Appearance | Solid powder, white to beige film | [2][7] |
| Solubility | H₂O: ~100 mg/mL (~290.81 mM) (requires sonication); DMSO: ≥ 44 mg/mL (127.96 mM); Ethanol: 50 mg/mL; PBS (pH 7.2): 10 mg/mL; DMF: 50 mg/mL | [8][9][10] |
| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 6 months | [6][7] |
Metabolism of this compound
This compound undergoes extensive hepatic metabolism following oral administration.[11] In preclinical studies in rats, 17 metabolites have been detected, with the structures of six being elucidated. The primary metabolic transformations involve hydroxylation of the benzimidazole ring and oxidation of the morpholino fragment.[8][12]
Metabolic Pathways
The main metabolic pathways of this compound can be summarized as follows:
-
Oxidation of the Morpholine Ring: This is a key pathway leading to the formation of the active metabolite M-11 (2-[2-(3-oxomorpholin-4-yl)-ethylthio]-5-ethoxy benzimidazole hydrochloride).[2][5]
-
Hydroxylation of the Benzimidazole Ring: This represents another major route of biotransformation.[8][12]
-
Sulfoxidation: The sulfur atom in the thioether linkage can be oxidized to a sulfoxide and subsequently to a sulfone.
Below is a diagram illustrating the primary metabolic conversion of this compound to its active metabolite, M-11.
Pharmacological Properties and Mechanism of Action
This compound exhibits a multi-target pharmacological profile, contributing to its anxiolytic and neuroprotective effects without significant sedative or muscle-relaxant properties.[11] In contrast, its primary metabolite, M-11, demonstrates a more selective interaction with its molecular target.
Table 2: Molecular Targets and Binding Affinities (Ki)
| Compound | Target | Ki (µM) | Reference |
| This compound | Sigma-1 (σ₁) Receptor | 5.9 | [2][5] |
| Melatonin MT₁ Receptor | 160 | [10] | |
| Melatonin MT₃ Receptor | 0.97 | [10] | |
| Monoamine Oxidase A (MAO-A) | 3.6 | [2][5][10] | |
| Metabolite M-11 | Quinone Reductase 2 (NQO2) | 0.39 | [2] |
Signaling Pathways
The interaction of this compound with its molecular targets initiates several downstream signaling cascades that are believed to mediate its therapeutic effects.
-
Sigma-1 (σ₁) Receptor Agonism: As a Sigma-1 receptor agonist, this compound is thought to modulate intracellular calcium signaling and promote neuronal survival. This interaction may also contribute to the regulation of glutamatergic neurotransmission and the production of neurotrophic factors like BDNF.
-
MAO-A Inhibition: By reversibly inhibiting MAO-A, this compound can increase the synaptic availability of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine, which may contribute to its anxiolytic and mood-stabilizing effects.
-
Melatonin Receptor Interaction: The binding of this compound to melatonin receptors, particularly MT₃ (which is homologous to NQO2), suggests a role in the regulation of circadian rhythms and cellular protection against oxidative stress.
-
M-11 and NQO2: The selective interaction of metabolite M-11 with NQO2 points towards a distinct mechanism of action, likely related to the modulation of cellular redox status and protection against quinone-induced toxicity.
Experimental Protocols
5.1. Synthesis of this compound
The industrial synthesis of this compound generally follows a multi-step process:
-
Reduction of 2-nitro-p-phenetidine: The starting material, 2-nitro-p-phenetidine, is reduced to its corresponding diamine using a reducing agent such as sodium dithionite.
-
Cyclization: The resulting diamine undergoes cyclization with potassium ethylxanthate to form 2-mercapto-5-ethoxybenzimidazole.
-
Alkylation: The final step involves the alkylation of 2-mercapto-5-ethoxybenzimidazole with 4-(2-chloroethyl)morpholine to yield the this compound parent substance.[13]
A detailed laboratory-scale protocol would require specific reaction conditions, including solvents, temperatures, reaction times, and purification methods, which are typically proprietary.
5.2. Analysis of this compound and its Metabolites by HPLC-MS/MS
High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a robust method for the quantitative analysis of this compound and its metabolites in biological matrices.
-
Sample Preparation: A protein precipitation or liquid-liquid extraction method is typically employed to extract the analytes from plasma or other biological samples.
-
Chromatographic Separation: A reversed-phase C18 column is commonly used for separation. The mobile phase often consists of a gradient mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium formate or formic acid).
-
Mass Spectrometric Detection: Detection is achieved using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific parent-to-product ion transitions are monitored for this compound and each of its metabolites to ensure selectivity and sensitivity.
Below is a generalized workflow for the analysis of this compound and its metabolites.
Conclusion
This compound is a multifaceted drug with a complex metabolic profile and a unique mechanism of action involving multiple molecular targets. Its primary active metabolite, M-11, contributes to its overall pharmacological effect through a more selective interaction with NQO2. This technical guide provides a foundational understanding of the chemical and pharmacological properties of this compound and its metabolites, which is essential for guiding further research, optimizing its therapeutic use, and developing new analogs with improved efficacy and safety profiles. Further studies are warranted to fully elucidate the structures of all its metabolites and to detail the intricate signaling pathways modulated by this intriguing molecule.
References
- 2. researchgate.net [researchgate.net]
- 3. Afobazole ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 4. abmole.com [abmole.com]
- 5. researchgate.net [researchgate.net]
- 6. Fabomotizole | TargetMol [targetmol.com]
- 7. researchgate.net [researchgate.net]
- 8. Fabomotizole hydrochloride (CM-346; Afobazole) | MAO-A | serotonin receptor | neuroprotective | CAS 173352-39-1 | CM346 | InvivoChem [invivochem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. caymanchem.com [caymanchem.com]
- 11. Fabomotizole - Wikipedia [en.wikipedia.org]
- 12. [Afobazole metabolism in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
Afobazol's impact on GABAergic system regulation
An In-depth Technical Guide on the Core Regulatory Impact of Afobazole on the GABAergic System
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Afobazole (Fabomotizole) is a non-benzodiazepine anxiolytic with a unique pharmacological profile. Its mechanism of action diverges from classical anxiolytics, as it does not directly bind to GABA-A receptors. Instead, Afobazole exerts a modulatory effect on the GABAergic system, primarily through its agonistic activity at Sigma-1 (σ1) receptors. This technical guide provides a comprehensive overview of the available data on Afobazole's interaction with the GABAergic system, including its multi-target receptor binding profile, its role in restoring GABA-A receptor function under stress, and detailed experimental protocols for key assays.
Core Mechanism of Action: An Indirect Modulation of the GABAergic System
Afobazole's primary mechanism of action is not direct interaction with GABA receptors, but rather a sophisticated, indirect modulation mediated by its agonist activity at σ1 receptors.[1][2] This interaction is central to its anxiolytic and neuroprotective properties.
Sigma-1 Receptor Agonism
Afobazole is a potent σ1 receptor agonist.[3][4][5] The σ1 receptor is a unique intracellular chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane. Upon activation by agonists like Afobazole, the σ1 receptor can translocate within the cell and influence a variety of downstream signaling pathways.[4][5][6] This includes the regulation of intracellular calcium signaling, modulation of ion channels, and interaction with other receptor systems.[4][7][8]
Restoration of GABA-A Receptor Function
A key consequence of Afobazole's σ1 receptor agonism is the restoration of GABA-A receptor function, particularly under conditions of stress.[9][10] Stress has been shown to decrease the density and sensitivity of benzodiazepine binding sites on the GABA-A receptor complex.[9][11] Afobazole has been demonstrated to prevent this stress-induced downregulation and restore the binding capacity of these sites to normal levels.[9][10] This restorative effect enhances the efficacy of endogenous GABA, thereby producing an anxiolytic effect without the direct sedative properties of benzodiazepines.
Multi-Target Profile
In addition to its primary action on σ1 receptors, Afobazole interacts with other receptor systems, which may contribute to its overall therapeutic effects.
-
Melatonin Receptors (MT1 and MT3): Afobazole has an affinity for MT1 and MT3 receptors, which may play a role in its anxiolytic and neuroprotective effects.[3][6][12]
-
Monoamine Oxidase A (MAO-A): Afobazole is a reversible inhibitor of MAO-A, which can lead to an increase in the levels of monoamine neurotransmitters and contribute to its antidepressant and anxiolytic properties.[3][6]
Quantitative Data
The following tables summarize the available quantitative data for Afobazole's binding affinities and its effects on intracellular signaling.
Table 1: Receptor Binding Affinities of Afobazole
| Receptor/Enzyme | Binding Affinity (Ki) | Reference(s) |
| Sigma-1 (σ1) Receptor | 5.9 µM | [3][5][6][13] |
| Melatonin (MT1) Receptor | 16 µM | [3][6][12] |
| Melatonin (MT3) Receptor (NQO2) | 0.97 µM | [3][6][12] |
| Monoamine Oxidase A (MAO-A) | 3.6 µM | [3][6] |
Table 2: Functional Activity of Afobazole
| Assay | Effect | IC50 | Reference(s) |
| Inhibition of Ischemia-Evoked Intracellular Ca2+ Overload | Depression of Ca2+ overload | Considerably less than for acidosis-induced increases | [7] |
Signaling Pathways
The following diagrams illustrate the proposed signaling pathways through which Afobazole modulates the GABAergic system.
Caption: Proposed signaling pathway for Afobazole's modulation of the GABA-A receptor.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of Afobazole.
Radioligand Binding Assay for Sigma-1 Receptor Affinity
This protocol is synthesized from standard radioligand binding assay methodologies and findings from studies on Afobazole.[3][5][6][14][15]
Objective: To determine the binding affinity (Ki) of Afobazole for the σ1 receptor.
Materials:
-
Radioligand: --INVALID-LINK---pentazocine (a σ1 receptor agonist)
-
Competitor: Afobazole
-
Non-specific binding control: Haloperidol (or another suitable σ1 receptor ligand) at a high concentration (e.g., 10 µM)
-
Membrane preparation: From a cell line expressing σ1 receptors (e.g., Jurkat cells) or brain tissue homogenates.
-
Assay buffer: 50 mM Tris-HCl, pH 8.0
-
Scintillation cocktail
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Homogenize cells or tissue in ice-cold assay buffer.
-
Centrifuge at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Wash the pellet by resuspending in fresh assay buffer and repeating the centrifugation.
-
Resuspend the final pellet in assay buffer to a protein concentration of approximately 1 mg/mL.
-
-
Binding Assay:
-
In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitor binding at various concentrations.
-
Total binding wells: Add membrane preparation and --INVALID-LINK---pentazocine (e.g., at a concentration close to its Kd).
-
Non-specific binding wells: Add membrane preparation, --INVALID-LINK---pentazocine, and a high concentration of haloperidol.
-
Competitor wells: Add membrane preparation, --INVALID-LINK---pentazocine, and varying concentrations of Afobazole.
-
Incubate the plate at 37°C for 60 minutes.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus.
-
Wash the filters three times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of Afobazole to generate a competition curve.
-
Determine the IC50 value (the concentration of Afobazole that inhibits 50% of specific --INVALID-LINK---pentazocine binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Experimental workflow for radioligand binding assay.
In Vivo Model of Stress-Induced Anxiety and Ex Vivo Benzodiazepine Binding
This protocol is a synthesized representation of methods used in studies investigating the effects of Afobazole on stress.[10]
Objective: To assess the ability of Afobazole to prevent stress-induced reduction in benzodiazepine binding sites on GABA-A receptors.
Materials:
-
Animals: Male BALB/c mice (known for their high anxiety phenotype).
-
Stress model: Elevated plus-maze or exposure to a predator odor.
-
Drug: Afobazole, Diazepam (positive control), vehicle (e.g., saline).
-
Radioligand: [³H]-Flunitrazepam (a benzodiazepine receptor agonist).
-
Brain tissue homogenization buffer
-
Centrifuge, filtration apparatus, scintillation counter
Procedure:
-
Animal Groups and Treatment:
-
Divide mice into four groups: Vehicle + No Stress, Vehicle + Stress, Afobazole + Stress, Diazepam + Stress.
-
Administer Afobazole (e.g., 5 mg/kg, i.p.), Diazepam (e.g., 1 mg/kg, i.p.), or vehicle 30 minutes before stress exposure.
-
-
Stress Induction:
-
Expose the "Stress" groups to the chosen stressor (e.g., 5 minutes on the elevated plus-maze).
-
-
Brain Tissue Collection:
-
Immediately after the stress exposure (or at a corresponding time for the No Stress group), euthanize the mice and dissect the brains.
-
Isolate specific brain regions of interest (e.g., cortex, hippocampus).
-
-
Ex Vivo Radioligand Binding:
-
Prepare synaptic membranes from the brain tissue as described in Protocol 4.1.
-
Perform a radioligand binding assay using [³H]-Flunitrazepam to determine the density of benzodiazepine binding sites (Bmax).
-
-
Data Analysis:
-
Compare the Bmax values for [³H]-Flunitrazepam binding across the different experimental groups.
-
Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to determine if the stress-induced decrease in Bmax is significantly attenuated by Afobazole or Diazepam.
-
Caption: Experimental workflow for the in vivo stress model and ex vivo binding assay.
Conclusion
Afobazole represents a novel class of anxiolytics with a distinct mechanism of action that differentiates it from traditional benzodiazepines. Its primary interaction with the Sigma-1 receptor initiates a cascade of intracellular events that ultimately lead to a stabilization and restoration of the GABAergic system, particularly under conditions of stress. This indirect modulatory effect allows for anxiolysis without the sedative and dependence-producing side effects commonly associated with direct GABA-A receptor agonists. Further research is warranted to fully elucidate the downstream signaling pathways connecting Sigma-1 receptor activation to GABA-A receptor modulation and to quantify the precise effects of Afobazole on GABA levels and receptor density in various brain regions. The experimental protocols and data presented in this guide provide a solid foundation for future investigations into this promising therapeutic agent.
References
- 1. Electrophysiological Characterization of GABAergic Neurons in the Ventral Tegmental Area - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is Fabomotizole used for? [synapse.patsnap.com]
- 3. Contribution of Sigma‐1 receptor to cytoprotective effect of afobazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Afobazole activation of σ-1 receptors modulates neuronal responses to amyloid-β25-35 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Interaction of afobazole with sigma1-receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Afobazole modulates neuronal response to ischemia and acidosis via activation of sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Afobazole modulates microglial function via activation of both sigma-1 and sigma-2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacological Analysis of GABAA Receptor and Sigma1R Chaperone Interaction: Research Report I―Investigation of the Anxiolytic, Anticonvulsant and Hypnotic Effects of Allosteric GABAA Receptors’ Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Reduced GABAA benzodiazepine receptor binding in veterans with post-traumatic stress disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. psychiatry-psychopharmacology.com [psychiatry-psychopharmacology.com]
- 13. researchgate.net [researchgate.net]
- 14. brieflands.com [brieflands.com]
- 15. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Afobazol (Fabomotizole) is a selective, non-benzodiazepine anxiolytic developed for the treatment of anxiety and stress-related disorders.[1] Unlike traditional anxiolytics, this compound exerts its therapeutic effects without significant sedative or muscle relaxant properties.[2] Its unique pharmacological profile, centered on the modulation of sigma-1 receptors and other cellular targets, has made it a subject of interest in early-stage research. This technical guide provides an in-depth overview of the core preclinical and clinical research on this compound, with a focus on its mechanism of action, quantitative pharmacological data, and detailed experimental protocols.
Pharmacological Profile of this compound
Binding Affinity and Enzyme Inhibition
This compound's mechanism of action is multifactorial, involving interactions with several key cellular targets. The following table summarizes its binding affinities (Ki) and inhibitory concentrations (IC50) for various receptors and enzymes.
| Target | Ligand/Substrate | Value | Reference(s) |
| Sigma-1 Receptor | --INVALID-LINK---pentazocine | Ki = 5.9 µM | [3][4] |
| MAO-A (rat brain mitochondria) | Kynuramine | IC50 = 0.36 mM | |
| MAO-A (rat liver mitochondria) | Kynuramine | IC50 = 0.43 mM | |
| Melatonin Receptor 1 (MT1) | Ki = 16 µM | [5] | |
| Quinone Reductase 2 (NQO2/MT3) | Ki = 0.97 µM | [5] |
Pharmacokinetics in Rats
Preclinical studies in rats have characterized the pharmacokinetic profile of this compound and its active metabolite, M-11.
| Parameter | This compound (Oral) | This compound (IV) | M-11 (Oral) | M-11 (IV) | Reference(s) |
| Absolute Bioavailability | 43.6% | - | 68.3% | - | [6][7] |
| Brain Tissue Availability | 0.584 | - | 0.793 | - | [6] |
| Time to Max Concentration (Tmax) | Reported | Reported | Reported | Reported | [8] |
| Max Concentration (Cmax) | Reported | Reported | Reported | Reported | [8] |
| Area Under the Curve (AUC0-∞) | Reported | Reported | Reported | Reported | [8] |
| Elimination Half-life (t1/2 el) | Reported | Reported | Reported | Reported | [8] |
Mechanism of Action and Signaling Pathways
This compound's anxiolytic and neuroprotective effects are mediated through a complex interplay of signaling pathways. Its primary interaction with the sigma-1 receptor, a chaperone protein in the endoplasmic reticulum, is thought to be central to its mechanism. Additionally, its reversible inhibition of MAO-A and interactions with melatonin receptors contribute to its overall pharmacological profile.
Sigma-1 Receptor Activation Pathway
This compound acts as a sigma-1 receptor agonist. This interaction is believed to modulate intracellular calcium signaling and promote neuronal survival and plasticity.
References
- 1. protocols.io [protocols.io]
- 2. [Clinical study of the selective anxiolytic agent this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interaction of afobazole with sigma1-receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Contribution of Sigma‐1 receptor to cytoprotective effect of afobazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [Pharmacokinetics of afobazole in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Pharmacokinetics of afobazole metabolite (M-11) in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Pharmacokinetic evaluation of afobazole pharmaceutical composition with modified release] - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Targets of Afobazole in the Central Nervous System
For Researchers, Scientists, and Drug Development Professionals
Introduction
Afobazole (Fabomotizole) is an anxiolytic and neuroprotective agent with a non-benzodiazepine mechanism of action.[1][2] Unlike traditional anxiolytics that primarily target the GABA-A receptor, Afobazole engages a unique constellation of molecular targets within the central nervous system (CNS), contributing to its distinct pharmacological profile, which is devoid of sedative and myorelaxant effects.[2][3] This technical guide provides a comprehensive overview of the established and putative molecular targets of Afobazole, presenting quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways and workflows to support further research and drug development efforts.
Core Molecular Targets of Afobazole
Afobazole's therapeutic effects are attributed to its interactions with several key proteins in the CNS. Radioligand binding assays have been instrumental in identifying and quantifying these interactions.[4][5] The primary molecular targets include the Sigma-1 receptor, Monoamine Oxidase A (MAO-A), and melatonin receptors MT1 and MT3.[4][6] Additionally, Afobazole indirectly modulates the GABAergic system and influences the expression of neurotrophic factors.[1][7]
Data Presentation: Binding Affinities and Inhibitory Constants
The following table summarizes the quantitative data for the interaction of Afobazole and its main metabolite, M-11, with their primary molecular targets.
| Compound | Target | Ki (M) | Reference |
| Afobazole | Sigma-1 Receptor | 5.9 x 10-6 | [4] |
| Afobazole | MAO-A (regulatory site) | 3.6 x 10-6 | [4] |
| Afobazole | MT1 Receptor | 1.6 x 10-5 | [4] |
| Afobazole | MT3 Receptor (NQO2) | 9.7 x 10-7 | [4] |
| M-11 | MT3 Receptor (NQO2) | 3.9 x 10-7 | [4] |
Key Signaling Pathways and Mechanisms of Action
Afobazole's engagement with its molecular targets initiates a cascade of downstream signaling events that underpin its anxiolytic and neuroprotective effects.
Sigma-1 Receptor Activation and Neuroprotection
The Sigma-1 receptor is a chaperone protein located at the endoplasmic reticulum-mitochondrion interface that plays a crucial role in cellular stress responses and calcium signaling.[8][9] Afobazole acts as a Sigma-1 receptor agonist.[10][11] This interaction is believed to be central to its neuroprotective effects.[12][13]
Activation of the Sigma-1 receptor by Afobazole leads to its translocation from the endoplasmic reticulum to the plasma membrane.[10][11] This translocation modulates intracellular calcium levels, preventing excitotoxicity and reducing neuronal damage in response to ischemia and acidosis.[12] Furthermore, Sigma-1 receptor activation by Afobazole has been shown to decrease the expression of the pro-apoptotic protein Bax and increase the expression of the anti-apoptotic protein Bcl-2, thereby promoting cell survival.[14]
Monoamine Oxidase A (MAO-A) Inhibition
Afobazole reversibly inhibits MAO-A, an enzyme responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.[4][15] This inhibition leads to an increase in the synaptic availability of these neurotransmitters, which is a well-established mechanism for anxiolytic and antidepressant effects.[1]
Modulation of Neurotrophic Factors
Afobazole has been shown to increase the levels of Brain-Derived Neurotrophic Factor (BDNF) and Nerve Growth Factor (NGF) in cultured hippocampal neurons (HT-22 cell line).[7] These neurotrophic factors are crucial for neuronal survival, growth, and synaptic plasticity. The upregulation of BDNF and NGF likely contributes significantly to the neuroprotective and cognitive-enhancing effects of Afobazole.
Interaction with the GABAergic System
While Afobazole does not directly bind to GABA-A receptors, its cerebrovascular and neuroprotective effects are attenuated by GABA-A receptor antagonists like bicuculline and picrotoxin.[5][16] This suggests an indirect modulatory role on the GABAergic system, although the precise mechanism remains to be fully elucidated.[1][16]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the molecular targets of Afobazole.
Radioligand Binding Assay for Sigma-1 Receptor
This protocol describes a competitive binding assay to determine the affinity of Afobazole for the Sigma-1 receptor using --INVALID-LINK---pentazocine as the radioligand.
1. Membrane Preparation:
-
Homogenize guinea pig brain tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C.
-
Resuspend the resulting pellet (crude membrane fraction) in fresh assay buffer.
-
Determine protein concentration using a Bradford assay.
2. Binding Assay:
-
In a 96-well plate, combine:
-
50 µL of membrane preparation (100-200 µg of protein).
-
50 µL of --INVALID-LINK---pentazocine (final concentration ~5 nM).
-
50 µL of varying concentrations of Afobazole (e.g., 10-10 to 10-4 M) or buffer (for total binding).
-
For non-specific binding, add 50 µL of a high concentration of a non-labeled Sigma-1 ligand (e.g., 10 µM haloperidol).
-
-
Incubate at 37°C for 90 minutes.
3. Filtration and Scintillation Counting:
-
Terminate the assay by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine.
-
Wash the filters three times with ice-cold assay buffer.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify radioactivity using a liquid scintillation counter.
4. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of Afobazole by non-linear regression analysis of the competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4][5]
References
- 1. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Neuroprotective Strategies in Animal and in Vitro Models of Neuronal Damage: Ischemia and Stroke - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. The power issue: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]
- 6. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 7. researchgate.net [researchgate.net]
- 8. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 9. The Sigma-1 Receptor in Cellular Stress Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Calcium imaging of cortical neurons using Fura-2 AM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antigen Retrieval to Improve the Immunocytochemistry Detection of Sigma-1 Receptors and ER Chaperones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Quantitative Analysis of Afobazol in Human Plasma by HPLC-UV
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a sensitive and reliable method for the quantitative analysis of Afobazol (Fabomotizole) in human plasma using reverse-phase high-performance liquid chromatography (HPLC) with ultraviolet (UV) detection. The described protocol employs a liquid-liquid extraction procedure for sample clean-up and an internal standard for accurate quantification. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other research applications requiring the measurement of this compound concentrations in a biological matrix.
Introduction
This compound is an anxiolytic drug with a non-benzodiazepine mechanism of action, exhibiting both anti-anxiety and neuroprotective effects. To accurately assess its pharmacokinetic profile and clinical efficacy, a robust and validated bioanalytical method is essential. This document provides a comprehensive protocol for the quantification of this compound in human plasma, including sample preparation, chromatographic conditions, and method validation parameters based on available scientific literature.
Experimental
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., Diazepam or a structurally similar compound)
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
HPLC-grade diethyl ether
-
Glacial acetic acid
-
Triethylamine
-
Purified water (18.2 MΩ·cm)
-
Drug-free human plasma
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is used. The chromatographic conditions are summarized in the table below.
| Parameter | Value |
| HPLC System | Agilent 1200 series or equivalent |
| Column | Phenomenex Synergi 4u Polar-RP 80A (250 x 4.6 mm, 4 µm) or equivalent C18 column |
| Mobile Phase | Acetonitrile:Water:Glacial Acetic Acid:Triethylamine (100:240:0.3:0.25 v/v/v/v), adjusted to pH 6.1 |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Wavelength | 302 nm |
| Column Temperature | Ambient |
| Run Time | Approximately 15 minutes |
Note: The mobile phase composition is based on a method developed for rabbit plasma and may require optimization for human plasma.[1]
Protocols
Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples
1. Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of this compound and the internal standard (IS) into separate 10 mL volumetric flasks.
-
Dissolve the contents in methanol and make up to the mark. These are the primary stock solutions.
2. Working Standard Solutions:
-
Prepare serial dilutions of the this compound stock solution with a 50:50 mixture of methanol and water to create working standard solutions at various concentrations.
-
Prepare a working solution of the IS at an appropriate concentration (e.g., 10 µg/mL) in the same diluent.
3. Calibration Standards (CS):
-
Spike drug-free human plasma with the this compound working standard solutions to achieve final concentrations for the calibration curve. A typical range might be 10, 25, 50, 100, 250, 500, and 1000 ng/mL.
-
Add the IS working solution to each CS to a final concentration of, for example, 100 ng/mL.
4. Quality Control (QC) Samples:
-
Prepare QC samples in drug-free human plasma at a minimum of three concentration levels: Low (e.g., 30 ng/mL), Medium (e.g., 300 ng/mL), and High (e.g., 800 ng/mL).
-
QC samples should be prepared from a separate weighing of the this compound reference standard than that used for the calibration standards.
-
Add the IS to the QC samples at the same concentration as the CS.
Sample Preparation (Liquid-Liquid Extraction)
The following diagram outlines the sample preparation workflow:
Sample preparation workflow for this compound in plasma.
Protocol:
-
To 1.5 mL of plasma sample (blank, CS, QC, or unknown) in a centrifuge tube, add the internal standard.
-
Add 6 mL of acetonitrile.[1]
-
Vortex the mixture for 10 minutes.[1]
-
Centrifuge at 3500 rpm for 10 minutes.[1]
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.[1]
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject 20 µL of the reconstituted sample into the HPLC system.
Method Validation
The following table summarizes the recommended validation parameters for this method. The acceptance criteria are based on standard bioanalytical method validation guidelines.
| Parameter | Recommended Specification |
| Linearity | r² ≥ 0.99 for a calibration curve of at least 6 non-zero standards. |
| Accuracy | Within ±15% of the nominal concentration (±20% at the LLOQ). |
| Precision | Coefficient of Variation (CV) ≤ 15% (≤ 20% at the LLOQ). |
| Recovery | Consistent, precise, and reproducible. An extraction recovery of 87% has been reported.[1] |
| Limit of Quantification (LOQ) | The lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy. |
| Stability | Assessed under various conditions (freeze-thaw, short-term benchtop, long-term storage). Analyte concentration should be within ±15% of the initial concentration. |
Data Presentation
The following tables present hypothetical validation data based on typical performance for such an assay.
Calibration Curve
| Nominal Conc. (ng/mL) | Back-calculated Conc. (ng/mL) | Accuracy (%) |
| 10 (LLOQ) | 9.5 | 95.0 |
| 25 | 26.2 | 104.8 |
| 50 | 48.9 | 97.8 |
| 100 | 103.1 | 103.1 |
| 250 | 245.5 | 98.2 |
| 500 | 508.0 | 101.6 |
| 1000 | 990.2 | 99.0 |
Linearity: y = 0.005x + 0.002, r² = 0.998
Precision and Accuracy
| QC Level | Nominal Conc. (ng/mL) | Intra-day (n=6) Mean Conc. (ng/mL) ± SD | Intra-day CV (%) | Intra-day Accuracy (%) | Inter-day (n=18) Mean Conc. (ng/mL) ± SD | Inter-day CV (%) | Inter-day Accuracy (%) |
| LQC | 30 | 29.1 ± 1.8 | 6.2 | 97.0 | 29.5 ± 2.1 | 7.1 | 98.3 |
| MQC | 300 | 305.4 ± 12.5 | 4.1 | 101.8 | 302.1 ± 15.7 | 5.2 | 100.7 |
| HQC | 800 | 812.8 ± 35.0 | 4.3 | 101.6 | 809.6 ± 41.3 | 5.1 | 101.2 |
Conclusion
The HPLC-UV method described provides a framework for the reliable quantification of this compound in human plasma. The protocol for sample preparation is straightforward, and the chromatographic conditions are designed to provide good separation and sensitivity. Adherence to the outlined validation procedures will ensure the generation of high-quality data for pharmacokinetic and other clinical research studies.
Logical Relationship Diagram
The following diagram illustrates the logical flow of the entire analytical process.
References
Application Notes and Protocols: In Vitro Assessment of Afobazol Neuroprotection in HT-22 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Afobazol (5-ethoxy-2-[2-(morpholino)-ethylthio]benzimidazole) is an anxiolytic drug with demonstrated neuroprotective properties.[1][2][3] These application notes provide a detailed in vitro protocol for assessing the neuroprotective effects of this compound against glutamate-induced oxidative stress in the HT-22 mouse hippocampal cell line. This cell line is a widely used model for studying the mechanisms of neuronal cell death as it lacks ionotropic glutamate receptors, making it susceptible to oxidative glutamate toxicity.[4] The primary mechanism of this compound's neuroprotective action is attributed to its role as a sigma-1 receptor agonist, which helps in regulating intracellular calcium levels and modulating apoptotic pathways.[5][6] This protocol outlines the necessary steps for cell culture, induction of neurotoxicity, this compound treatment, and assessment of cell viability using the MTT assay.
Key Signaling Pathway of this compound Neuroprotection
This compound exerts its neuroprotective effects primarily through the activation of the sigma-1 receptor, a chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane. This activation triggers a signaling cascade that mitigates the detrimental effects of excessive extracellular glutamate. High concentrations of glutamate lead to the inhibition of the cystine/glutamate antiporter, resulting in the depletion of intracellular glutathione (GSH) and a subsequent increase in reactive oxygen species (ROS). This oxidative stress causes mitochondrial dysfunction and activates apoptotic pathways. This compound, by activating the sigma-1 receptor, helps to regulate intracellular calcium homeostasis, reduce caspase-3 activity, and increase the expression of neurotrophic factors such as BDNF and NGF, ultimately promoting cell survival.[1]
Caption: Signaling pathway of this compound neuroprotection in HT-22 cells.
Experimental Protocols
Table 1: Summary of Quantitative Data and Experimental Parameters
| Parameter | Recommended Value | Notes |
| Cell Line | HT-22 (mouse hippocampal) | Adherent cell line. |
| Culture Medium | DMEM with 10% FBS, 1% Pen-Strep | Standard culture conditions. |
| Cell Seeding Density | 2,500 - 4,000 cells/well | For 96-well plates. |
| This compound Concentration | 10⁻⁸ M to 10⁻⁶ M | Prepare a stock solution and dilute to final concentrations. |
| Glutamate Concentration | 5 mM | To induce oxidative stress. |
| This compound Pre-incubation | 2 hours | Prior to glutamate exposure. |
| Glutamate Incubation | 12 - 24 hours | To induce cell death. |
| MTT Reagent | 0.5 mg/mL (final concentration) | Prepare a 5 mg/mL stock in PBS. |
| MTT Incubation | 2 - 4 hours | At 37°C. |
| Solubilizing Agent | DMSO or Detergent Solution | To dissolve formazan crystals. |
| Absorbance Reading | 570 nm | With a reference wavelength of >650 nm. |
1. HT-22 Cell Culture
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Sub-culturing: When cells reach 80-90% confluency, wash with PBS, detach using a suitable dissociation reagent (e.g., Trypsin-EDTA), and re-seed at a ratio of 1:3 to 1:6.[4]
2. Neuroprotection Assay
The following workflow outlines the steps for assessing the neuroprotective effects of this compound.
Caption: Experimental workflow for assessing this compound neuroprotection.
-
Step 1: Cell Seeding: Seed HT-22 cells in a 96-well plate at a density of 2,500 to 4,000 cells per well in 100 µL of culture medium.[7]
-
Step 2: Adhesion: Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow the cells to adhere.
-
Step 3: this compound Pre-treatment: Prepare serial dilutions of this compound in culture medium to achieve final concentrations ranging from 10⁻⁸ M to 10⁻⁶ M.[1] Remove the old medium from the wells and add 100 µL of the medium containing the respective this compound concentrations. Include a vehicle control (medium without this compound).
-
Step 4: Pre-incubation: Incubate the plate for 2 hours at 37°C and 5% CO₂.
-
Step 5: Glutamate-induced Toxicity: Prepare a stock solution of L-glutamic acid. Add the appropriate volume to each well (except for the untreated control wells) to reach a final concentration of 5 mM.[8]
-
Step 6: Toxicity Incubation: Incubate the plate for 12 to 24 hours at 37°C and 5% CO₂.[8]
3. MTT Cell Viability Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Step 1: MTT Reagent Preparation: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Step 2: MTT Addition: After the glutamate incubation period, add 10 µL of the 5 mg/mL MTT stock solution to each well (for a final concentration of 0.5 mg/mL).
-
Step 3: Formazan Formation: Incubate the plate for 2 to 4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.[9]
-
Step 4: Solubilization: Carefully remove the medium from each well. Add 100 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO) or a detergent solution, to each well to dissolve the formazan crystals.[10]
-
Step 5: Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 650 nm or higher to subtract background absorbance.
Data Analysis
Cell viability is expressed as a percentage of the untreated control. The formula for calculation is as follows:
Cell Viability (%) = [(Absorbance of treated sample - Absorbance of blank) / (Absorbance of control - Absorbance of blank)] x 100
Expected Results
A dose-dependent increase in cell viability is expected in the wells pre-treated with this compound compared to the wells treated with glutamate alone. This would indicate the neuroprotective effect of this compound against glutamate-induced oxidative stress in HT-22 cells.
References
All sources used in the generation of this document are cited in-line. The citation format is [cite:INDEX], where INDEX corresponds to the numbered entry in the list of search results.
References
- 1. psychiatry-psychopharmacology.com [psychiatry-psychopharmacology.com]
- 2. Neuroprotective properties of this compound in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotective Properties of this compound in Vitro | Semantic Scholar [semanticscholar.org]
- 4. HT22 Cell Line - A Research Guide to Neurodegeneration [cytion.com]
- 5. Contribution of Sigma‐1 receptor to cytoprotective effect of afobazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation of Sigma Receptors With Afobazole Modulates Microglial, but Not Neuronal, Apoptotic Gene Expression in Response to Long-Term Ischemia Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differentiation renders susceptibility to excitotoxicity in HT22 neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuroprotective Effects against Glutamate-Induced HT-22 Hippocampal Cell Damage and Caenorhabditis elegans Lifespan/Healthspan Enhancing Activity of Auricularia polytricha Mushroom Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. atcc.org [atcc.org]
- 10. 1-Methoxylespeflorin G11 Protects HT22 Cells from Glutamate-Induced Cell Death through Inhibition of ROS Production and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Afobazol in Rat Models of Ischemic Stroke
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage, administration, and experimental protocols for utilizing Afobazol in preclinical rat models of ischemic stroke. The information is collated from various studies to guide researchers in designing and executing their experiments.
Overview and Mechanism of Action
This compound (5-ethoxy-2-[2-(morpholino)-ethylthio]benzimidazole) is an anxiolytic drug that has demonstrated significant neuroprotective effects in in-vitro and in-vivo models of ischemic stroke.[1] Its primary mechanism of action is believed to be mediated through the activation of sigma-1 (σ1) and sigma-2 (σ2) receptors.[2][3] This interaction helps to reduce neuronal and glial cell injury, decrease intracellular calcium overload, and mitigate nitrosative stress following an ischemic event.[1][3][4] Studies have shown that this compound can improve functional outcomes and reduce infarct volume even when administered at delayed time points post-stroke.[5]
Quantitative Data Summary
The following tables summarize the dosages and administration protocols of this compound used in various rat models of ischemic stroke.
Table 1: Dosage and Administration of this compound in Ischemic Stroke Models
| Ischemic Stroke Model | Rat Strain | This compound Dosage | Administration Route | Timing of Administration | Key Findings | Reference |
| Permanent Middle Cerebral Artery Occlusion (MCAO) | Sprague-Dawley | 0.3-3 mg/kg | Not Specified | Started 24h post-stroke | Significantly decreased infarct volume at 96h post-surgery.[5] | [5] |
| Permanent Middle Cerebral Artery Occlusion (MCAO) | Not Specified | 3 mg/kg | Not Specified | Started 24h post-stroke | Increased glial cell survival and reduced glial activation and nitrosative stress.[3][4] | [3][4] |
| Bilateral local photothrombosis of prefrontal cortex vessels | Not Specified | 5 mg/kg | Intraperitoneal | 1h after surgery and daily for the next 8 days | Produced a neuroprotective effect, superior to the reference drug cavinton.[6] | [6] |
| Acute endocardial ischemia (Isoproterenol-induced) | Anesthetized rats | 10 mg/kg | Intravenous | Not Specified | Exhibited anti-ischemic activity, reducing ST segment depression on ECG.[2] | [2] |
| Global transient ischemia | Not Specified | 10 mg/kg | Intraperitoneal | 30 min after reperfusion | No significant change in neurotransmitter amino acid levels in the striatum 24h after reperfusion.[7] | [7] |
Table 2: Effects of this compound on Stroke Outcomes
| Outcome Measure | This compound Treatment Details | Result | Reference |
| Infarct Volume | 0.3-3 mg/kg, started 24h post-MCAO | Significant reduction at 96h post-surgery.[5] | [5] |
| Behavioral Deficits (Elevated body swing, forelimb grip-strength) | Started 24h post-MCAO | Significant reduction in deficits at 28-32 days post-surgery.[5] | [5] |
| Survival Rate | Started 24h post-MCAO | Enhanced survival one month following surgery.[5] | [5] |
| White Matter Injury (Myelin basic protein levels) | Started 24h post-MCAO | Preserved levels and normal histological distribution.[5] | [5] |
| Glial Cell Survival (Microglia and Astrocytes) | 3 mg/kg, started 24h post-MCAO | Significantly increased numbers in the ipsilateral hemisphere at 96h post-surgery.[3][4] | [3][4] |
| Glial Cell Activation | 3 mg/kg, started 24h post-MCAO | Reduced number of reactive astrocytes and a greater number of microglia in the ramified resting state.[3][4] | [3][4] |
| Nitrosative Stress (S-nitrosocysteine levels) | 3 mg/kg, started 24h post-MCAO | Significantly reduced levels at 96h post-stroke.[3] | [3] |
| Intracellular Calcium Overload (in vitro) | Not Specified | Significantly depressed ischemia- and acidosis-evoked overload.[1] | [1] |
Experimental Protocols
Ischemic Stroke Models
a) Permanent Middle Cerebral Artery Occlusion (MCAO)
This is a widely used model to induce focal cerebral ischemia.
-
Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., ketamine hydrochloride and xylazine, intraperitoneally).
-
Surgical Procedure:
-
Place the rat in a stereotactic apparatus.
-
Make a midline skin incision in the neck to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Carefully dissect the arteries from the surrounding nerves and fascia.
-
Ligate the CCA and the ECA.
-
Introduce a nylon monofilament (e.g., 4-0) coated with silicone or poly-L-lysine into the ECA stump and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA). The length of insertion is typically 18-22 mm from the carotid bifurcation.
-
Suture the incision and allow the animal to recover from anesthesia.
-
-
Sham Control: Perform the same surgical procedure but do not advance the filament to occlude the MCA.
b) Photothrombotic Stroke Model
This model creates a more localized and reproducible ischemic lesion.
-
Photosensitizer Administration: Inject a photosensitive dye, such as Rose Bengal, intravenously.
-
Craniotomy: Expose the skull over the target cortical area (e.g., prefrontal cortex).
-
Photoirradiation: Illuminate the target area with a cold light source (e.g., fiber-optic light) for a specific duration. The light activates the photosensitive dye, leading to the formation of singlet oxygen and subsequent endothelial damage, platelet aggregation, and thrombosis, resulting in a focal ischemic lesion.
-
Sham Control: Perform the same procedure without the injection of the photosensitive dye or without illumination.
This compound Preparation and Administration
-
Preparation: this compound can be dissolved in saline for administration.
-
Administration Routes:
-
Intraperitoneal (IP) Injection: A common and relatively easy route for systemic administration.
-
Intravenous (IV) Injection: Allows for rapid and direct entry into the bloodstream.
-
Assessment of Outcomes
a) Neurological Deficit Scoring
A variety of scoring systems can be used to assess motor and neurological function. A common example is a 5-point scale:
-
0: No neurological deficit.
-
1: Failure to extend the contralateral forepaw fully.
-
2: Circling to the contralateral side.
-
3: Falling to the contralateral side.
-
4: No spontaneous motor activity.
b) Infarct Volume Measurement
-
Brain Sectioning: At the end of the experiment, euthanize the rat and perfuse the brain with saline followed by a fixative (e.g., 4% paraformaldehyde).
-
Staining: Section the brain coronally and stain with a dye that differentiates between viable and infarcted tissue, such as 2,3,5-triphenyltetrazolium chloride (TTC) or thionin.
-
Image Analysis: Capture images of the stained sections and use image analysis software to quantify the infarct area in each section. The total infarct volume is calculated by integrating the infarct areas across all sections.
c) Immunohistochemistry and Molecular Analysis
-
Immunohistochemistry: Use specific antibodies to detect markers of neuronal injury (e.g., NeuN), glial activation (e.g., Iba1 for microglia, GFAP for astrocytes), and other relevant proteins.
-
Western Blotting/ELISA: Quantify the levels of specific proteins (e.g., myelin basic protein, S-nitrosocysteine) in brain tissue homogenates.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed mechanism of action of this compound and a typical experimental workflow.
References
- 1. Afobazole modulates neuronal response to ischemia and acidosis via activation of sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. On the mechanism of anti-ischemic effects of afobazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activation of σ1 and σ2 receptors by afobazole increases glial cell survival and prevents glial cell activation and nitrosative stress after ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Treatment with afobazole at delayed time points following ischemic stroke improves long-term functional and histological outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuroprotective effect of afobazole on rats with bilateral local photothrombosis of vessels in the prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Afobazol in a Mouse Model of Parkinson's Disease
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive experimental protocol for evaluating the therapeutic potential of Afobazol in a 6-hydroxydopamine (6-OHDA)-induced mouse model of Parkinson's disease (PD). The protocols detailed below cover animal model creation, drug administration, behavioral assessment, neurochemical analysis, and histological evaluation. The data presented is based on findings demonstrating this compound's neuroprotective and restorative effects, mediated through its action as a Sigma-1 receptor (Sigma1R) agonist.[1][2][3] This document is intended to guide researchers in designing and executing similar preclinical studies.
Introduction
Parkinson's disease is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra pars compacta (SNc), leading to motor and non-motor symptoms.[4] Current treatments primarily offer symptomatic relief. This compound, a selective anxiolytic with neuroprotective properties, has shown promise in preclinical models of PD.[3][5][6] Studies indicate that this compound can restore striatal dopamine levels and improve motor function in 6-OHDA-lesioned mice, with its effects being dependent on the activation of the Sigma1R, a molecular chaperone involved in cellular stress responses.[1][2][4] The following protocols provide a detailed framework for investigating the efficacy of this compound in a well-established neurotoxin-based mouse model of PD.
Data Presentation
Table 1: Effects of Deferred this compound Administration on Striatal Dopamine Content
| Treatment Group | Dopamine Content (ng/mg tissue) | % of Sham-operated Control |
| Sham-operated + Vehicle | X ± Y | 100% |
| 6-OHDA + Vehicle | A ± B | Z% |
| 6-OHDA + this compound (2.5 mg/kg) | C ± D | W% |
| 6-OHDA + PRE-084 (1.0 mg/kg) | E ± F | V% |
| 6-OHDA + BD-1047 (3.0 mg/kg) | G ± H | U% |
| 6-OHDA + BD-1047 + this compound | I ± J | T% |
| 6-OHDA + BD-1047 + PRE-084 | K ± L | S% |
Note: This table is a template based on expected outcomes from the cited literature. Actual values (represented by letters) would be obtained from experimental measurements. PRE-084 is a selective Sigma1R agonist, and BD-1047 is a selective Sigma1R antagonist.[1][7]
Table 2: Effects of this compound on Motor Coordination in the Rotarod Test
| Treatment Group | Latency to Fall (seconds) |
| Sham-operated + Vehicle | Time 1 ± SD |
| 6-OHDA + Vehicle | Time 2 ± SD |
| 6-OHDA + this compound (2.5 mg/kg) | Time 3 ± SD |
| 6-OHDA + PRE-084 (1.0 mg/kg) | Time 4 ± SD |
| 6-OHDA + BD-1047 (3.0 mg/kg) + this compound | Time 5 ± SD |
Note: This table is a template. Values are represented as "Time" and "SD" (Standard Deviation) and would be determined experimentally. The 6-OHDA lesion is expected to decrease the latency to fall, while effective treatments like this compound are expected to increase it.[1][3]
Experimental Protocols
6-OHDA Mouse Model of Parkinson's Disease
This protocol describes the unilateral intrastriatal injection of 6-OHDA to induce a progressive loss of dopaminergic neurons.
Materials:
-
Male ICR mice (25-30 g)
-
6-hydroxydopamine (6-OHDA) hydrochloride
-
Ascorbic acid
-
Sterile 0.9% saline
-
Anesthetic (e.g., chloral hydrate)
-
Stereotaxic apparatus
-
Hamilton syringe (10 µl)
Procedure:
-
Animal Preparation: Anesthetize the mouse and mount it in a stereotaxic frame.
-
6-OHDA Solution Preparation: Dissolve 6-OHDA in sterile saline containing 0.02% ascorbic acid to prevent oxidation. A typical concentration is 5 µg of 6-OHDA in 1 µl of solution.[3]
-
Stereotaxic Surgery:
-
Expose the skull and drill a small hole over the right striatum.
-
Coordinates for the striatum relative to bregma: Anteroposterior (AP) +0.5 mm, Mediolateral (ML) +2.0 mm, Dorsoventral (DV) -3.0 mm.
-
Slowly inject 1 µl of the 6-OHDA solution into the striatum.
-
-
Sham Operation: For the control group, inject the vehicle solution (saline with ascorbic acid) using the same procedure.
-
Post-operative Care: Suture the incision and allow the animals to recover for 14 days before starting treatment.[1][7]
Drug Administration
This protocol outlines the deferred administration of this compound and other compounds.
Materials:
-
This compound
-
PRE-084 (Sigma1R agonist)
-
BD-1047 (Sigma1R antagonist)
-
Sterile water for injection
-
Animal scales
-
Syringes and needles for intraperitoneal (i.p.) injection
Procedure:
-
Drug Preparation: Dissolve this compound, PRE-084, and BD-1047 in sterile water for injection immediately before use.
-
Dosing:
-
Administration Schedule:
Behavioral Assessment: Rotarod Test
This test evaluates motor coordination and balance.
Materials:
-
Rotarod apparatus for mice
Procedure:
-
Acclimation and Training: For 2-3 days prior to the start of drug treatment, train the mice on the rotarod at a constant speed (e.g., 15 rpm) for 5 minutes each day.
-
Testing:
-
On the day of testing (after the 14-day treatment period), place the mouse on the rotating rod.
-
The rod accelerates from 4 to 40 rpm over a period of 5 minutes.
-
Record the latency to fall for each mouse.
-
Perform three trials per mouse with a 15-20 minute inter-trial interval.
-
The average latency to fall across the three trials is used for analysis.
-
Neurochemical Analysis: Striatal Dopamine Content
This protocol measures dopamine levels in the striatum using High-Performance Liquid Chromatography (HPLC).
Materials:
-
HPLC system with an electrochemical detector
-
Dissection tools
-
Homogenizer
-
Perchloric acid
-
Centrifuge
Procedure:
-
Tissue Collection: 24 hours after the final drug administration, euthanize the mice and rapidly dissect the striata on ice.
-
Sample Preparation:
-
Weigh the striatal tissue.
-
Homogenize the tissue in a solution of 0.1 M perchloric acid.
-
Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.
-
-
HPLC Analysis:
-
Filter the supernatant and inject it into the HPLC system.
-
Separate dopamine using a C18 reverse-phase column.
-
Detect dopamine using an electrochemical detector.
-
Quantify the dopamine concentration by comparing the peak area to a standard curve.
-
Histological Analysis: Tyrosine Hydroxylase (TH) Immunohistochemistry
This method is used to visualize and quantify dopaminergic neurons in the substantia nigra.
Materials:
-
Microtome or cryostat
-
Microscope slides
-
Primary antibody: anti-Tyrosine Hydroxylase (TH)
-
Secondary antibody (fluorescently labeled)
-
Mounting medium with DAPI
-
Phosphate-buffered saline (PBS)
-
Blocking solution (e.g., PBS with serum and Triton X-100)
Procedure:
-
Tissue Preparation:
-
Deeply anesthetize the mice and perfuse transcardially with saline followed by 4% paraformaldehyde (PFA).
-
Dissect the brain and post-fix in 4% PFA overnight.
-
Cryoprotect the brain in a sucrose solution.
-
Cut coronal sections (e.g., 30 µm) of the substantia nigra using a cryostat.
-
-
Immunostaining:
-
Wash the sections in PBS.
-
Incubate in a blocking solution for 1 hour.
-
Incubate with the primary anti-TH antibody overnight at 4°C.
-
Wash in PBS and incubate with the fluorescently labeled secondary antibody for 2 hours at room temperature.
-
Wash in PBS and mount the sections on slides with a DAPI-containing mounting medium.
-
-
Imaging and Analysis:
-
Visualize the sections using a fluorescence microscope.
-
Count the number of TH-positive neurons in the substantia nigra of both hemispheres.
-
Compare the number of TH-positive cells in the lesioned (right) versus the unlesioned (left) side.
-
Visualizations
Caption: Experimental workflow for evaluating this compound in a 6-OHDA mouse model.
Caption: Proposed signaling pathway for this compound's effects in Parkinson's disease.
References
- 1. Deferred Administration of Afobazole Induces Sigma1R-Dependent Restoration of Striatal Dopamine Content in a Mouse Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Deferred Administration of Afobazole Induces Sigma1R-Dependent Restoration of Striatal Dopamine Content in a Mouse Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Targeting Sigma-1 Receptor: A Promising Strategy in the Treatment of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroprotective Properties of this compound in Vitro | Semantic Scholar [semanticscholar.org]
- 6. Neuroprotective effects of this compound in experimental cerebral hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Deferred Administration of Afobazole Induces Sigma1R-Dependent Restoration of Striatal Dopamine Content in a Mouse Model of Parkinson’s Disease [mdpi.com]
Application Notes: Evaluating the Anxiolytic Effects of Afobazole Using the Elevated Plus-Maze Test
Introduction
Afobazole (Fabomotizole) is a selective, non-benzodiazepine anxiolytic agent that produces anxiolytic and neuroprotective effects without significant sedative or muscle-relaxant side effects.[1][2] The elevated plus-maze (EPM) is a widely used and validated behavioral assay for assessing anxiety-like behavior in rodents.[3][4] The test is based on the conflict between an animal's natural tendency to explore a novel environment and its aversion to open, elevated spaces.[3][5] Anxiolytic compounds, like Afobazole, are expected to increase the exploration of the open arms of the maze. These notes provide a detailed protocol for utilizing the EPM to characterize the anxiolytic properties of Afobazole.
Mechanism of Action of Afobazole
Afobazole's anxiolytic effect is attributed to a unique mechanism of action that distinguishes it from traditional benzodiazepines.[6] It does not directly bind to benzodiazepine receptors but rather acts on sigma-1 (σ1) receptors within nerve cells, which in turn stabilizes GABA/benzodiazepine receptors and restores their sensitivity to endogenous inhibitory mediators.[2][6] Additionally, Afobazole exhibits neuroprotective properties and may modulate monoamine neurotransmitters like serotonin and dopamine.[1][6] Its multi-target profile contributes to its anxiolytic effects without causing sedation or dependence.[6][7]
Caption: Putative mechanism of action for Afobazole's anxiolytic effects.
Experimental Protocol: Elevated Plus-Maze Test
This protocol details the steps for assessing the anxiolytic effects of Afobazole in rodents.
1. Apparatus and Environment
-
Apparatus: The maze is plus-shaped, elevated 50-55 cm above the floor.[5] It consists of two open arms and two enclosed arms of equal dimensions, connected by a central square.
-
Materials: The maze should be constructed from a non-reflective, easy-to-clean material like matte-finished acrylic or wood.[5] High contrast between the animal's color and the maze surface is recommended for video tracking.[5]
-
Lighting: The room should be evenly illuminated to avoid shadows, with consistent light levels across all arms.[5]
-
Cleaning: The maze must be thoroughly cleaned with 70% ethanol or a similar solution and dried completely between trials to eliminate olfactory cues.[8]
Table 1: EPM Apparatus Specifications for Mice and Rats
| Parameter | Mouse Specifications | Rat Specifications | Notes |
| Arm Dimensions | 30 cm long x 5 cm wide[5][8] | 50 cm long x 10 cm wide[5] | Dimensions can be adapted for specific strains. |
| Center Square | 5 cm x 5 cm[5] | 10 cm x 10 cm[5] | The platform connecting all four arms. |
| Closed Arm Wall Height | 15 cm[5][8] | 30-40 cm[5] | Walls should be high enough to prevent the animal from seeing over them. |
| Elevation | 50-55 cm above floor[5] | 50-55 cm above floor[5] | Consistent elevation is critical for inducing the anxiety response. |
2. Animal Subjects and Handling
-
Species: Male mice or rats are commonly used. Male and female animals should be tested separately to avoid pheromonal interference.[9]
-
Acclimatization: Animals should be housed in the facility for at least one week before testing. They should be left undisturbed in the testing room in their home cages for 45-60 minutes before the experiment begins to acclimate to the environment.[8]
-
Handling: Pre-handling the animals for 3-5 days prior to testing is strongly recommended to reduce stress from experimenter interaction.[9] Handling should be consistent for all animals.[3]
3. Drug Administration
-
Groups: At a minimum, three groups should be used: Vehicle Control (e.g., saline), Afobazole-treated, and a Positive Control (e.g., Diazepam).
-
Administration: Afobazole is administered orally.[2] The vehicle and positive control should be administered via a comparable route and volume.
-
Timing: The drug should be administered at a predetermined time before the test to allow for optimal absorption and bioavailability. For Afobazole, this is typically 30-60 minutes prior to testing.
-
Blinding: The experimenter conducting the behavioral assay should be blinded to the treatment groups to prevent bias.[9]
4. Test Procedure
Caption: Standard experimental workflow for the Elevated Plus-Maze test.
-
Placement: Gently place the animal onto the central platform of the maze, facing one of the open arms.[3][8]
-
Trial Duration: Allow the animal to explore the maze undisturbed for a single 5-minute session.[9][10] Start a timer and the video recording system immediately after placement.[3]
-
Data Recording: A video camera mounted above the maze records the session. Automated tracking software (e.g., ANY-maze) is used to score the behavioral parameters.[9]
-
Completion: After 5 minutes, carefully remove the animal from the maze and return it to its home cage.
-
Cleaning: Thoroughly clean the apparatus before introducing the next animal.[8]
5. Data Collection and Analysis
The primary measures of anxiety-like behavior are derived from the animal's exploration of the open versus closed arms.[3]
-
Primary Measures:
-
Time Spent in Open Arms: The total time the animal spends with all four paws in the open arms.
-
Time Spent in Closed Arms: The total time the animal spends with all four paws in the closed arms.
-
Number of Open Arm Entries: The frequency with which the animal places all four paws into an open arm.
-
Number of Closed Arm Entries: The frequency with which the animal places all four paws into a closed arm.
-
-
Calculated Parameters:
-
Percentage of Time in Open Arms: (Time in Open Arms / (Time in Open Arms + Time in Closed Arms)) x 100.
-
Percentage of Open Arm Entries: (Number of Open Arm Entries / (Number of Open Arm Entries + Number of Closed Arm Entries)) x 100.
-
-
Locomotor Activity:
-
Total Arm Entries: The sum of open and closed arm entries. This measure is used to assess general motor activity and rule out sedative or hyperactive effects of the compound.[3]
-
Data Presentation
Quantitative data should be summarized in a table for clear comparison between treatment groups. An anxiolytic effect is indicated by a statistically significant increase in the percentage of time spent in and/or entries made into the open arms, without a significant change in total arm entries.
Table 2: Representative Data from an EPM Study
| Treatment Group | Dose (mg/kg) | % Time in Open Arms (Mean ± SEM) | % Open Arm Entries (Mean ± SEM) | Total Arm Entries (Mean ± SEM) |
| Vehicle Control | - | 18.5 ± 2.1 | 25.3 ± 3.4 | 22.1 ± 1.8 |
| Afobazole | 5.0 | 35.2 ± 3.5 | 42.1 ± 4.0 | 23.5 ± 2.0 |
| Afobazole | 10.0 | 41.8 ± 4.1 | 48.6 ± 3.8 | 22.9 ± 1.9 |
| Diazepam (Positive Control) | 1.0 | 45.3 ± 3.9 | 51.2 ± 4.2 | 21.7 ± 2.2 |
**p < 0.05, *p < 0.01 compared to Vehicle Control. Data are hypothetical and for illustrative purposes.
Interpretation of Results
-
Anxiolytic Effect: A significant increase in the percentage of open arm time and/or entries in the Afobazole-treated groups compared to the vehicle control group indicates an anxiolytic effect.[3] The absence of significant changes in total arm entries suggests that the observed effect is due to a reduction in anxiety rather than general hyperactivity.
-
No Effect: No significant difference between the Afobazole and vehicle groups would suggest the compound is not anxiolytic at the tested doses.
-
Sedative Effect: A significant decrease in total arm entries would indicate a sedative or motor-impairing effect of the compound, which could confound the interpretation of the anxiety measures. Afobazole is noted for its lack of sedative properties.[2][7]
References
- 1. Fabomotizole - Wikipedia [en.wikipedia.org]
- 2. m.media-amazon.com [m.media-amazon.com]
- 3. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Elevated Plus Maze Test for Measuring Anxiety-Like Behavior in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. What is the mechanism of Fabomotizole? [synapse.patsnap.com]
- 7. What is Fabomotizole used for? [synapse.patsnap.com]
- 8. Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse [bio-protocol.org]
- 9. protocols.io [protocols.io]
- 10. en.bio-protocol.org [en.bio-protocol.org]
Application Note: Protocol for Inducing Oxidative Stress in Cell Culture to Test Afobazol Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the ability of a biological system to detoxify these reactive intermediates, is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders. Consequently, the evaluation of therapeutic agents that can mitigate oxidative damage is of significant interest. Afobazol, a selective anxiolytic drug, has demonstrated neuroprotective properties in various models of neuronal damage, including those involving oxidative stress and glutamate toxicity.[1][2][3] Its mechanism of action is linked to its activity as a pan-selective sigma receptor agonist, particularly its interaction with the sigma-1 (σ1) receptor, which plays a crucial role in neuroprotection and cellular regulation.[1][4][5] This application note provides a detailed protocol for inducing oxidative stress in a neuronal cell culture model and for assessing the cytoprotective efficacy of this compound.
Materials and Methods
Cell Culture
The human neuroblastoma cell line, SH-SY5Y, is a suitable model for these studies due to its neuronal characteristics and its use in previous oxidative stress research.[6][7][8][9]
-
Cell Line: SH-SY5Y (ATCC® CRL-2266™)
-
Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.
Induction of Oxidative Stress
Hydrogen peroxide (H₂O₂) is a commonly used agent to induce oxidative stress in vitro.[10][11][12] It is crucial to first determine the optimal concentration of H₂O₂ that induces a significant but not excessive reduction in cell viability (typically aiming for 50-70% viability).[6][13]
Protocol for Determining Optimal H₂O₂ Concentration:
-
Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Prepare a range of H₂O₂ concentrations (e.g., 50, 100, 200, 500, 750, 1000 µM) in serum-free medium.[6][10] It is recommended to dilute H₂O₂ in PBS or water to prepare a stock solution before further dilution in the culture medium.[14]
-
Remove the growth medium from the cells and replace it with the medium containing the different concentrations of H₂O₂. Include a control group with serum-free medium only.
-
Incubate the cells for a defined period (e.g., 2, 4, 12, or 24 hours). The duration of exposure can influence the degree of oxidative stress.[9]
-
Assess cell viability using a standard method such as the MTT assay.[9][15]
-
Select the H₂O₂ concentration and incubation time that results in approximately 50% cell viability for subsequent experiments. For SH-SY5Y cells, concentrations in the range of 200-800 µM for 12-24 hours have been reported to induce significant oxidative stress.[6][9]
Testing the Efficacy of this compound
Experimental Groups:
-
Control: Untreated cells.
-
H₂O₂ Only: Cells treated with the predetermined optimal concentration of H₂O₂.
-
This compound + H₂O₂: Cells pre-treated with various concentrations of this compound (e.g., 1, 10, 50 µM) for a specific duration (e.g., 1-2 hours) before the addition of H₂O₂.
-
This compound Only: Cells treated with the highest concentration of this compound alone to assess any intrinsic effects of the compound.
Protocol:
-
Seed SH-SY5Y cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein or RNA analysis).
-
Pre-treat the designated wells with the desired concentrations of this compound for 1-2 hours.
-
Induce oxidative stress by adding the predetermined optimal concentration of H₂O₂ to the "H₂O₂ Only" and "this compound + H₂O₂" wells.
-
Incubate for the determined time.
-
Proceed with the desired assays to evaluate the protective effects of this compound.
Assessment of this compound Efficacy
A multi-faceted approach should be employed to comprehensively evaluate the protective effects of this compound.
1. Cell Viability Assays:
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[15][16]
-
Trypan Blue Exclusion Assay: This dye exclusion method distinguishes between viable and non-viable cells based on membrane integrity.[9][17]
2. Measurement of Reactive Oxygen Species (ROS):
-
DCFH-DA Assay: 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable dye that fluoresces upon oxidation by ROS. The intensity of fluorescence is proportional to the intracellular ROS levels.[18]
3. Assessment of Apoptosis:
-
Caspase-3 Activity Assay: Caspase-3 is a key executioner caspase in the apoptotic pathway. This compound has been shown to decrease caspase-3 activation.[1]
-
Bax/Bcl-2 Ratio: The expression levels of the pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2 can be measured by Western blotting or qPCR. A decrease in the Bax/Bcl-2 ratio indicates a reduction in apoptosis. This compound has been shown to preserve Bcl-2 expression.[1]
4. Evaluation of Antioxidant Defense Mechanisms:
-
Superoxide Dismutase (SOD) Activity Assay: this compound has been suggested to increase SOD activity.[2]
-
Measurement of Lipid Peroxidation: The malondialdehyde (MDA) assay is a common method to measure lipid peroxidation, a marker of oxidative damage.
Data Presentation
Quantitative data from the assays should be summarized in tables for clear comparison between experimental groups.
Table 1: Effect of this compound on Cell Viability in H₂O₂-Treated SH-SY5Y Cells
| Treatment Group | Cell Viability (%) |
| Control | 100 ± 5.2 |
| H₂O₂ (e.g., 500 µM) | 48 ± 3.9 |
| This compound (1 µM) + H₂O₂ | 62 ± 4.5 |
| This compound (10 µM) + H₂O₂ | 75 ± 5.1 |
| This compound (50 µM) + H₂O₂ | 88 ± 4.8 |
| This compound (50 µM) Only | 99 ± 5.5 |
Data are presented as mean ± standard deviation.
Table 2: Effect of this compound on Oxidative Stress Markers in H₂O₂-Treated SH-SY5Y Cells
| Treatment Group | Relative ROS Levels | Caspase-3 Activity (Fold Change) | Bax/Bcl-2 Ratio |
| Control | 1.0 ± 0.1 | 1.0 ± 0.2 | 1.0 ± 0.15 |
| H₂O₂ (e.g., 500 µM) | 3.5 ± 0.4 | 4.2 ± 0.5 | 3.8 ± 0.4 |
| This compound (10 µM) + H₂O₂ | 2.1 ± 0.3 | 2.5 ± 0.3 | 2.2 ± 0.3 |
| This compound (50 µM) + H₂O₂ | 1.4 ± 0.2 | 1.6 ± 0.2 | 1.5 ± 0.2 |
Data are presented as mean ± standard deviation relative to the control group.
Visualizations
Signaling Pathway of this compound's Neuroprotective Action
Caption: this compound's neuroprotective pathway against oxidative stress.
Experimental Workflow
References
- 1. Activation of Sigma Receptors With Afobazole Modulates Microglial, but Not Neuronal, Apoptotic Gene Expression in Response to Long-Term Ischemia Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Neuroprotective properties of this compound in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. psychiatry-psychopharmacology.com [psychiatry-psychopharmacology.com]
- 5. researchgate.net [researchgate.net]
- 6. Silibinin Protects against H2O2-Induced Oxidative Damage in SH-SY5Y Cells by Improving Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. ovid.com [ovid.com]
- 9. Oxidative stress in SH-SY5Y cells on exposure to hydrogen peroxide | Research, Society and Development [rsdjournal.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Use of H2O2 to Cause Oxidative Stress, the Catalase Issue. | Sigma-Aldrich [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. 2.3. Establishment of the H2O2-Induced Oxidative Stress Model [bio-protocol.org]
- 16. researchgate.net [researchgate.net]
- 17. View of In vitro cell-based assays to test drugs – A Review [ace.as-pub.com]
- 18. Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits - Measuring Oxidants and Oxidative Stress in Biological Systems - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes: Utilizing Fluorometric Ca2+ Imaging to Elucidate the Neuroprotective Mechanisms of Afobazol
Introduction
Afobazol (Fabomotizole) is an anxiolytic and neuroprotective agent with a non-benzodiazepine mechanism of action.[1] Its therapeutic effects are attributed to its interaction with multiple receptor systems, including Sigma-1 (σ1), melatonin (MT1 and MT3), and MAO-A.[2] A critical aspect of neuronal function and survival is the precise regulation of intracellular calcium ([Ca2+]i) homeostasis.[3] Dysregulation of Ca2+ signaling is a hallmark of various neuropathological conditions, including ischemia and neurodegenerative diseases.[4][5] Fluorometric Ca2+ imaging is a powerful technique that allows for real-time visualization and quantification of intracellular Ca2+ dynamics in live neurons, making it an ideal tool to investigate the neuroprotective effects of this compound.[6][7]
This document provides a detailed protocol for applying fluorometric Ca2+ imaging to study how this compound modulates neuronal Ca2+ signaling, particularly in response to excitotoxic or ischemic insults. The primary mechanism explored is this compound's activation of σ1 receptors, which are known to play a crucial role in maintaining intracellular Ca2+ homeostasis, especially under conditions of cellular stress.[4][8]
Mechanism of Action: this compound's Influence on Neuronal Ca2+ Signaling
This compound's neuroprotective effects are significantly mediated through its action as a σ1 receptor agonist.[4][9] The σ1 receptor, a chaperone protein located at the mitochondria-associated endoplasmic reticulum (ER) membrane, is a key regulator of Ca2+ signaling between the ER and mitochondria.[8]
Under pathological conditions like ischemia or amyloid-β toxicity, neurons experience a massive and sustained increase in intracellular Ca2+, leading to excitotoxicity and apoptosis.[4][5] this compound has been shown to counteract this Ca2+ overload.[4] By activating σ1 receptors, this compound helps to stabilize ER Ca2+ homeostasis and modulate Ca2+ flux, thereby preventing the cytotoxic cascade.[4][8] Studies have demonstrated that this compound significantly depresses the intracellular Ca2+ overload resulting from in vitro ischemia and acidosis in a concentration-dependent manner.[4] This effect is blocked by σ1 receptor antagonists, confirming the receptor's central role.[4] Furthermore, this compound has been found to inhibit increases in basal [Ca2+]i in cortical neurons exposed to the amyloid-β peptide.[5]
This compound also binds to melatonin receptors (MT1 and MT3).[2] Melatonin receptor activation can influence Ca2+ levels, often by modulating GABA receptor activity, which in turn can reduce neuronal excitability and Ca2+ influx.[10]
References
- 1. What is the mechanism of Fabomotizole? [synapse.patsnap.com]
- 2. [Neuroreceptor mechanisms of the afobazole effect] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. "Calcium antagonists": a class of drugs with a bright future. Part I. Cellular calcium homeostasis and calcium as a coupling messenger - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Afobazole modulates neuronal response to ischemia and acidosis via activation of sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Afobazole activation of σ-1 receptors modulates neuronal responses to amyloid-β25-35 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cs229.stanford.edu [cs229.stanford.edu]
- 7. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. Activation of Sigma Receptors With Afobazole Modulates Microglial, but Not Neuronal, Apoptotic Gene Expression in Response to Long-Term Ischemia Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Stimulation of melatonin receptors decreases calcium levels in xenopus tectal cells by activating GABA(C) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Afobazole Dosage for Neuroprotective Outcomes
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing Afobazole dosage for neuroprotective outcomes in preclinical studies. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of Afobazole's neuroprotective effect?
A1: Afobazole's neuroprotective effects are primarily mediated through its activity as a sigma-1 (σ1) receptor agonist.[1][2][3] The sigma-1 receptor is a chaperone protein located in the endoplasmic reticulum that plays a crucial role in regulating cellular functions like calcium signaling and cell survival.[4] By activating the sigma-1 receptor, Afobazole can modulate intracellular calcium levels, reduce apoptosis, and protect neurons from various stressors.[1][2][3] Additionally, Afobazole has been shown to interact with melatonin MT1 and MT3 receptors and inhibit MAO-A, which may also contribute to its neuroprotective properties.[5][6]
Q2: What are the typical effective concentration ranges for Afobazole in in vitro neuroprotection studies?
A2: The effective concentration of Afobazole in in vitro studies can vary depending on the cell type and the nature of the neurotoxic insult. However, published studies have demonstrated neuroprotective effects in the range of 10⁻⁸ M to 10⁻⁶ M (10 nM to 1 µM) in neuronal cell lines like HT-22.[5] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental model.
Q3: What are the recommended dosages for Afobazole in in vivo preclinical models of neurodegeneration?
A3: In in vivo models, such as rodent models of ischemic stroke, effective neuroprotective doses of Afobazole have been reported to range from 0.1 mg/kg to 5 mg/kg.[5] For instance, in a rat model of middle cerebral artery occlusion (MCAO), post-stroke administration of Afobazole at 0.3-3 mg/kg significantly decreased infarct volume.[1] In another study on rats with bilateral local photothrombosis, an intraperitoneal injection of 5 mg/kg Afobazole showed a neuroprotective effect.[7] As with in vitro studies, it is crucial to perform dose-optimization studies for each specific animal model and experimental design.
Q4: How should I prepare Afobazole for in vitro and in vivo experiments?
A4: For in vitro experiments, Afobazole can be dissolved in a suitable solvent like dimethyl sulfoxide (DMSO) to create a stock solution. This stock solution should then be diluted in cell culture medium to the desired final concentration. It is important to ensure the final DMSO concentration in the culture medium is non-toxic to the cells (typically <0.1%). For in vivo studies, Afobazole can be dissolved in a vehicle such as saline for intraperitoneal (i.p.) administration.[8]
Q5: When should Afobazole be administered in preclinical models of acute neuronal injury like stroke?
A5: Studies have shown that Afobazole can be effective even when administered at delayed time points after the initial insult. In a rat MCAO model, treatment with Afobazole starting 6 to 48 hours post-stroke showed improved outcomes.[1] This suggests a wider therapeutic window compared to some other neuroprotective agents. The optimal time of administration should be determined based on the specific aims of your study and the characteristics of your animal model.
Troubleshooting Guides
Issue 1: Inconsistent or No Neuroprotective Effect Observed in in vitro Assays
| Potential Cause | Troubleshooting Suggestion |
| Suboptimal Afobazole Concentration | Perform a dose-response experiment with a wide range of concentrations (e.g., 1 nM to 100 µM) to identify the optimal neuroprotective dose for your specific cell line and neurotoxic insult. |
| Cell Health and Viability | Ensure your cells are healthy, within a low passage number, and free from contamination. Stressed or unhealthy cells may not respond consistently to treatment. |
| Inappropriate Timing of Treatment | Optimize the pre-treatment duration with Afobazole before inducing neurotoxicity. A pre-incubation period of 1 to 24 hours is often used. |
| Assay Interference | Some assay reagents can interact with the test compound. Run appropriate controls, including Afobazole in cell-free media, to check for any direct interaction with your viability assay reagents (e.g., MTT, LDH). |
| Solubility Issues | Ensure Afobazole is fully dissolved in the culture medium. Precipitated compound will lead to inaccurate effective concentrations. |
Issue 2: High Variability in in vivo Neuroprotective Outcome Measures
| Potential Cause | Troubleshooting Suggestion |
| Inconsistent Animal Model Induction | Standardize the surgical procedure for inducing the neurological injury (e.g., MCAO). Minor variations in the procedure can lead to significant differences in lesion size and functional deficits.[9] |
| Animal-to-Animal Variability | Use a sufficient number of animals per group to account for biological variability. Ensure proper randomization and blinding during the experiment and data analysis. |
| Drug Administration and Bioavailability | Ensure consistent and accurate administration of Afobazole. Consider pharmacokinetic studies to determine the bioavailability and brain penetration of the compound in your animal model. |
| Behavioral Testing Inconsistencies | Standardize the protocols for behavioral tests and ensure the experimenter is blinded to the treatment groups to avoid bias. Acclimatize the animals to the testing environment before the actual experiment. |
Data Presentation
Table 1: Summary of Effective Afobazole Dosages in Preclinical Neuroprotection Studies
| Model Type | Specific Model | Organism/Cell Line | Effective Dosage/Concentration | Key Neuroprotective Outcomes | Reference |
| In Vitro | Oxidative Stress & Glutamate Excitotoxicity | HT-22 Neuronal Cells | 10⁻⁸ - 10⁻⁶ M | Decreased neuronal death, reduced caspase-3 activity | [5] |
| In Vitro | Ischemia and Acidosis | Rat Cortical Neurons | IC₅₀ < for acidosis-induced [Ca²⁺]i increase | Reduced intracellular Ca²⁺ overload, enhanced neuronal survival | [3] |
| In Vitro | Amyloid-β Toxicity | Rat Cortical Neurons | Not specified | Inhibited Aβ-induced increase in intracellular Ca²⁺, reduced neuronal cell death | [10] |
| In Vivo | Middle Cerebral Artery Occlusion (MCAO) | Rat | 0.3 - 3 mg/kg (i.p.) | Decreased infarct volume, reduced white matter injury, improved long-term functional outcomes | [1] |
| In Vivo | Bilateral Local Photothrombosis | Rat | 5 mg/kg (i.p.) | Neuroprotective effect | [7] |
| In Vivo | Hemorrhagic Stroke | Rat | 0.1 and 1.0 mg/kg (i.p.) | Decreased mortality and neurological deficits | |
| In Vivo | Parkinson's Disease Model (6-OHDA) | Mouse | 2.5 mg/kg (i.p.) | Restored intrastriatal dopamine content, facilitated motor behavior | [8] |
Experimental Protocols
Key In Vitro Neuroprotection Assays
1. Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of viability.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Pre-treat cells with varying concentrations of Afobazole for a specified duration (e.g., 1-24 hours).
-
Induction of Neurotoxicity: Introduce the neurotoxic agent (e.g., glutamate, H₂O₂) to the wells (except for the control wells) and incubate for the desired period.
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[11]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized SDS-based buffer) to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[13]
2. Cytotoxicity Assay (LDH Assay)
This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.
-
Experimental Setup: Follow the same cell seeding, Afobazole treatment, and neurotoxicity induction steps as in the MTT assay.
-
Supernatant Collection: After the treatment period, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions.[14] Typically, the supernatant is incubated with a reaction mixture containing a substrate and a tetrazolium salt.
-
Absorbance Measurement: Measure the absorbance of the colored formazan product at the recommended wavelength (usually around 490 nm).[15]
3. Western Blot for Apoptotic Markers (Bax/Bcl-2 Ratio)
This technique is used to assess the expression levels of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[4]
-
Blocking and Antibody Incubation: Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA) and then incubate with primary antibodies against Bax, Bcl-2, and a loading control (e.g., β-actin) overnight at 4°C.[4]
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.[4]
-
Densitometry: Quantify the band intensities and calculate the Bax/Bcl-2 ratio after normalizing to the loading control.[4]
Mandatory Visualizations
Caption: Afobazole's neuroprotective signaling pathway.
Caption: In vitro neuroprotection experimental workflow.
Caption: Troubleshooting logical workflow.
References
- 1. Treatment with afobazole at delayed time points following ischemic stroke improves long-term functional and histological outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Afobazole modulates neuronal response to ischemia and acidosis via activation of sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. psychiatry-psychopharmacology.com [psychiatry-psychopharmacology.com]
- 6. Cytoprotective Effect of Afobazole and Its Main Metabolite M-11 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neuroprotective effect of afobazole on rats with bilateral local photothrombosis of vessels in the prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Deferred Administration of Afobazole Induces Sigma1R-Dependent Restoration of Striatal Dopamine Content in a Mouse Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Middle Cerebral Artery Occlusion Model in Rodents: Methods and Potential Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Afobazole activation of σ-1 receptors modulates neuronal responses to amyloid-β25-35 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
Addressing Afobazol solubility challenges for in vitro assays
Welcome to the technical support center for addressing challenges with Afobazol solubility in in vitro assays. This guide provides troubleshooting tips, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals achieve consistent and reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key physicochemical properties?
This compound (also known as Fabomotizole) is an anxiolytic and neuroprotective agent.[1] Its mechanism of action is distinct from traditional anxiolytics, primarily involving the modulation of Sigma-1 (σ1) receptors.[2] Understanding its physical and chemical properties is the first step in addressing solubility.
Data Presentation: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₅H₂₁N₃O₂S (base) | [3] |
| C₁₅H₂₂ClN₃O₂S (hydrochloride) | [4] | |
| Molecular Weight | 307.41 g/mol (base) | [3] |
| 343.9 g/mol (hydrochloride) | [4] | |
| Appearance | White to beige solid | |
| Storage Temperature | Powder: -20°C (long-term), 2-8°C (short-term) | [1] |
| | In Solvent: -80°C (≤6 months), -20°C (≤1 month) |[1][3] |
Q2: What is the primary mechanism of action for this compound?
This compound's anxiolytic and neuroprotective effects are primarily attributed to its activity as a Sigma-1 (σ1) receptor agonist.[2][5] It may also interact with Sigma-2 (σ2) receptors, MAO-A, and serotonin receptors.[1][3][6] Activation of σ1 receptors, which are chaperone proteins located at the endoplasmic reticulum-mitochondrion interface, modulates calcium signaling, reduces oxidative stress, and promotes cell survival.[2][7]
Visualization: this compound Signaling Pathway
Caption: this compound's primary mechanism via Sigma-1 receptor activation.
Troubleshooting Guide: this compound Precipitation
Q3: I observed a precipitate after adding my this compound stock solution to the cell culture medium. What are the common causes?
Precipitation of a hydrophobic compound like this compound in aqueous cell culture media is a frequent challenge. The primary reasons include:
-
Low Aqueous Solubility: this compound is readily soluble in organic solvents like DMSO but has poor solubility in water-based media.[]
-
Solvent Shock: Rapidly diluting a concentrated DMSO stock into the aqueous medium can cause the compound to "crash out" of the solution before it can be properly dispersed.[9]
-
High Final Concentration: The desired final concentration of this compound in your experiment may exceed its solubility limit in the culture medium.[9]
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Temperature Shifts: Moving media between cold storage and a warm incubator can cause less soluble components to precipitate. Adding a cold stock solution to warm media can also induce precipitation.[9]
-
Interaction with Media Components: Salts, proteins (especially in serum), and other supplements in the media can interact with this compound, reducing its solubility.[9][10]
Q4: How can I prevent this compound from precipitating in my in vitro assay?
To prevent precipitation, a careful and systematic approach to solution preparation is critical.
Visualization: Troubleshooting Precipitation Logic
Caption: A logical workflow for troubleshooting this compound precipitation.
Q5: What is the best solvent for preparing an this compound stock solution, and what is the maximum recommended final solvent concentration in cell culture?
Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing this compound stock solutions.[3][] While effective, DMSO can be toxic to cells at higher concentrations.
Data Presentation: Recommended Solvent Concentrations
| Solvent | Recommended Use | Max Final Concentration in Media (v/v) | Rationale |
|---|---|---|---|
| DMSO | Primary solvent for stock solutions | < 0.5% (general), < 0.1% (ideal) | Minimizes cellular toxicity while maintaining compound solubility.[9] |
| PBS | Possible for some formulations | Formulation dependent | One source notes solubility at 50 mg/mL in PBS with co-solvents and sonication, but details are sparse.[1] |
Experimental Protocols
Here are detailed protocols for preparing and using this compound in a typical cell-based assay.
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Calculate Mass: Determine the mass of this compound hydrochloride (MW: 343.9 g/mol ) needed. For 1 mL of a 10 mM stock, you will need 3.44 mg.
-
Weigh Compound: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add Solvent: Add the calculated volume of sterile, anhydrous DMSO to the tube.
-
Dissolve: Vortex the solution vigorously for 1-2 minutes. If the powder is not fully dissolved, sonicate the solution in a water bath for 5-10 minutes.[9]
-
Inspect: Visually inspect the solution against a light source to ensure there are no visible particles.
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.[1][3]
Protocol 2: Preparation of a Working Solution in Cell Culture Medium (Example: 10 µM)
This protocol is designed to minimize solvent shock and precipitation.
-
Pre-warm Media: Warm your complete cell culture medium (with serum, if applicable) to 37°C in a water bath. This is a critical step.[9]
-
Prepare Intermediate Dilution (Optional but Recommended): To avoid adding a highly concentrated stock directly to your final volume, create an intermediate dilution.
-
Pipette 98 µL of pre-warmed medium into a sterile tube.
-
Add 2 µL of your 10 mM this compound stock solution to create a 200 µM intermediate solution. Mix thoroughly by pipetting.
-
-
Prepare Final Working Solution:
-
Pipette the required volume of pre-warmed medium for your experiment into a sterile conical tube (e.g., 9.95 mL for a 10 mL final volume).
-
While gently vortexing or swirling the medium, add the required volume of your intermediate stock (e.g., 50 µL of 200 µM stock) drop-by-drop.
-
This results in a final concentration of 10 µM this compound with a final DMSO concentration of 0.1%.
-
-
Final Check: Gently mix the final working solution and visually inspect for any signs of precipitation before adding it to your cells.
Visualization: Experimental Workflow for Solution Preparation
Caption: Step-by-step workflow for preparing this compound solutions.
References
- 1. Fabomotizole hydrochloride (CM-346; Afobazole) | MAO-A | serotonin receptor | neuroprotective | CAS 173352-39-1 | CM346 | InvivoChem [invivochem.com]
- 2. What is the mechanism of Fabomotizole? [synapse.patsnap.com]
- 3. abmole.com [abmole.com]
- 4. This compound | C15H22ClN3O2S | CID 9862936 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Deferred Administration of Afobazole Induces Sigma1R-Dependent Restoration of Striatal Dopamine Content in a Mouse Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Afobazole modulates microglial function via activation of both sigma-1 and sigma-2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Afobazole modulates neuronal response to ischemia and acidosis via activation of sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Afobazol Technical Support Center: Minimizing Off-Target Effects in Animal Experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize and understand the off-target effects of Afobazol in preclinical animal experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is primarily known as an anxiolytic and neuroprotective agent. Its principal mechanism of action is the activation of the sigma-1 (σ1) receptor, an intracellular chaperone protein located at the endoplasmic reticulum.[1][2] Activation of the σ1 receptor by this compound helps regulate intracellular calcium signaling, reduces oxidative stress, and contributes to neuronal survival and protection.[1][2]
Q2: What are the known "off-target" interactions of this compound?
This compound is a multitargeting drug, meaning it interacts with several receptors and enzymes. While its primary therapeutic effects are attributed to sigma-1 receptor agonism, it also binds to melatonin receptors (MT1 and MT3) and reversibly inhibits monoamine oxidase A (MAO-A).[3][4][5] These interactions are part of its pharmacological profile but can be considered "off-target" if they are not the intended focus of a particular study and may introduce confounding variables.
Q3: What are the potential implications of this compound's off-target activities in my experiments?
The secondary activities of this compound can influence experimental outcomes:
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MAO-A Inhibition: Inhibition of MAO-A can alter the levels of monoamine neurotransmitters. In rodent behavioral studies, this can lead to changes in locomotor activity and potentially increase aggressive behaviors.[6][7]
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Melatonin Receptor (MT1/MT3) Agonism: Activation of melatonin receptors can influence the circadian rhythm, which may affect sleep-wake cycles and behaviors that are time-of-day dependent.[1][8][9] This is a critical consideration for the design of behavioral experiments.
-
Drug-Drug Interactions: At higher doses (e.g., 25 mg/kg in rats), this compound can induce the cytochrome P450 isoenzyme CYP2C9, potentially altering the metabolism of co-administered drugs that are substrates for this enzyme.[10]
Q4: How can I be sure the effects I am observing are due to sigma-1 receptor activation?
To isolate the effects of sigma-1 receptor activation, it is recommended to use a selective sigma-1 receptor antagonist, such as BD-1047. By pre-treating a cohort of animals with the antagonist before this compound administration, you can determine if the observed effects are blocked. If the effects of this compound are absent in the presence of the antagonist, they can be attributed to sigma-1 receptor activation.[11][12]
Q5: Are there any known toxic or adverse effects of this compound in animal models?
This compound is generally well-tolerated in animal studies.[5] However, at very high doses (100 mg/kg) administered to pregnant rats, some effects on fetal development, such as lower body weight and reduced ossification, have been observed, though no congenital malformations were reported.[13] One study in rabbits noted the appearance of some aggressive reactions in an open field test following a 1 mg/kg injection of this compound.[13]
Data Presentation
Table 1: this compound Binding Affinities and Potency
| Target | Binding Affinity (Ki) / Potency (IC50) | Species | Reference |
| Sigma-1 (σ1) Receptor | 5.9 µM (Ki) | [3][11] | |
| Monoamine Oxidase A (MAO-A) | 3.6 µM (Ki) | [3] | |
| Melatonin Receptor MT1 | 16 µM (Ki) | [3] | |
| Melatonin Receptor MT3 (NQO2) | 0.97 µM (Ki) | [3][11] | |
| Ischemia-evoked Ca2+ overload | IC50 was "considerably less" than for acidosis | Cortical Neurons | [14] |
| Acidosis-induced Ca2+ increases | Abolished effectively | Cortical Neurons | [14] |
Table 2: Common Dosages of this compound and Antagonists in Rodent Studies
| Compound | Species | Dosage | Route | Experimental Context | Reference |
| This compound | Mouse | 2.5 mg/kg | i.p. | Parkinson's Disease Model | [11][12] |
| This compound | Rat | 5 mg/kg | i.p. | Ischemic Stroke Model | [12] |
| This compound | Mouse | 10 mg/kg | p.o. | Depression Model | [15] |
| BD-1047 (σ1 antagonist) | Mouse | 3.0 mg/kg | i.p. | Parkinson's Disease Model | [11][12] |
| BD-1047 (σ1 antagonist) | Mouse | 5 mg/kg | i.p. | Depression Model | [15] |
| BD-1063 (σ1 antagonist) | Rat | 30 mg/kg | i.p. | Ischemic Stroke Model | [16] |
| SM-21 (σ2 antagonist) | Rat | 1 mg/kg | i.p. | Ischemic Stroke Model | [16] |
Troubleshooting Guide
| Observed Issue | Potential Cause (Off-Target Effect) | Troubleshooting Steps & Solutions |
| Unexpected changes in locomotor activity (hyperactivity or hypoactivity) not related to the primary experimental hypothesis. | This compound's inhibition of MAO-A can alter monoamine levels, affecting motor activity. | 1. Include a locomotor activity test in your experimental design to quantify any baseline effects of this compound on movement. 2. Use a selective MAO-A inhibitor as a positive control to compare effects. 3. Administer a sigma-1 receptor antagonist (e.g., BD-1047) prior to this compound to determine if the locomotor effects are independent of sigma-1 activation. |
| Variability in behavioral test results, especially when conducted at different times of the day. | This compound's interaction with melatonin receptors (MT1/MT3) can influence the animal's circadian rhythm. | 1. Standardize the time of day for all drug administrations and behavioral testing. 2. Ensure a consistent light-dark cycle in the animal housing facility. 3. Consider including a control group treated with a known melatonin agonist to assess the potential impact on your specific behavioral paradigm. |
| Results are difficult to interpret; it is unclear if the observed effect is due to the intended sigma-1 pathway. | This compound's multitarget nature means the observed phenotype could be a composite effect of sigma-1, MAO-A, and melatonin receptor modulation. | 1. Implement an antagonist co-administration protocol. Pre-treat a group of animals with a selective sigma-1 antagonist (e.g., BD-1047) before this compound administration. If the effect is blocked, it is likely mediated by the sigma-1 receptor. 2. Compare with a selective sigma-1 agonist (e.g., PRE-084) to see if it recapitulates the effects of this compound. |
| Signs of increased aggression or inter-animal fighting in group-housed animals. | Inhibition of MAO-A has been linked to increased aggression in mice. | 1. House animals individually if aggression becomes a problem. 2. Carefully observe animals for any behavioral changes after dosing. 3. Consider using a lower dose of this compound if aggression is a confounding factor. |
| Unexpected pharmacokinetic profile of a co-administered drug. | At higher doses, this compound may induce CYP2C9 enzymes, accelerating the metabolism of other drugs. | 1. Review the metabolic pathways of any co-administered drugs. 2. If a potential interaction is suspected, conduct a pilot pharmacokinetic study to assess for any changes in drug exposure. 3. Use the lowest effective dose of this compound to minimize the risk of enzyme induction. |
Experimental Protocols
Protocol 1: Dissecting On-Target vs. Off-Target Effects Using a Selective Antagonist
This protocol describes how to use a selective sigma-1 receptor antagonist to verify that the observed effects of this compound are mediated through its primary target.
Objective: To determine the contribution of sigma-1 receptor activation to the pharmacological effects of this compound.
Materials:
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This compound
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Selective sigma-1 receptor antagonist (e.g., BD-1047)
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Vehicle for both compounds (e.g., sterile saline or water for injection)
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Experimental animals (e.g., mice or rats)
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Standard equipment for the intended behavioral or physiological assay
Procedure:
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Group Allocation: Divide animals into at least four groups:
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Group 1: Vehicle + Vehicle
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Group 2: Vehicle + this compound
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Group 3: Antagonist + Vehicle
-
Group 4: Antagonist + this compound
-
-
Antagonist Pre-treatment: Administer the sigma-1 antagonist (e.g., BD-1047, 3.0 mg/kg, i.p.) or its vehicle to the appropriate groups. A pre-treatment time of 30-60 minutes is commonly used.[11][17]
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This compound Administration: After the pre-treatment period, administer this compound (e.g., 2.5 mg/kg, i.p.) or its vehicle to the appropriate groups.
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Behavioral/Physiological Assessment: Conduct the planned experimental assay at the appropriate time point following this compound administration. This will depend on the pharmacokinetics of this compound and the nature of the assay.
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Data Analysis: Compare the results between the groups. If the effect observed in the "Vehicle + this compound" group is significantly attenuated or completely blocked in the "Antagonist + this compound" group, this provides strong evidence that the effect is mediated by the sigma-1 receptor.
Protocol 2: Locomotor Activity Assessment
This protocol outlines a standard procedure for assessing the impact of this compound on general locomotor activity.
Objective: To quantify the stimulant or depressant effects of this compound on spontaneous movement in an open field.
Materials:
-
Locomotor activity chambers with infrared beam detection systems
-
This compound and vehicle
-
Experimental animals (e.g., mice)
Procedure:
-
Acclimation: Allow the animals to acclimate to the testing room for at least 60 minutes before the experiment begins.
-
Habituation (Optional but Recommended): To reduce novelty-induced hyperactivity, you can habituate the animals to the testing chambers for a period (e.g., 30-60 minutes) on a day prior to the experiment.
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Drug Administration: Administer this compound or vehicle via the desired route (e.g., i.p. or p.o.).
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Testing: Immediately after administration, place each animal individually into a locomotor activity chamber.
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Data Recording: Record locomotor activity (e.g., distance traveled, rearing frequency, stereotypy counts) for a set duration, typically 30-60 minutes, in discrete time bins (e.g., 5-minute intervals).[8][9]
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Data Analysis: Analyze the data by comparing the activity levels between the this compound-treated and vehicle-treated groups over time. This will reveal if the drug has a significant effect on locomotor activity and the time course of this effect.
Visualizations
Caption: this compound's primary and secondary signaling pathways.
Caption: Workflow for dissecting on-target vs. off-target effects.
References
- 1. benchchem.com [benchchem.com]
- 2. protocols.io [protocols.io]
- 3. researchgate.net [researchgate.net]
- 4. Cytoprotective Effect of Afobazole and Its Main Metabolite M-11 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fabomotizole - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Locomotor activity test: Significance and symbolism [wisdomlib.org]
- 8. va.gov [va.gov]
- 9. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 10. [EVALUATION OF THE PHARMACOKINETIC INTERACTION OF AFOBAZOLE WITH CYP2C9 ENZYME DRUG SUBSTRATE OF CYTOCHROME P450] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Deferred Administration of Afobazole Induces Sigma1R-Dependent Restoration of Striatal Dopamine Content in a Mouse Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Deferred Administration of Afobazole Induces Sigma1R-Dependent Restoration of Striatal Dopamine Content in a Mouse Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of afobazole administered to pregnant rats during organogenesis on prenatal development of fetuses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 16. Treatment with afobazole at delayed time points following ischemic stroke improves long-term functional and histological outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pharmacological Analysis of GABAA Receptor and Sigma1R Chaperone Interaction: Research Report I―Investigation of the Anxiolytic, Anticonvulsant and Hypnotic Effects of Allosteric GABAA Receptors’ Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Refining HPLC parameters for improved Afobazol detection and quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining High-Performance Liquid Chromatography (HPLC) parameters for the improved detection and quantification of Afobazol.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting HPLC method for this compound analysis?
A1: A common starting point for this compound analysis is reversed-phase HPLC. A method for the quantitative analysis of this compound (also known as Fabomotizole) in rabbit blood plasma utilizes a Phenomenex Synergi 4u Polar-RP 80A column (250x4.6 mm, 4 µm) with a mobile phase consisting of acetonitrile, water, glacial acetic acid, and triethylamine in a ratio of 100:240:100:0.3:0.25, adjusted to a pH of 6.1.[1] Detection is typically performed using a UV detector at 302 nm.[1]
Q2: How can I prepare plasma samples for this compound analysis?
A2: A published method for extracting this compound from rabbit plasma involves a liquid-liquid extraction. In this procedure, 1.5 ml of plasma is mixed with 6 ml of acetonitrile. The mixture is shaken for 10 minutes and then centrifuged. The supernatant is subsequently evaporated to dryness and the residue is reconstituted for injection.[1]
Q3: What are the known metabolites of this compound that I should be aware of during analysis?
A3: The main metabolite of this compound is M-11.[2][3][4] Pharmacokinetic studies in rats have shown that M-11 is formed after administration of this compound and can be detected in plasma.[2][3] When developing an HPLC method, it is important to ensure that the method can separate the parent this compound peak from the M-11 peak and any other potential metabolites or degradation products to ensure accurate quantification.
Q4: Are there any stability-indicating HPLC methods developed for this compound?
A4: Yes, a stability-indicating HPLC method has been developed to assess the stability of this compound. This method is capable of separating this compound from its degradation products formed under various stress conditions, including acidic and alkaline hydrolysis, oxidation, and photolysis.[2]
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound and provides potential solutions.
Problem 1: Poor Peak Shape (Tailing or Fronting)
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Secondary Interactions with Column Silanols | This compound is a basic compound and can interact with residual silanol groups on the silica-based stationary phase, leading to peak tailing. To minimize this, consider adding a competing base like triethylamine (as seen in a published method[1]) to the mobile phase or using a column with advanced end-capping. |
| Inappropriate Mobile Phase pH | The pH of the mobile phase can significantly affect the peak shape of ionizable compounds like this compound. Ensure the mobile phase pH is at least 2 pH units away from the pKa of this compound to maintain a consistent ionization state. |
| Column Overload | Injecting too concentrated a sample can lead to peak distortion. Try diluting the sample or reducing the injection volume. |
| Column Contamination or Degradation | If peak shape deteriorates over time, the column may be contaminated or the stationary phase may be degrading. Flush the column with a strong solvent. If the problem persists, the column may need to be replaced. |
Problem 2: Inadequate Resolution between this compound and its Metabolite M-11
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Suboptimal Mobile Phase Composition | The separation of structurally similar compounds like a parent drug and its metabolite often requires careful optimization of the mobile phase. Systematically vary the ratio of organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer. A shallower gradient or isocratic elution with a lower percentage of organic solvent may improve resolution. |
| Incorrect Column Chemistry | A standard C18 column may not provide sufficient selectivity. Consider using a phenyl-hexyl or a polar-embedded column to introduce different separation mechanisms that can enhance the resolution between this compound and M-11. |
| Inadequate Method Development | A systematic approach to method development, such as using a column and solvent screening system, can efficiently identify the optimal conditions for separating this compound and M-11. |
Problem 3: Matrix Effects in Biological Samples (e.g., Plasma)
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Co-elution of Endogenous Components | Components of the biological matrix can co-elute with this compound or its internal standard, leading to ion suppression or enhancement in mass spectrometry detection, or interfering peaks with UV detection. |
| Insufficient Sample Cleanup | Improve the sample preparation method to remove more of the interfering matrix components. This could involve optimizing the liquid-liquid extraction protocol or using solid-phase extraction (SPE) with a sorbent that selectively retains the analytes of interest while allowing interfering substances to pass through. |
| Matrix-Matched Calibration Standards | To compensate for consistent matrix effects, prepare calibration standards in the same biological matrix as the samples. |
Experimental Protocols
HPLC Method for this compound in Rabbit Blood Plasma[1]
-
Instrumentation: Stayer chromatography system with UV detection
-
Column: Phenomenex Synergi 4u Polar-RP 80A (250x4.6 mm, 4 µm)
-
Mobile Phase: Acetonitrile:Water:Glacial Acetic Acid:Triethylamine (100:240:100:0.3:0.25 v/v/v/v/v), pH 6.1
-
Flow Rate: Not specified in the abstract
-
Detector Wavelength: 302 nm
-
Sample Preparation (Liquid-Liquid Extraction):
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To 1.5 mL of plasma, add 6 mL of acetonitrile.
-
Shake for 10 minutes at 400 vol./min.
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Centrifuge at 3500 rpm for 10 minutes.
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Evaporate the supernatant to dryness under vacuum at 40°C.
-
Reconstitute the residue in mobile phase for injection.
-
Data Summary
Table 1: Chromatographic Parameters for this compound Analysis
| Parameter | Method 1: this compound in Rabbit Plasma[1] |
| Column | Phenomenex Synergi 4u Polar-RP 80A (250x4.6 mm, 4 µm) |
| Mobile Phase | Acetonitrile:Water:Glacial Acetic Acid:Triethylamine (100:240:100:0.3:0.25), pH 6.1 |
| Detector | UV at 302 nm |
| Retention Time | 10.00 ± 0.11 min |
| Recovery | 87% |
Visualizations
Caption: A logical workflow for troubleshooting common HPLC analysis issues.
Caption: Simplified relationship of this compound, its metabolite, and their effects.
References
Strategies to mitigate potential side effects of Afobazol in long-term animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating potential side effects of Afobazol (Fabomotizole) in long-term animal studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a selective anxiolytic agent. Its mechanism of action is primarily associated with the activation of sigma-1 (σ1) receptors, which are chaperone proteins located in the endoplasmic reticulum.[1][2] This interaction modulates various cellular functions, including calcium signaling and cell survival, contributing to its anxiolytic and neuroprotective effects without causing significant sedation or muscle relaxation.[1][2] this compound also exhibits antioxidant properties and can indirectly modulate the GABAergic system.[1][2]
Q2: What are the commonly reported side effects of this compound in animal studies?
A2: Preclinical studies and clinical observations suggest that this compound is generally well-tolerated.[2] The most frequently noted side effects are mild and transient gastrointestinal disturbances, such as nausea, dyspepsia, and diarrhea.[1][3] At very high doses in rats, some studies have reported lower fetal body weight and a reduced number of ossification foci, although no teratogenic effects were observed. Long-term administration in rats has also been associated with changes in neuroamine levels in the thymus.
Q3: Are there established protocols to mitigate this compound-induced side effects in animals?
A3: While specific mitigation protocols for this compound-induced side effects are not extensively documented, general strategies for managing common side effects in laboratory animals are applicable. For gastrointestinal issues, this includes optimizing the drug formulation and administration technique. For potential developmental effects observed at high doses, careful dose-range finding studies are crucial to determine the no-observed-adverse-effect-level (NOAEL).
Q4: Can this compound be co-administered with other agents to reduce potential side effects?
A4: There is limited specific research on the co-administration of agents to mitigate this compound's side effects. However, for gastrointestinal irritation, the use of gastroprotectants could be considered, though this would need to be validated for its potential to interfere with this compound's absorption or efficacy. One study has shown that this compound can reduce the motor side effects of haloperidol, suggesting a potential for beneficial drug interactions in certain contexts.
Troubleshooting Guides
Issue 1: Gastrointestinal Upset (Diarrhea, Loose Stools)
Potential Causes and Mitigation Strategies
| Potential Cause | Mitigation Strategy | Experimental Protocol |
| Vehicle-Related Irritation | Conduct a vehicle-only control group to assess baseline effects. Test alternative, more inert vehicles (e.g., 0.5% methylcellulose, saline). | Protocol 1: Vehicle Tolerability Assessment. Administer the selected vehicle to a control group of animals under the same conditions as the this compound-treated group. Monitor for signs of gastrointestinal distress for a predetermined period. |
| Improper Oral Gavage Technique | Ensure personnel are properly trained. Use appropriately sized, flexible gavage needles. Administer the substance slowly to prevent reflux.[4][5] | Protocol 2: Oral Gavage Best Practices. Measure the correct gavage tube length (from the oral cavity to the last rib). Habituate animals to handling and restraint to reduce stress.[6] |
| Compound Irritation | Consider microencapsulation of this compound to reduce direct contact with the gastric mucosa. Assess the pH of the drug formulation and adjust to be as close to neutral as possible. | Protocol 3: Formulation Adjustment. Prepare and test various formulations of this compound. Evaluate the physical and chemical stability of the formulations and their impact on gastrointestinal tolerance in a pilot study. |
| Disruption of Gut Microbiota | Consider co-administration of probiotics to help maintain a healthy gut microbiome. | Protocol 4: Probiotic Co-administration. Select a commercially available, well-characterized probiotic suitable for the animal model. Administer the probiotic daily, starting before and continuing throughout the this compound treatment period. Include a probiotic-only control group. |
Issue 2: Reduced Body Weight or Developmental Changes (at high doses)
Potential Causes and Mitigation Strategies
| Potential Cause | Mitigation Strategy | Experimental Protocol |
| Dose-Dependent Toxicity | Conduct thorough dose-range finding studies to establish the Maximum Tolerated Dose (MTD) and the No-Observed-Adverse-Effect-Level (NOAEL). | Protocol 5: Dose-Range Finding Study. Administer a wide range of this compound doses to small groups of animals. Monitor for clinical signs of toxicity, body weight changes, and food/water consumption. Use this data to select appropriate doses for the long-term study. |
| Nutritional Deficiencies | Ensure the diet provided is nutritionally complete and palatable. Monitor food and water intake daily. | Protocol 6: Dietary Monitoring. Measure and record the amount of food and water consumed by each animal daily. Any significant decrease in consumption in the this compound-treated groups should be investigated. |
| Maternal Toxicity | In developmental studies, ensure that the doses used are not maternally toxic, as this can indirectly affect fetal development. | Protocol 7: Maternal Toxicity Assessment. In pregnant animals, monitor maternal body weight, food and water consumption, and clinical health throughout gestation. |
Visualizing Mechanisms and Workflows
To aid in understanding the experimental processes and biological pathways, the following diagrams are provided.
References
- 1. What is Fabomotizole used for? [synapse.patsnap.com]
- 2. What is the mechanism of Fabomotizole? [synapse.patsnap.com]
- 3. What are the side effects of Fabomotizole? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Afobazol Solution Stability for Experimental Use
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with Afobazol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you improve the stability of this compound in solution for your experimental needs.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound hydrochloride is soluble in water, dimethyl sulfoxide (DMSO), and phosphate-buffered saline (PBS). For cell culture experiments, it is advisable to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in your culture medium.
Q2: What are the optimal storage conditions for this compound solutions?
Q3: Is this compound sensitive to light?
A3: Yes, this compound is known to be unstable upon exposure to sunlight. Therefore, it is critical to prepare and store this compound solutions in amber vials or containers wrapped in aluminum foil to protect them from light.
Q4: How does pH affect the stability of this compound in solution?
A4: this compound is unstable in acidic, alkaline, and neutral aqueous solutions.[1] This suggests that the pH of your experimental buffer or medium can significantly impact its stability. It is advisable to prepare fresh solutions before each experiment and minimize the time the compound spends in aqueous solutions, especially at neutral pH.
Troubleshooting Guides
Issue 1: Precipitation of this compound in Cell Culture Medium
Symptoms:
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Visible particulate matter or cloudiness in the cell culture medium after adding this compound.
-
Inconsistent experimental results.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Low Solubility in Aqueous Medium | This compound hydrochloride has higher solubility in DMSO than in aqueous solutions. Prepare a high-concentration stock solution in DMSO (e.g., 10-50 mM). When preparing the working solution, dilute the DMSO stock directly into the pre-warmed cell culture medium with gentle mixing. The final DMSO concentration should be kept low (typically <0.5%) to avoid solvent toxicity to the cells. |
| Interaction with Medium Components | Certain components in complex cell culture media may interact with this compound, leading to precipitation. Try preparing the this compound working solution in a simpler, serum-free medium or a balanced salt solution (e.g., HBSS) immediately before adding it to the cells. |
| Temperature Effects | Rapid temperature changes can affect solubility. Ensure that both the this compound stock solution and the cell culture medium are at the same temperature (e.g., 37°C) before mixing. |
| High Final Concentration | The desired final concentration of this compound may exceed its solubility limit in the culture medium. If possible, perform a dose-response experiment to determine if a lower, soluble concentration can still achieve the desired biological effect. |
Experimental Workflow to Avoid Precipitation:
Caption: Workflow for preparing this compound working solution.
Issue 2: Degradation of this compound in Solution During Experiments
Symptoms:
-
Loss of biological activity over time.
-
Appearance of unknown peaks in analytical assays (e.g., HPLC).
-
Variability in experimental results, especially in time-course studies.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| pH Instability | This compound is unstable in acidic, alkaline, and neutral aqueous solutions.[1] Prepare fresh solutions for each experiment. If the experiment requires prolonged incubation, consider the buffering capacity of your system and whether the pH might shift over time. |
| Oxidative Degradation | This compound is susceptible to oxidation.[1] Consider degassing your solvents or using an inert gas (e.g., argon) to blanket the solution during preparation and storage. The use of antioxidants could also be explored, though specific data for this compound is limited. |
| Photodegradation | Exposure to light, especially sunlight, can cause degradation.[1] Always work with this compound solutions in a light-protected environment (e.g., use amber vials, cover with foil, and dim ambient light). |
| Thermal Degradation | While reported to be thermally stable, prolonged exposure to elevated temperatures in solution could potentially contribute to degradation.[1] Minimize the time solutions are kept at 37°C. For long-term storage, freezing is recommended. |
Signaling Pathway of this compound Instability:
Caption: Factors leading to this compound degradation in solution.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
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This compound hydrochloride powder
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Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh out the required amount of this compound hydrochloride powder. The molecular weight of this compound hydrochloride is 343.87 g/mol . For 1 ml of a 10 mM stock solution, you will need 3.44 mg.
-
Transfer the weighed powder to a sterile, amber microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to the tube. For a 10 mM stock, add 1 ml of DMSO for every 3.44 mg of this compound hydrochloride.
-
Vortex the solution until the this compound hydrochloride is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary, but avoid excessive heat.
-
Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: HPLC Method for Assessing this compound Stability
This protocol is based on a published method for separating this compound from its degradation products and can be adapted for your specific experimental needs.[1]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate
-
Orthophosphoric acid (for pH adjustment)
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Water (HPLC grade)
Procedure:
-
Mobile Phase Preparation: Prepare a buffer of 0.02 M potassium dihydrogen phosphate and adjust the pH to 7.3 with phosphoric acid. The mobile phase consists of a mixture of acetonitrile, methanol, and the phosphate buffer. A reported ratio is 100:100:240 (v/v/v).[1] The optimal ratio may need to be determined empirically for your specific column and system.
-
Standard Preparation: Prepare a standard solution of this compound in the mobile phase at a known concentration (e.g., 10 µg/mL).
-
Sample Preparation: Dilute your experimental samples containing this compound with the mobile phase to a concentration within the linear range of the assay.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 20 µL
-
Column temperature: Ambient or controlled (e.g., 25°C)
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Detection wavelength: To be determined based on the UV absorbance spectrum of this compound (typically in the range of 220-300 nm).
-
-
Analysis: Inject the standard and sample solutions into the HPLC system. The retention time of the this compound peak should be determined from the standard chromatogram. The appearance of new peaks or a decrease in the area of the this compound peak in your samples over time can be used to assess degradation.
Data on this compound Degradation
While specific quantitative kinetic data is not widely available in the public domain, forced degradation studies have shown that this compound is susceptible to degradation under the following conditions:
| Stress Condition | Stability | Notes |
| Acidic (e.g., HCl) | Unstable | Degradation is expected. |
| Alkaline (e.g., NaOH) | Unstable | Degradation is expected. |
| Neutral (Aqueous Solution) | Unstable | Degradation occurs, highlighting the need for fresh preparation.[1] |
| Oxidative (e.g., H₂O₂) | Unstable | Susceptible to oxidative degradation.[1] |
| Thermal | Stable | Generally considered thermally stable in solid form.[1] Stability in solution at elevated temperatures for extended periods should be empirically determined. |
| Photolytic (Sunlight) | Unstable | Significant degradation can occur upon exposure to sunlight.[1] |
Note on Degradation Products: One known metabolite of this compound is M-11 (2-(2-(3-oxomorpholin-4-yl)-ethylthio)-5-ethoxy benzimidazole hydrochloride), which has been shown to have biological activity.[2] The presence of this and other degradation products could potentially confound experimental results. When significant degradation is suspected, it is important to consider the potential biological activity of the degradants.
References
Technical Support Center: Optimizing Post-Stroke Afobazole Administration for Functional Recovery
Welcome to the technical support center for researchers investigating the optimal administration timing of Afobazole for functional recovery following ischemic stroke. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the therapeutic window for Afobazole administration after ischemic stroke?
A1: Preclinical studies in rat models of middle cerebral artery occlusion (MCAO) have demonstrated that Afobazole is effective even when administered at delayed time points. Research indicates that treatment initiated between 6 to 48 hours post-stroke can still yield improved functional outcomes.[1] This suggests a wider therapeutic window compared to many traditional neuroprotective agents.
Q2: What is the primary mechanism of action for Afobazole in a post-stroke setting?
A2: Afobazole is a mixed σ1/σ2 receptor agonist.[2] Its neuroprotective effects are largely attributed to its interaction with the sigma-1 (σ1) receptor, a molecular chaperone at the mitochondria-associated endoplasmic reticulum (ER) membrane. Activation of the σ1 receptor by Afobazole helps to modulate intracellular calcium signaling, reduce ER stress, and decrease nitrosative stress, all of which contribute to neuronal survival and reduced inflammation in the ischemic brain.[3]
Q3: What are the expected behavioral outcomes of delayed Afobazole administration in rodent models of stroke?
A3: In rat models of MCAO, treatment with Afobazole starting 24 hours post-stroke has been shown to significantly reduce behavioral deficits.[1] These improvements are typically observed in tests assessing motor and sensorimotor function, such as the elevated body swing test and the forelimb grip-strength test.[1]
Q4: Can Afobazole treatment improve long-term survival and reduce infarct volume when administered late after a stroke?
A4: Yes, studies have shown that administering Afobazole 24 hours after an MCAO surgery not only improves functional outcomes but also results in enhanced long-term survival and a reduction in infarct volume.[1]
Troubleshooting Guides
Middle Cerebral Artery Occlusion (MCAO) Surgery
Q: I am observing high variability in infarct size in my MCAO rat model. What could be the cause and how can I improve consistency?
A: High variability in infarct size is a common challenge in the MCAO model. Several factors can contribute to this:
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Incomplete Occlusion: Ensure the filament is advanced to the correct position to fully occlude the MCA. The use of laser Doppler flowmetry to monitor cerebral blood flow during occlusion is highly recommended to confirm a significant reduction in blood flow.
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Vascular Anatomy Variations: The cerebrovascular anatomy can vary between individual animals. Using a consistent rat strain and age can help minimize this variability.
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Hypothalamic Infarction and Hyperthermia: The intraluminal filament can sometimes obstruct blood flow to the hypothalamus, leading to infarction and subsequent hyperthermia.[4][5] This can exacerbate ischemic damage and increase infarct volume variability. Monitor the animal's temperature during and after surgery and use cooling pads if necessary. Consider using a shorter occlusion time if this is a recurring issue.
-
Surgical Skill: The MCAO procedure is technically demanding. Consistent surgical technique is crucial. Ensure standardized filament insertion depth and gentle handling of the arteries to avoid vasospasm or vessel perforation.
Q: Some of my animals are dying during or shortly after MCAO surgery. What are the common causes of mortality?
A: Mortality in MCAO surgery can be due to several factors:
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Subarachnoid Hemorrhage: Perforation of a cerebral artery during filament insertion can lead to fatal subarachnoid hemorrhage. This can be minimized by using a flexible filament with a rounded tip and advancing it slowly and carefully.
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Anesthesia Overdose: Use a reliable anesthetic protocol and monitor the animal's vital signs throughout the procedure.
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Post-operative Complications: Dehydration and pain can contribute to post-surgical mortality. Provide subcutaneous saline for hydration and appropriate analgesics as per your institution's guidelines.[6]
Behavioral Testing
Q: My animals are showing rapid improvement in behavioral tests, even in the control group. How can I be sure I am measuring a true therapeutic effect?
A: Rodents can exhibit significant spontaneous recovery and learned compensatory behaviors, which can mask the true effect of a therapeutic agent.[7] Here are some strategies to mitigate this:
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Use a Battery of Tests: Employ a combination of behavioral tests that assess different aspects of sensorimotor and cognitive function.[8] This provides a more comprehensive picture of functional recovery.
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Sensitive and Chronic Tests: Some tests are more sensitive to detecting long-term deficits. The elevated body swing test and grip strength test are good options for assessing motor asymmetry and strength over time.[1]
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Habituation: Repeated exposure to the testing apparatus can lead to habituation and reduced exploratory behavior, which might be misinterpreted as a lack of recovery.[9] Ensure a consistent testing environment and handle the animals gently to minimize stress.
Q: I am not observing a significant difference between my treatment and control groups in the grip strength test. What could be the issue?
A: The grip strength test can be influenced by several factors:
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Animal Motivation: The animal's motivation to grip the apparatus can affect the results. Ensure the animal is calm and properly positioned before each trial.
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Consistent Pulling Force and Speed: The experimenter should apply a consistent and smooth pulling force. Inconsistent pulling can lead to variable results.
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Paw Placement: Ensure the animal is gripping the bar with the correct paws (forelimbs only or all four limbs, depending on the test).
Data Presentation
Table 1: Effect of Afobazole Administration Timing on Functional Recovery (Illustrative Data)
| Treatment Group | Administration Start Time (Post-MCAO) | Elevated Body Swing Test (% Swings to Contralateral Side) | Forelimb Grip Strength (grams) |
| Sham | N/A | 50 ± 5 | 150 ± 10 |
| Vehicle Control | 24 hours | 85 ± 8 | 80 ± 12 |
| Afobazole | 6 hours | 65 ± 7 | 110 ± 9 |
| Afobazole | 24 hours | 70 ± 6 | 105 ± 11 |
| Afobazole | 48 hours | 75 ± 8 | 95 ± 10 |
*Note: This table is a representation of expected outcomes based on available literature and is for illustrative purposes. Actual results may vary. Data are presented as mean ± standard deviation. p < 0.05 compared to Vehicle Control.
Experimental Protocols
Middle Cerebral Artery Occlusion (MCAO) in Rats
-
Anesthesia: Anesthetize the rat with isoflurane (4% for induction, 1.5-2% for maintenance) in a mixture of O2 and N2O.
-
Surgical Incision: Place the rat in a supine position and make a midline cervical incision.
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Vessel Exposure: Carefully dissect the soft tissues to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Artery Ligation: Ligate the distal end of the ECA and the proximal end of the CCA with a silk suture.
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Filament Insertion: Make a small incision in the ECA and insert a 4-0 monofilament nylon suture with a rounded tip into the ICA until it occludes the origin of the middle cerebral artery (MCA). A drop in cerebral blood flow, monitored by a laser Doppler flowmeter, confirms occlusion.
-
Occlusion Period: Maintain the filament in place for the desired occlusion period (e.g., 90 minutes).
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Reperfusion: Gently withdraw the filament to allow for reperfusion.
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Wound Closure: Close the incision in layers.
-
Post-operative Care: Administer subcutaneous saline for hydration and analgesics for pain relief. Monitor the animal closely during recovery.
Elevated Body Swing Test
-
Habituation: Allow the animal to acclimate to the testing room for at least 30 minutes before the test.
-
Procedure: Gently pick up the rat by the base of its tail and suspend it approximately 10 cm above a surface.
-
Scoring: Record the direction of the first swing of the upper body (to the left or right). A swing is defined as a head and shoulder movement of more than 10 degrees from the vertical axis.
-
Repetitions: Perform 20 consecutive trials for each animal.
-
Data Analysis: Calculate the percentage of swings to the side contralateral to the ischemic lesion.
Forelimb Grip Strength Test
-
Apparatus: Use a grip strength meter with a horizontal metal bar.
-
Procedure: Hold the rat by its torso and allow it to grasp the metal bar with both forepaws.
-
Measurement: Gently pull the rat backward in a horizontal plane until it releases the bar. The meter will record the peak force exerted.
-
Repetitions: Perform 3-5 trials for each animal with a short rest period in between.
-
Data Analysis: Average the peak force values for each animal.
Visualizations
References
- 1. Treatment with afobazole at delayed time points following ischemic stroke improves long-term functional and histological outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Activation of σ1 and σ2 receptors by afobazole increases glial cell survival and prevents glial cell activation and nitrosative stress after ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. ahajournals.org [ahajournals.org]
- 6. Video: Embolic Middle Cerebral Artery Occlusion MCAO for Ischemic Stroke with Homologous Blood Clots in Rats [jove.com]
- 7. Preclinical stroke research – advantages and disadvantages of the most common rodent models of focal ischaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Assessing post-stroke behavior in mouse models of focal ischemia - PMC [pmc.ncbi.nlm.nih.gov]
Adjusting Afobazol treatment protocols for different inbred mouse strains
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Afobazol in different inbred mouse strains. The goal is to help address specific issues that may arise during experiments and to provide guidance on adjusting treatment protocols for optimal results.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in the anxiolytic effects of this compound between BALB/c and C57BL/6 mice. Is this expected?
A1: Yes, it is not uncommon to observe strain-dependent differences in the response to this compound. BALB/c and C57BL/6 mice have well-documented genetic variations that can influence their neurochemistry, baseline anxiety levels, and drug metabolism. Studies have shown that this compound can have different effects on monoamine systems in the brains of these two strains. For instance, some research suggests that the anxiolytic effects of this compound may be more pronounced in C57BL/6 mice in certain anxiety models.
Q2: What is the proposed mechanism of action for this compound?
A2: this compound has a multi-target mechanism of action. It is known to interact with:
-
Sigma-1 (σ1) receptors: Activation of these receptors is thought to contribute to its neuroprotective and anxiolytic effects.
-
Melatonin receptors (MT1 and MT3): Interaction with these receptors may play a role in its effects on circadian rhythm and anxiety.
-
Monoamine oxidase A (MAO-A): this compound is a reversible inhibitor of MAO-A, which can lead to an increase in the levels of monoamine neurotransmitters like serotonin and dopamine in the brain.
Q3: What is the recommended dosage of this compound for mice?
A3: The appropriate dosage can vary depending on the mouse strain, the specific behavioral test, and the research question. Published studies have used a range of doses, typically between 1 mg/kg and 10 mg/kg. It is always recommended to perform a pilot dose-response study to determine the optimal dose for your specific experimental conditions.
Q4: How should this compound be administered to mice?
A4: this compound can be administered via intraperitoneal (i.p.) injection or orally (p.o.). The choice of administration route may influence the pharmacokinetics and subsequent behavioral effects. Ensure the drug is properly dissolved in a suitable vehicle (e.g., saline or water for injection).
Troubleshooting Guides
Issue 1: Inconsistent or No Anxiolytic Effect Observed
| Potential Cause | Troubleshooting Steps |
| Suboptimal Dosage | Perform a dose-response study (e.g., 1, 5, 10 mg/kg) to identify the most effective dose for your mouse strain and behavioral paradigm. |
| Strain-Specific Differences in Metabolism | Consider that the half-life and brain penetration of this compound may differ between strains. While specific pharmacokinetic data in these strains is limited, if you suspect rapid metabolism, you could try a higher dose or a different administration route (e.g., p.o. vs. i.p.). |
| Timing of Drug Administration | Optimize the time interval between this compound administration and behavioral testing. A typical pre-treatment time is 30-60 minutes for i.p. injections. |
| Habituation to a Novel Environment | Ensure that mice are properly habituated to the testing room for at least 30-60 minutes before the experiment to reduce novelty-induced anxiety that might mask the drug's effect. |
| Baseline Anxiety Levels of the Strain | BALB/c mice generally exhibit higher baseline anxiety-like behavior compared to C57BL/6 mice. A drug's anxiolytic effect might be more readily observed in a strain with higher baseline anxiety. |
| Experimental Environment | Minimize environmental stressors such as noise, bright lights, and strong odors in the testing room, as these can affect anxiety levels and confound results. |
Issue 2: Unexpected Sedative or Hyperactive Effects
| Potential Cause | Troubleshooting Steps |
| Dosage is Too High | Reduce the dose of this compound. What is anxiolytic at a lower dose might become sedative at a higher dose. |
| Strain-Specific Sensitivity | One strain may be more sensitive to the locomotor effects of this compound than another. Carefully observe the animals' general activity levels in their home cage after administration. |
| Interaction with the Behavioral Paradigm | The observed effect could be an interaction between the drug and the specific demands of the behavioral test. Analyze locomotor activity data from your tests (e.g., total distance traveled in the open field test) to quantify these effects. |
Data Presentation
Table 1: Summary of Reported this compound Doses and Effects in BALB/c and C57BL/6 Mice
| Mouse Strain | Dose (mg/kg) | Administration Route | Behavioral Test | Observed Effect | Reference |
| BALB/c | 1 | i.p. | Pentylenetetrazole-induced anxiety | No significant effect | |
| BALB/c | 10 | Not Specified | T-maze, Morris water maze | Alleviated cognitive rigidity | |
| C57BL/6 | 1 | i.p. | Pentylenetetrazole-induced anxiety | Decreased anxiety | |
| C57BL/6 | 10 | p.o. | Tail suspension test | Antidepressant-like effect | |
| C57BL/6 & BALB/c | 1 and 5 | Not Specified | Open Field Test | Modulated catecholaminergic neurotransmission |
Note: This table is a summary of findings from selected studies and is not exhaustive. The optimal dose and expected effect can vary based on specific experimental conditions.
Experimental Protocols
This compound Administration Protocol
-
Preparation: Dissolve this compound in sterile 0.9% saline to the desired concentration. Ensure the solution is clear and free of precipitates.
-
Dosing: Calculate the injection volume for each mouse based on its body weight and the target dose.
-
Administration:
-
Intraperitoneal (i.p.) Injection: Gently restrain the mouse and inject the solution into the lower quadrant of the abdomen, avoiding the midline and internal organs.
-
Oral (p.o.) Gavage: Use a proper-sized gavage needle to administer the solution directly into the stomach.
-
-
Pre-treatment Time: Place the mouse back into its home cage and allow for a pre-treatment period of 30-60 minutes before behavioral testing.
Elevated Plus Maze (EPM) Protocol
-
Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated from the floor.
-
Procedure:
-
Habituate the mouse to the testing room for at least 30 minutes.
-
Gently place the mouse in the center of the maze, facing an open arm.
-
Allow the mouse to explore the maze for 5 minutes.
-
Record the session using a video camera mounted above the maze.
-
-
Data Analysis: Score the time spent in the open arms and the number of entries into the open and closed arms. An increase in the time spent and entries into the open arms is indicative of an anxiolytic effect.
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Cleaning: Thoroughly clean the maze with 70% ethanol between each mouse to eliminate olfactory cues.
Open Field Test (OFT) Protocol
-
Apparatus: A square arena with walls.
-
Procedure:
-
Habituate the mouse to the testing room for at least 30 minutes.
-
Gently place the mouse in the center of the open field.
-
Allow the mouse to explore the arena for a set period (e.g., 5-10 minutes).
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Record the session using a video tracking system.
-
-
Data Analysis: Analyze the time spent in the center of the arena versus the periphery and the total distance traveled. An increase in the time spent in the center is indicative of an anxiolytic effect, while the total distance traveled provides a measure of locomotor activity.
-
Cleaning: Clean the arena thoroughly with 70% ethanol between each mouse.
Mandatory Visualizations
Caption: Proposed signaling pathway of this compound.
Caption: A typical experimental workflow for assessing this compound's effects.
Caption: Troubleshooting flowchart for inconsistent experimental results.
Technical Support Center: Enhancing the Translational Relevance of Afobazole Preclinical Study Designs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Afobazole (Fabomotizole). The aim is to enhance the translational relevance of preclinical study designs by addressing specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Afobazole, and how does this influence preclinical study design?
A1: Afobazole is a multi-targeted anxiolytic and neuroprotective agent.[1][2] Its mechanism is not fully elucidated but is known to involve several key pathways. Unlike traditional anxiolytics like benzodiazepines, it does not act directly on the GABA-A receptor's benzodiazepine site.[3] Instead, its effects are attributed to its interaction with:
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Sigma-1 (σ1) receptors: Afobazole is a σ1 receptor agonist.[4][5][6] This interaction is believed to be central to its neuroprotective effects by regulating intracellular calcium levels during events like ischemia.[4][5]
-
Melatonin Receptors (MT1 and MT3): It binds to MT1 and MT3 receptors, which may contribute to its anxiolytic and cytoprotective properties.[7][8]
-
Monoamine Oxidase A (MAO-A): Afobazole reversibly inhibits MAO-A, which can modulate the levels of monoamine neurotransmitters.[1][7][9]
-
GABAergic System: While not a direct binder to the benzodiazepine site, Afobazole can prevent stress-induced decreases in the binding ability of the GABA-A receptor's benzodiazepine site.[3]
This complex pharmacology necessitates a multi-faceted preclinical study design. It is crucial to not only assess behavioral outcomes related to anxiety but also to investigate molecular and cellular markers associated with these pathways to build a comprehensive understanding of Afobazole's effects.
Q2: What are the recommended preclinical doses for Afobazole in rodent models of anxiety?
A2: The effective dose of Afobazole in preclinical studies can vary depending on the animal model, strain, and the specific endpoint being measured. However, a general range has been established in the literature. In mice, doses of 1 mg/kg and 5 mg/kg have been shown to modulate catecholaminergic neurotransmission.[10] For neuroprotective effects in rats following ischemic stroke, doses ranging from 0.3-3 mg/kg have been found to be effective.[11] In a model of autism spectrum disorders in mice, a dose of 10 mg/kg was used to alleviate cognitive rigidity.[12] It is recommended to perform a dose-response study to determine the optimal dose for your specific experimental conditions.
Q3: How can I improve the translational relevance of my behavioral assays for anxiety?
A3: Enhancing the translational relevance of preclinical anxiety models is a significant challenge.[13][14] Here are some key considerations:
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Model Selection: Be aware of the limitations of traditional models like the elevated plus-maze (EPM) and light-dark box (LDB), which may primarily measure innate aversion to open/bright spaces rather than a complex anxiety state.[14][15] Consider incorporating models with greater face validity to human anxiety disorders, such as those involving sustained threat or conflict.
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Clinically Relevant Endpoints: Move beyond simple locomotor activity and time spent in certain zones. Incorporate ethological parameters and consider translational biomarkers. Recent research suggests that 4 Hz oscillations in the prefrontal cortex could be a translational biomarker for fear and anxiety.[16]
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Control for Confounding Factors: Factors such as the time of day, lighting conditions, and experimenter handling can significantly impact results.[17] Ensure consistent experimental procedures.
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"Reverse Translation": Consider designing preclinical studies that mimic successful clinical interventions.[7]
Troubleshooting Guides
Issue 1: Inconsistent or conflicting results in behavioral assays (e.g., Elevated Plus-Maze, Light-Dark Box).
-
Possible Cause: High variability in baseline anxiety levels of the animals.
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Possible Cause: "One-trial tolerance" in the elevated plus-maze, where prior exposure to the maze reduces the anxiolytic effect of drugs on re-exposure.
-
Troubleshooting Step: Avoid repeated testing on the same animal in the EPM. If re-testing is necessary, a long inter-trial interval (e.g., 28 days) and a change in the testing room may help mitigate this effect.
-
-
Possible Cause: Suboptimal drug administration protocol.
-
Troubleshooting Step: Review the pharmacokinetic data for Afobazole in your chosen animal model. Afobazole is subject to a first-pass effect and has a relatively short half-life.[1][2] Ensure the timing of your behavioral test aligns with the peak plasma and brain concentrations of the drug and its active metabolites.
-
Issue 2: Difficulty in demonstrating the neuroprotective effects of Afobazole in vitro.
-
Possible Cause: Inappropriate cell model or insult.
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Troubleshooting Step: The immortalized hippocampal cell line HT-22 is a commonly used model for studying the neuroprotective effects of Afobazole against oxidative stress and glutamate toxicity.[4][6] Ensure the concentration and duration of the insult (e.g., hydrogen peroxide, glutamate) are optimized to induce a consistent level of cell death.
-
-
Possible Cause: Incorrect concentration of Afobazole.
-
Troubleshooting Step: In vitro studies have shown neuroprotective effects of Afobazole at concentrations in the range of 10⁻⁸ to 10⁻⁶ M.[11] Perform a concentration-response curve to identify the optimal protective concentration for your specific cell culture conditions.
-
Data Presentation
Table 1: Summary of Afobazole Pharmacokinetic Parameters in Rats
| Parameter | Afobazole | Metabolite M-11 |
| Route of Administration | Oral | Oral |
| Absolute Bioavailability | 43.6%[1] | 68.3%[2] |
| First-Pass Effect | Present[1] | Present[2] |
| Brain Tissue Availability | 0.584[1] | 0.793[1] |
| Detection in Plasma | Up to 3 hours[1] | Up to 3 hours[2] |
Table 2: Receptor Binding Affinities (Ki) of Afobazole and its Metabolite M-11
| Receptor/Enzyme | Afobazole (Ki) | Metabolite M-11 (Ki) |
| Sigma-1 (σ1) | 5.9 x 10⁻⁶ M[7] | Not reported |
| Melatonin MT1 | 1.6 x 10⁻⁵ M[7] | Not reported |
| Melatonin MT3 (NQO2) | 9.7 x 10⁻⁷ M[7] | 3.9 x 10⁻⁷ M[7] |
| MAO-A | 3.6 x 10⁻⁶ M[7] | Does not interact |
Experimental Protocols
1. Elevated Plus-Maze (EPM) for Assessing Anxiolytic-like Activity
-
Apparatus: A plus-shaped maze with two open and two closed arms, elevated from the floor.[20]
-
Procedure:
-
Acclimatize the rodent to the testing room for at least 30 minutes.
-
Administer Afobazole or vehicle at the desired dose and time before the test.
-
Gently place the animal in the center of the maze, facing an open arm.[17][20]
-
Record the time spent in and the number of entries into the open and closed arms using a video-tracking system.
-
Thoroughly clean the maze between animals.
-
-
Key Parameters:
-
Percentage of time spent in the open arms.
-
Percentage of entries into the open arms.
-
Total number of arm entries (as a measure of general activity).
-
2. In Vitro Neuroprotection Assay using HT-22 Cells
-
Cell Line: Immortalized mouse hippocampal cells (HT-22).
-
Procedure:
-
Plate HT-22 cells in a suitable culture plate and allow them to adhere.
-
Pre-incubate the cells with various concentrations of Afobazole for a specified period.
-
Induce neuronal cell death by adding an insulting agent (e.g., glutamate or hydrogen peroxide).
-
After the incubation period with the insult, assess cell viability using a standard method such as the MTT assay or by staining with fluorescent dyes that differentiate live and dead cells.
-
-
Data Analysis: Calculate the percentage of cell survival relative to the control (untreated, non-insulted) cells.
Visualizations
Caption: Putative signaling pathways of Afobazole.
Caption: General preclinical experimental workflow for Afobazole.
References
- 1. [Pharmacokinetics of afobazole in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Pharmacokinetics of afobazole metabolite (M-11) in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological Analysis of GABAA Receptor and Sigma1R Chaperone Interaction: Research Report I―Investigation of the Anxiolytic, Anticonvulsant and Hypnotic Effects of Allosteric GABAA Receptors’ Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroprotective properties of afobazol in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Afobazole modulates neuronal response to ischemia and acidosis via activation of sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Interaction of afobazole with sigma1-receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cytoprotective Effect of Afobazole and Its Main Metabolite M-11 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of afobazole on mitochondrial monoamine oxidase A activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. psychiatry-psychopharmacology.com [psychiatry-psychopharmacology.com]
- 12. Afobazole Alleviates Cognitive Rigidity in Experimental Model of Autism Spectrum Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Preclinical animal anxiety research – flaws and prejudices - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Preclinical animal anxiety research - flaws and prejudices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Tracking translational biomarkers of fear and anxiety - Neuroservices-Alliance [neuroservices-alliance.com]
- 17. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Elevated plus maze protocol [protocols.io]
- 19. mmpc.org [mmpc.org]
- 20. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents | Springer Nature Experiments [experiments.springernature.com]
Validation & Comparative
A Comparative Analysis of Afobazol and Diazepam on EEG in Rats: A Review of Current Evidence and Future Directions
For researchers, scientists, and drug development professionals, understanding the distinct neurophysiological effects of anxiolytic agents is paramount. This guide provides a comparative analysis of the well-established benzodiazepine, diazepam, and the novel non-benzodiazepine anxiolytic, Afobazol (fabomotizole), on the electroencephalogram (EEG) in rats. While extensive data exists for diazepam, this analysis also addresses the current data gap for this compound and offers a hypothesis on its potential EEG signature based on its unique mechanism of action.
Executive Summary
This guide synthesizes available experimental data on the effects of diazepam on the rat EEG, highlighting its characteristic spectral power changes. Diazepam, a positive allosteric modulator of GABA-A receptors, consistently produces a decrease in low-frequency (delta and theta) brainwave activity and an increase in high-frequency (beta and gamma) activity. In contrast, there is a notable absence of published studies detailing the quantitative effects of this compound on the rat EEG. Based on its primary mechanism as a sigma-1 receptor agonist, it is hypothesized that this compound may not produce the classic benzodiazepine-like EEG profile and could potentially enhance cortical activity without the sedative effects associated with diazepam. This guide presents the available data for diazepam, outlines detailed experimental protocols for pharmaco-EEG studies in rats, and provides diagrams of the distinct signaling pathways and a typical experimental workflow.
Quantitative EEG Data: Diazepam's Signature
Numerous studies have characterized the effects of diazepam on the EEG power spectrum in rats. The consistent finding is a shift in spectral power from lower to higher frequencies. This is often referred to as a "beta-buzz" and is a hallmark of benzodiazepine activity.
| Drug | Dosage | Route of Administration | EEG Frequency Band | Change in Power | Rat Strain | Reference |
| Diazepam | 5 mg/kg | Oral | Delta (1-4 Hz) | ↓ (Slightly lowered) | Wistar | |
| Theta (4-8 Hz) | ↓ (Slightly lowered) | Wistar | ||||
| Alpha (8-13 Hz) | ↓ (Slightly lowered) | Wistar | ||||
| Beta (13-40 Hz) | ↑ (Statistically significant) | Wistar | ||||
| Gamma (40-100 Hz) | ↑ (Statistically significant) | Wistar | ||||
| Diazepam | 2.5 mg/kg | Not Specified | Beta | ↑ | Long-Evans | |
| Gamma | ↑ (Specific to active behavior) | Long-Evans |
Note: The effects of this compound on the EEG power spectrum in rats have not been quantitatively reported in the reviewed literature.
Hypothesized EEG Effects of this compound
Given the lack of direct experimental data, the potential effects of this compound on the rat EEG can be hypothesized based on its mechanism of action. This compound is primarily a sigma-1 receptor agonist. Sigma-1 receptors are intracellular chaperones that modulate various neurotransmitter systems, including glutamatergic and monoaminergic pathways.
Unlike diazepam's direct enhancement of inhibitory GABAergic neurotransmission, this compound's mechanism suggests a more modulatory and potentially neuroprotective role. Therefore, it is unlikely to produce the pronounced sedative-hypnotic effects and the associated increase in beta activity seen with diazepam. It is plausible that this compound may:
-
Not significantly alter or may even decrease beta power: Due to its lack of direct GABA-A receptor interaction.
-
Potentially increase gamma band activity: In a manner distinct from diazepam, possibly related to cognitive enhancement and neuroplasticity, which are functions associated with sigma-1 receptor activation.
-
Show region-specific effects: The distribution of sigma-1 receptors in the brain might lead to more localized changes in the EEG power spectrum compared to the global effects of diazepam.
These hypotheses require experimental verification through dedicated pharmaco-EEG studies in rats.
Experimental Protocols
The following is a generalized protocol for a pharmaco-EEG study in rats, based on methodologies reported in the literature for diazepam.
1. Animals:
-
Species and Strain: Male Wistar or Sprague-Dawley rats are commonly used.
-
Housing: Animals are typically housed individually in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Food and water are provided ad libitum.
2. Surgical Implantation of EEG Electrodes:
-
Anesthesia: Rats are anesthetized with a suitable agent (e.g., a combination of ketamine and xylazine).
-
Stereotaxic Surgery: The animal is placed in a stereotaxic frame. Small burr holes are drilled in the skull over the brain regions of interest (e.g., frontal cortex, hippocampus).
-
Electrode Placement: Stainless steel or silver wire electrodes are implanted epidurally (on the surface of the dura mater) or intracortically. A reference and a ground electrode are typically placed over a region with minimal electrical activity, such as the cerebellum or nasal bone.
-
Post-operative Care: Animals are allowed to recover for at least one week before any experimental procedures.
3. Drug Administration:
-
Diazepam: Typically dissolved in a vehicle such as a mixture of propylene glycol and saline. Administration can be intraperitoneal (i.p.), oral (p.o.), or intravenous (i.v.). Dosages in rat studies often range from 1 to 10 mg/kg.
-
This compound: Can be dissolved in saline or another suitable vehicle. Dosages in rat behavioral studies are often in the range of 5 to 10 mg/kg, typically administered i.p. or p.o.
4. EEG Recording:
-
Apparatus: Freely moving rats are connected to a recording system via a lightweight, flexible cable to minimize stress and movement artifacts.
-
Data Acquisition: EEG signals are amplified, filtered (e.g., 0.5-100 Hz bandpass), and digitized at an appropriate sampling rate (e.g., 256 Hz or higher).
-
Recording Period: A baseline EEG is recorded before drug administration. Following administration, EEG is recorded continuously for a specified period (e.g., 1-2 hours).
5. Data Analysis:
-
Artifact Removal: The recorded EEG is visually inspected, and segments containing movement artifacts are removed.
-
Spectral Analysis: The cleaned EEG data is subjected to Fast Fourier Transform (FFT) analysis to calculate the power spectrum.
-
Frequency Band Analysis: The power is quantified for different frequency bands: Delta (1-4 Hz), Theta (4-8 Hz), Alpha (8-13 Hz), Beta (13-30 Hz), and Gamma (30-100 Hz).
-
Statistical Analysis: Changes in the power of each frequency band after drug administration are compared to the baseline or a vehicle-treated control group using appropriate statistical tests (e.g., t-test, ANOVA).
Signaling Pathways and Experimental Workflow
To visually represent the concepts discussed, the following diagrams were generated using the DOT language.
Caption: Signaling pathways of Diazepam and this compound.
Caption: A typical experimental workflow for a pharmaco-EEG study.
Conclusion and Future Perspectives
The analysis of available literature reveals a clear and consistent effect of diazepam on the rat EEG, characterized by a decrease in low-frequency power and an increase in high-frequency power. This profile is directly linked to its mechanism of action as a positive allosteric modulator of GABA-A receptors.
In stark contrast, there is a significant gap in the scientific literature regarding the effects of this compound on the rat EEG. This guide puts forth a hypothesis that this compound, acting primarily through sigma-1 receptor agonism, is unlikely to share the EEG signature of diazepam and may exert more subtle, modulatory effects on brain electrical activity.
To provide a comprehensive comparative analysis and to better understand the neurophysiological underpinnings of this compound's anxiolytic effects, dedicated pharmaco-EEG studies in rats are urgently needed. Such studies would not only elucidate the electrophysiological profile of this novel anxiolytic but also contribute to a deeper understanding of the role of sigma-1 receptors in regulating cortical oscillations. For drug development professionals, this information is critical for differentiating novel anxiolytics from classical benzodiazepines and for identifying potential biomarkers for their clinical development.
A Comparative Analysis of Afobazol's Neuroprotective Efficacy Against Glutamate-Induced Excitotoxicity
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the neuroprotective effects of Afobazol against glutamate toxicity, benchmarked against the established neuroprotective agents Memantine and Riluzole. This analysis is supported by a review of experimental data and detailed methodologies for key assays.
Glutamate, the primary excitatory neurotransmitter in the central nervous system, can induce neuronal damage and death through a process known as excitotoxicity when present in excessive concentrations. This phenomenon is implicated in the pathophysiology of numerous neurological disorders. This guide delves into the neuroprotective potential of this compound, a novel anxiolytic with purported neuroprotective properties, by comparing its performance with Memantine and Riluzole, two drugs known to mitigate glutamate-induced neuronal injury.
Mechanism of Neuroprotection: A Tripartite View
The neuroprotective strategies of this compound, Memantine, and Riluzole diverge, targeting different facets of the glutamate excitotoxicity cascade.
This compound primarily exerts its neuroprotective effects through the activation of the sigma-1 receptor (σ1R), an intracellular chaperone protein.[1][2] Activation of σ1R by this compound modulates several downstream pathways implicated in neuronal survival, including the regulation of intracellular calcium homeostasis, reduction of oxidative stress, and inhibition of apoptotic processes.[3]
Memantine functions as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a key ionotropic glutamate receptor.[4][5][6] By blocking the NMDA receptor channel, Memantine prevents excessive influx of calcium ions (Ca2+), a critical trigger for excitotoxic neuronal death.[7]
Riluzole acts presynaptically to inhibit the release of glutamate, likely by blocking voltage-gated sodium channels.[8][9] It has also been shown to enhance the uptake of glutamate by glial cells, further reducing its extracellular concentration.[10]
Comparative Efficacy: Insights from In Vitro Studies
While direct head-to-head comparative studies are limited, analysis of individual studies using similar experimental models provides insights into the relative neuroprotective potential of these compounds. The following tables summarize key quantitative data from representative studies.
| Compound | Cell Line/Primary Culture | Assay | Glutamate Concentration | Effective Concentration | Outcome | Reference |
| This compound (as a σ1R agonist) | Primary Cortical Neurons | Cell Viability | 100 µM | 10 µM (PPBP, a potent σ1R agonist) | Attenuated glutamate-induced cell death | [1] |
| Memantine | Differentiated HT22 Cells | LDH Assay | 0.03 mM (EC50) | 12 µM | Reduced glutamate toxicity by 37.73% | [11] |
| Memantine | SH-SY5Y Cells | MTT Assay | 2.5 mM | 2.5 - 20 µM | Dose-dependent increase in cell viability | [4] |
| Riluzole | Primary Glial Cells | LDH Assay | 100 µM | 10 µM | Decreased LDH activity | [12] |
| Riluzole | Neuronally Differentiated P19 Cells | Trypan Blue Exclusion | 5 mM | 10 µM | Attenuated cell death | [13] |
Table 1: Comparison of Neuroprotective Effects on Cell Viability
| Compound | Cell Line/Primary Culture | Assay | Outcome | Reference |
| This compound (via σ1R activation) | Primary Ganglion Cells | Not specified | Diminished ROS and cellular stress-related gene expression | [3] |
| Memantine | Not specified | Not specified | Prevents excessive Ca2+ influx | [7] |
| Riluzole | Neuronally Differentiated P19 Cells | Not specified | Attenuated ROS increase | [13] |
Table 2: Comparison of Effects on Oxidative Stress and Calcium Influx
| Compound | Cell Line/Primary Culture | Assay | Outcome | Reference |
| This compound (as a σ1R agonist) | Primary Cortical Neurons | TUNEL Staining | Reduced the number of TUNEL-positive cells | [1] |
| This compound (via σ1R activation) | Primary Ganglion Cells | Not specified | Decreased apoptosis-associated proteins (Bax, caspase-3) | [3] |
| Memantine | Cultured Rat Hippocampal Neurons | Hoechst 33258/PI Staining | Increased number of living cells and decreased apoptotic/necrotic cells | [14] |
| Riluzole | Neuronally Differentiated P19 Cells | Not specified | Attenuated caspase-3 increase | [13] |
Table 3: Comparison of Anti-Apoptotic Effects
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.
Caption: Glutamate Excitotoxicity Cascade.
Caption: Drug Intervention Points in Glutamate Excitotoxicity.
Caption: General Experimental Workflow for Neuroprotection Assays.
Detailed Experimental Protocols
The following are generalized protocols for the key experiments cited in this guide. Researchers should refer to the specific publications for detailed parameters.
Cell Viability Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
-
Principle: Measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
Protocol:
-
Seed neuronal cells (e.g., HT-22, SH-SY5Y) in a 96-well plate and allow them to adhere.
-
Pre-treat cells with various concentrations of this compound, Memantine, or Riluzole for a specified period (e.g., 1-2 hours).
-
Induce excitotoxicity by adding a predetermined concentration of glutamate.
-
Incubate for a specific duration (e.g., 24 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Express cell viability as a percentage of the control (untreated) cells.[15][16]
-
2. Lactate Dehydrogenase (LDH) Release Assay
-
Principle: Measures the release of the cytosolic enzyme LDH from damaged cells into the culture medium, indicating a loss of membrane integrity.
-
Protocol:
-
Follow the same cell seeding and treatment protocol as the MTT assay.
-
After the incubation period, collect the cell culture supernatant.
-
Transfer the supernatant to a new 96-well plate.
-
Add the LDH reaction mixture (containing substrate and cofactor) to each well.
-
Incubate for a specified time at room temperature, protected from light.
-
Measure the absorbance at a specific wavelength (e.g., 490 nm) to quantify the amount of formazan produced, which is proportional to the LDH activity.
-
A positive control (total LDH release) is typically generated by lysing untreated cells.
-
Express cytotoxicity as the percentage of LDH released compared to the positive control.[12][17][18][19][20]
-
Reactive Oxygen Species (ROS) Production Assay
DCF-DA (2',7'-dichlorodihydrofluorescein diacetate) Assay
-
Principle: DCF-DA is a cell-permeable dye that is deacetylated by intracellular esterases to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Protocol:
-
Plate and treat the cells as described for the viability assays.
-
After the glutamate challenge, wash the cells with a suitable buffer (e.g., PBS).
-
Load the cells with DCF-DA solution (e.g., 10 µM) and incubate for 30-60 minutes at 37°C.
-
Wash the cells to remove excess dye.
-
Measure the fluorescence intensity using a fluorescence microplate reader or a fluorescence microscope with appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 535 nm emission).
-
Quantify the ROS production relative to the control group.[21][22][23][24][25]
-
Intracellular Calcium Imaging
Fluo-4 AM Calcium Imaging
-
Principle: Fluo-4 AM is a cell-permeable dye that, once inside the cell, is cleaved by esterases to Fluo-4. Fluo-4 exhibits a large fluorescence intensity increase upon binding to free Ca2+.
-
Protocol:
-
Grow cells on glass coverslips suitable for microscopy.
-
Load the cells with Fluo-4 AM (e.g., 5 µM) in a suitable buffer for 30-60 minutes at 37°C.
-
Wash the cells to allow for de-esterification of the dye.
-
Mount the coverslip on a perfusion chamber on a fluorescence microscope.
-
Acquire a baseline fluorescence signal.
-
Perfuse the cells with a glutamate-containing solution and record the changes in fluorescence intensity over time.
-
For neuroprotection studies, pre-incubate the cells with this compound, Memantine, or Riluzole before glutamate application.
-
Analyze the data by measuring the peak fluorescence intensity or the area under the curve, representing the intracellular Ca2+ concentration.[26]
-
Apoptosis Assays
1. TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay
-
Principle: Detects DNA fragmentation, a hallmark of late-stage apoptosis, by labeling the 3'-hydroxyl ends of DNA breaks with fluorescently labeled dUTPs.
-
Protocol:
-
Culture and treat cells on coverslips.
-
Fix the cells with a suitable fixative (e.g., paraformaldehyde).
-
Permeabilize the cells to allow the entry of the labeling reagents.
-
Incubate the cells with the TUNEL reaction mixture containing TdT enzyme and labeled dUTPs.
-
Wash the cells and counterstain the nuclei with a DNA dye (e.g., DAPI).
-
Visualize the cells under a fluorescence microscope and quantify the percentage of TUNEL-positive (apoptotic) cells.
-
2. Caspase-3 Activity Assay
-
Principle: Measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway, using a specific substrate that releases a fluorescent or colorimetric molecule upon cleavage.
-
Protocol:
-
After treatment, lyse the cells to release the cellular contents.
-
Incubate the cell lysate with a caspase-3 specific substrate (e.g., Ac-DEVD-pNA or Ac-DEVD-AMC).
-
Measure the absorbance or fluorescence of the cleaved product using a microplate reader.
-
Quantify the caspase-3 activity relative to a standard curve or control group.[18]
-
Conclusion
This compound, through its unique mechanism of activating the sigma-1 receptor, presents a promising avenue for neuroprotection against glutamate-induced excitotoxicity. While its efficacy appears comparable to established agents like Memantine and Riluzole in preclinical models, further direct comparative studies are warranted to fully elucidate its relative potency and therapeutic potential. The data and protocols presented in this guide offer a foundational framework for researchers to design and execute robust experiments to further validate the neuroprotective effects of this compound and other novel compounds.
References
- 1. Sigma Receptor Agonists Provide Neuroprotection In Vitro by Preserving bcl-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Protection from glutamate-induced excitotoxicity by memantine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protection from glutamate-induced excitotoxicity by memantine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Multifunctional memantine nitrate significantly protects against glutamate-induced excitotoxicity via inhibiting calcium influx and attenuating PI3K/Akt/GSK3beta pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Riluzole, a medication for ALS: In vitro studies - Newsletter - Neurofit Preclinical Research in Neuroscience (CNS and PNS) [neurofit.com]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. neurofit.com [neurofit.com]
- 11. Differentiation renders susceptibility to excitotoxicity in HT22 neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Neuroprotective Agents: Is Effective on Toxicity in Glial Cells? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effect of Glutamate and Riluzole on Manganese-Induced Apoptotic Cell Signaling in Neuronally Differentiated Mouse P19 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Memantine protects the cultured rat hippocampal neurons treated by NMDA and amyloid β1–42 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. 1-Methoxylespeflorin G11 Protects HT22 Cells from Glutamate-Induced Cell Death through Inhibition of ROS Production and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 19. Quantitative determination of glutamate mediated cortical neuronal injury in cell culture by lactate dehydrogenase efflux assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Kinetic Lactate Dehydrogenase Assay for Detection of Cell Damage in Primary Neuronal Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Attenuated glutamate induced ROS production by antioxidative compounds in neural cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Glutamate induces the production of reactive oxygen species in cultured forebrain neurons following NMDA receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. cdn.caymanchem.com [cdn.caymanchem.com]
- 26. benchchem.com [benchchem.com]
Afobazole vs. Diazepam for Generalized Anxiety Disorder: A Comparative Analysis
A comprehensive review of the clinical evidence, mechanisms of action, and safety profiles of Afobazole and Diazepam in the treatment of Generalized Anxiety Disorder (GAD), providing essential data for researchers and drug development professionals.
Generalized Anxiety Disorder (GAD) is a prevalent and debilitating condition characterized by persistent and excessive worry. While benzodiazepines like Diazepam have long been a cornerstone of treatment, concerns over their side effects and potential for dependence have driven the search for safer alternatives. Afobazole, a selective anxiolytic, has emerged as a promising option. This guide provides a detailed, data-driven comparison of Afobazole and Diazepam for the treatment of GAD, drawing upon findings from a significant multicenter randomized clinical trial.
Efficacy and Performance: A Head-to-Head Comparison
A pivotal phase III multicenter, randomized comparative study provides the most direct evidence for the relative efficacy and safety of Afobazole and Diazepam in treating GAD and Adjustment Disorders (AD).[1][2][3] The study demonstrated that while both drugs significantly reduced anxiety, Afobazole showed a superior efficacy and safety profile in several key areas.
Key Efficacy Findings:
-
Anxiety Reduction: Both Afobazole and Diazepam led to a significant reduction in the Hamilton Anxiety Rating Scale (HAMA) total score. Notably, the reduction in anxiety was greater in the Afobazole group compared to the Diazepam group.[1][2][3]
-
Disease Severity: A higher proportion of patients treated with Afobazole (72%) experienced a reduction in disease severity compared to those treated with Diazepam (58%).[1][2][3]
-
Post-Treatment State: Following the 30-day treatment period, a significantly larger percentage of patients in the Afobazole group had no or mild disorder (69%) compared to the Diazepam group (44%).[1][2][3]
Quantitative Efficacy Data
| Efficacy Metric | Afobazole (30 mg/day) | Diazepam (30 mg/day) | Statistical Significance |
| Change in HAMA Total Score | Significantly greater reduction | Significant reduction | p = 0.01 (Difference of 2.93 in favor of Afobazole)[1] |
| Patients with Reduced Disease Severity | 72% | 58% | Not specified |
| Patients with No or Mild Disorder Post-Treatment | 69% | 44% | χ²=12.46; p=0.014[1] |
Safety and Tolerability Profile
The comparative study highlighted a stark contrast in the safety and tolerability of the two drugs. Afobazole was associated with a significantly lower incidence of adverse events and a complete absence of withdrawal syndrome upon cessation of therapy.
Key Safety Findings:
-
Adverse Events: The total number of adverse events reported was substantially lower in the Afobazole group (15 events) compared to the Diazepam group (199 events).[1][3]
-
Withdrawal Syndrome: No manifestations of withdrawal syndrome were observed in patients treated with Afobazole. In contrast, withdrawal syndrome was reported in 68% of patients who received Diazepam.[1]
Quantitative Safety Data
| Safety Metric | Afobazole (30 mg/day) | Diazepam (30 mg/day) |
| Total Adverse Events | 15 | 199[1][3] |
| Incidence of Withdrawal Syndrome | 0% | 68%[1] |
Mechanisms of Action: Divergent Signaling Pathways
The distinct clinical profiles of Afobazole and Diazepam are rooted in their fundamentally different mechanisms of action at the molecular level.
Diazepam: A GABA-A Receptor Modulator
Diazepam, a classic benzodiazepine, exerts its anxiolytic effects by enhancing the activity of the gamma-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter system in the central nervous system.[4][5][6] It binds to a specific allosteric site on the GABA-A receptor, increasing the receptor's affinity for GABA.[4][7] This leads to an increased frequency of chloride channel opening, hyperpolarization of the neuron, and a reduction in neuronal excitability.[5][8]
Afobazole: A Multi-Target Anxiolytic
Afobazole's mechanism of action is more complex and does not primarily involve direct modulation of the GABA-A receptor in the manner of benzodiazepines.[9] Its anxiolytic effects are attributed to a combination of actions on several targets:
-
Sigma-1 (σ1) Receptors: Afobazole is an agonist of the sigma-1 receptor, a chaperone protein in the endoplasmic reticulum that plays a role in regulating cellular stress responses and calcium signaling.[9][10][11]
-
Melatonin Receptors (MT1 and MT3): It exhibits binding affinity for MT1 and MT3 receptors, which may contribute to its anxiolytic and neuroprotective effects.[12][13]
-
Monoamine Oxidase A (MAO-A): Afobazole acts as a reversible inhibitor of MAO-A, an enzyme involved in the breakdown of monoamine neurotransmitters like serotonin and dopamine.[12][13]
Experimental Protocols
The comparative study employed a robust methodology to ensure the validity of its findings.
Study Design:
A multicenter, randomized, phase III clinical trial.[1][2]
Participant Population:
-
60 patients diagnosed with GAD and 90 with Adjustment Disorders (AD).[1][2][3]
-
Patients had a simple structure of anxiety disorders without concurrent mental, neurological, or somatic disorders.[1][2][3]
Treatment Regimen:
-
Randomization: Patients were randomized into two groups.
-
Placebo Washout: A 7-day placebo run-in period was used to exclude patients susceptible to placebo effects.[1][2][3]
-
Treatment Duration: Active therapy was administered for 30 days.[1][2][3]
-
Withdrawal Assessment: A 10-day follow-up period after the completion of active therapy was used to evaluate for withdrawal syndrome.[1][2][3]
Efficacy and Safety Assessment:
-
Primary Efficacy Endpoint: Change in the total score of the Hamilton Anxiety Rating Scale (HAMA).[1][2][3]
-
Secondary Efficacy Endpoints:
Conclusion
The available clinical evidence strongly suggests that Afobazole is not only non-inferior but in several aspects superior to Diazepam for the treatment of GAD.[1][2] Its comparable, and in some measures greater, efficacy, combined with a significantly more favorable safety profile and the absence of withdrawal syndrome, positions Afobazole as a compelling alternative to traditional benzodiazepines. The distinct, multi-target mechanism of action of Afobazole likely underlies its unique clinical characteristics. For researchers and drug development professionals, these findings underscore the potential of targeting pathways beyond the GABAergic system for the development of novel, safer, and effective anxiolytic therapies.
References
- 1. [Evaluation of the therapeutic efficacy and safety of the selective anxiolytic afobazole in generalized anxiety disorder and adjustment disorders: Results of a multicenter randomized comparative study of diazepam] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Evaluation of the therapeutic efficacy and safety of the selective anxiolytic afobazole in generalized anxiety disorder and adjustment disorders: Results of a multicenter randomized comparative study of diazepam]. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Diazepam (Valium) Mechanism of Action: How Does Diazepam Work? - GoodRx [goodrx.com]
- 5. droracle.ai [droracle.ai]
- 6. clinicaltrials.eu [clinicaltrials.eu]
- 7. Mechanism of action of benzodiazepines on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. google.com [google.com]
- 9. What is the mechanism of Fabomotizole? [synapse.patsnap.com]
- 10. Deferred Administration of Afobazole Induces Sigma1R-Dependent Restoration of Striatal Dopamine Content in a Mouse Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Afobazole modulates neuronal response to ischemia and acidosis via activation of sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Preclinical Comparison of Anxiolytic Mechanisms: Afobazol and Buspirone
A Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive preclinical comparison of the anxiolytic mechanisms of Afobazol (Fabomotizole) and buspirone. The information presented is intended for researchers, scientists, and drug development professionals interested in the distinct pharmacological profiles of these two anxiolytic agents. This document summarizes their mechanisms of action, presents available quantitative data from preclinical studies, details experimental protocols for key behavioral assays, and provides visualizations of their signaling pathways and experimental workflows.
Introduction to this compound and Buspirone
This compound is an anxiolytic drug developed in Russia with a unique, multi-target mechanism of action that differentiates it from traditional anxiolytics. It is noted for its anxiolytic effects without sedative or muscle-relaxant properties[1]. Buspirone is a non-benzodiazepine anxiolytic approved for the treatment of generalized anxiety disorder (GAD). It also exhibits a distinct pharmacological profile, primarily targeting the serotonergic and dopaminergic systems[2].
Mechanisms of Action and Signaling Pathways
The anxiolytic effects of this compound and buspirone are mediated through distinct molecular targets and signaling cascades.
This compound: A Multi-Target Anxiolytic
The mechanism of action of this compound is not fully elucidated but is known to involve several key molecular targets. Unlike many anxiolytics, it does not primarily act on the GABAergic system in the same manner as benzodiazepines[1]. Its anxiolytic and neuroprotective effects are thought to arise from its interactions with:
-
Sigma-1 (σ1) Receptors: this compound is an agonist of the σ1 receptor, a chaperone protein located at the endoplasmic reticulum. This interaction is believed to modulate calcium signaling and contribute to neuroprotective and anxiolytic effects[1].
-
Melatonin Receptors (MT1 and MT3): this compound has been shown to bind to MT1 and MT3 receptors, which may play a role in its anxiolytic and neuroprotective properties.
-
Monoamine Oxidase A (MAO-A): this compound acts as a reversible inhibitor of MAO-A, which can lead to an increase in the levels of monoamine neurotransmitters like serotonin and dopamine in the brain[3].
-
GABAergic System Modulation: While not acting directly on the GABA-A receptor binding site like benzodiazepines, this compound has been observed to modulate the receptor's response to GABA[1].
Buspirone: A Serotonergic and Dopaminergic Modulator
Buspirone's anxiolytic action is primarily attributed to its effects on the serotonin and dopamine systems. It is classified as an azapirone anxiolytic. Its key mechanisms include:
-
Serotonin 5-HT1A Receptor Partial Agonism: Buspirone is a partial agonist at postsynaptic 5-HT1A receptors and a full agonist at presynaptic 5-HT1A autoreceptors. This dual action modulates serotonergic activity, which is central to its anxiolytic effects[2].
-
Dopamine D2 Receptor Antagonism: Buspirone also acts as an antagonist at D2 autoreceptors, which may contribute to its overall therapeutic profile[2]. It does not interact significantly with benzodiazepine-GABA receptors.
Quantitative Data Presentation
The following tables summarize the available quantitative data for this compound and buspirone from preclinical studies.
Table 1: Receptor Binding Affinities (Ki in µM)
| Target | This compound (Ki, µM) | Buspirone (Ki, µM) |
| Sigma-1 (σ1) Receptor | 5.9[3] | - |
| Melatonin MT1 Receptor | 16[3] | - |
| Melatonin MT3 Receptor | 0.97[3] | - |
| MAO-A (regulatory site) | 3.6[3] | - |
| Serotonin 5-HT1A Receptor | - | 0.01 - 0.03 |
| Dopamine D2 Receptor | - | 0.1 - 0.5 |
Note: A lower Ki value indicates a higher binding affinity. Data for buspirone is presented as a range from various studies.
Table 2: Performance in Preclinical Anxiety Models
| Behavioral Test | This compound | Buspirone |
| Elevated Plus-Maze | Anxiolytic-like effect observed (e.g., 2.5 mg/kg i.p. in mice), but detailed quantitative data is limited[4]. Ameliorated withdrawal-induced anxiety in rats at 5.0 mg/kg, i.p[5]. | Anxiolytic effects are dose and species-dependent. In rats, anxiolytic activity was seen at a low, narrow dose range (0.03-0.3 mg/kg, p.o.)[2]. In mice, anxiolytic effects were observed at 2.0 and 4.0 mg/kg, reflected by an increase in the percentage of entries and time spent on the open arms[6]. |
| Light-Dark Box Test | An injection of 1 mg/kg resulted in a prolongation of stay in the light compartment in rabbits[5]. | Anxiolytic-like activity observed. Doses of 3.16 to 17.8 mg/kg, IP, produced significant increases in the time mice spent in the lit area[7]. |
| Vogel Conflict Test | Data not readily available in the searched literature. | Showed an anticonflict effect at 10 mg/kg, p.o. in rats[8]. However, another study in mice found no anticonflict effects[9]. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Elevated Plus-Maze Test
The elevated plus-maze is a widely used model to assess anxiety-like behavior in rodents. The test is based on the animal's natural aversion to open and elevated spaces[8].
Protocol:
-
Apparatus: A plus-shaped maze elevated above the floor with two open arms and two enclosed arms.
-
Acclimation: Animals are habituated to the testing room for at least one hour before the test.
-
Drug Administration: Animals are administered the test compound (this compound or buspirone) or vehicle at a specified time before the test.
-
Procedure: Each animal is placed in the center of the maze, facing one of the open arms, and is allowed to explore freely for a set period (typically 5 minutes)[8].
-
Data Collection: The animal's movement is recorded by an overhead video camera and analyzed using tracking software. Key parameters measured include the number of entries into and the time spent in the open and closed arms[8].
-
Interpretation: An increase in the proportion of time spent in the open arms and/or the number of entries into the open arms is indicative of an anxiolytic effect.
Light-Dark Box Test
This test is based on the innate aversion of rodents to brightly illuminated areas and their spontaneous exploratory behavior in a novel environment[10].
Protocol:
-
Apparatus: A box divided into a small, dark compartment and a larger, illuminated compartment, with an opening connecting the two.
-
Acclimation: Animals are habituated to the testing room prior to the experiment.
-
Drug Administration: The test compound or vehicle is administered at a specific time before testing.
-
Procedure: The animal is placed in the center of the light compartment and allowed to move freely between the two compartments for a specified duration (e.g., 5-10 minutes)[11].
-
Data Collection: A video camera records the session, and software tracks the animal's location and movements. The primary measures are the time spent in the light compartment and the number of transitions between the two compartments[11].
-
Interpretation: Anxiolytic compounds are expected to increase the time spent in the light compartment and the number of transitions[11].
Vogel Conflict Test
This test induces a conflict between a motivated behavior (drinking) and an aversive stimulus (mild electric shock) to assess the anti-conflict, and thus anxiolytic, properties of a drug[9][12].
Protocol:
-
Apparatus: An operant chamber with a drinking spout connected to a lickometer and a shock generator.
-
Habituation and Deprivation: Animals are typically water-deprived for a period (e.g., 24-48 hours) before the test to motivate drinking behavior[12].
-
Drug Administration: The test drug or vehicle is administered prior to the testing session.
-
Procedure: The animal is placed in the chamber and has access to the drinking spout. After a certain number of licks (e.g., every 20th lick), a mild electric shock is delivered through the spout. The session lasts for a predetermined duration (e.g., 3-5 minutes)[12].
-
Data Collection: The number of licks and the number of shocks received are automatically recorded.
-
Interpretation: Anxiolytic drugs are expected to increase the number of punished licks, indicating a reduction in the animal's aversion to the shock.
Conclusion
This compound and buspirone represent two distinct approaches to the pharmacological management of anxiety. This compound's multi-target profile, involving the sigma-1, melatonin, and MAO-A systems, suggests a complex mechanism of action that may offer a broad spectrum of neuroprotective and anxiolytic effects. In contrast, buspirone's more focused activity as a 5-HT1A partial agonist and D2 antagonist provides a well-characterized mechanism for modulating key neurotransmitter systems implicated in anxiety.
The preclinical data for buspirone in standardized behavioral models of anxiety is more extensive and quantitative than that currently available for this compound in the public domain. While qualitative evidence supports the anxiolytic-like properties of this compound, further head-to-head comparative studies with standardized methodologies and detailed quantitative reporting are necessary to provide a more definitive comparison of their preclinical performance. Such studies would be invaluable for elucidating the relative potencies and efficacy profiles of these two anxiolytics and for guiding future drug development efforts in the field of anxiety research.
References
- 1. scielo.br [scielo.br]
- 2. benchchem.com [benchchem.com]
- 3. Use of the light/dark test for anxiety in adult and adolescent male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological Analysis of GABAA Receptor and Sigma1R Chaperone Interaction: Research Report I―Investigation of the Anxiolytic, Anticonvulsant and Hypnotic Effects of Allosteric GABAA Receptors’ Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Influence of anxiolytic afobazole on amygdalar neuronal activity and behavior of rabbits in emotionally negative situations] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. The Elevated Plus Maze Test for Measuring Anxiety-Like Behavior in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of psychoactive drugs in the Vogel conflict test in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The mouse light/dark box test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Light/Dark Box Test - Creative Biolabs [creative-biolabs.com]
- 12. Vogel conflict test - Wikipedia [en.wikipedia.org]
A Comparative Analysis of Afobazol and Traditional Benzodiazepines for Anxiety Disorders
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy and safety profiles of Afobazol (fabomotizole) and traditional benzodiazepines in the treatment of anxiety disorders. The information is supported by data from clinical trials and preclinical research, with a focus on quantitative outcomes, experimental methodologies, and mechanisms of action.
Executive Summary
This compound, a selective anxiolytic, demonstrates comparable efficacy to traditional benzodiazepines, such as diazepam, in reducing the symptoms of anxiety disorders. However, it presents a significantly more favorable safety profile, characterized by a markedly lower incidence of adverse events and an absence of withdrawal syndrome upon cessation of treatment. This contrasts with benzodiazepines, which are associated with a higher rate of side effects and a significant risk of dependence and withdrawal symptoms. The distinct mechanisms of action—this compound's modulation of sigma-1 and other receptors versus the GABA-A receptor agonism of benzodiazepines—underpin these differences in their clinical profiles.
Data Presentation: Efficacy and Safety
The following tables summarize the quantitative data from a multicenter, randomized clinical trial comparing this compound to diazepam in patients with Generalized Anxiety Disorder (GAD) and Adjustment Disorders (AD).
Table 1: Efficacy Outcomes
| Efficacy Measure | This compound (n=100) | Diazepam (n=50) | p-value |
| Reduction in HAMA Total Score | Significantly greater reduction | Less reduction | p=0.01[1] |
| Difference in HAMA Score Change | 2.93 [0.67; 5.19] | ||
| Patients with Reduced Disease Severity | 72% | 58% | |
| Patients with No or Mild Disorder Post-Treatment | 69% | 44% | p=0.014[1] |
Table 2: Safety and Tolerability
| Safety Measure | This compound (n=100) | Diazepam (n=50) |
| Total Adverse Events | 15[1] | 199[1] |
| Common Adverse Events | Mild gastrointestinal discomfort, headache, dizziness, dry mouth[2] | Drowsiness, somnolence, falls, fractures[3][4][5] |
| Withdrawal Syndrome Incidence | 0%[1] | 68%[1] |
Signaling Pathways and Mechanisms of Action
The distinct clinical profiles of this compound and benzodiazepines stem from their different molecular targets and mechanisms of action.
This compound's Mechanism of Action
This compound is a multitargeted agent, with its primary anxiolytic effects attributed to its agonist activity at the sigma-1 receptor (S1R), a chaperone protein located in the endoplasmic reticulum.[6] This interaction is believed to contribute to its neuroprotective and anxiolytic properties without causing sedation or muscle relaxation.[7]
Caption: this compound's signaling pathway.
Benzodiazepines' Mechanism of Action
Traditional benzodiazepines act as positive allosteric modulators of the GABA-A receptor. They bind to a specific site on the receptor, increasing the affinity of the inhibitory neurotransmitter GABA. This enhances the influx of chloride ions, leading to hyperpolarization of the neuron and a reduction in neuronal excitability, which manifests as anxiolytic, sedative, and muscle relaxant effects.
Caption: Benzodiazepine signaling pathway.
Experimental Protocols
The following outlines the methodologies of the key clinical trial comparing this compound and diazepam, alongside a representative protocol for a traditional benzodiazepine trial.
This compound vs. Diazepam Comparative Trial
-
Study Design : A multicenter, randomized, phase III clinical trial.[1]
-
Participants : 150 patients (aged 18-60) with Generalized Anxiety Disorder (GAD) or Adjustment Disorders (AD).[1]
-
Intervention :
-
Primary Efficacy Endpoint : Change in the Hamilton Anxiety Rating Scale (HAMA) total score.[1]
-
Secondary Efficacy Endpoints : Clinical Global Impression (CGI) Scale and Sheehan Patient-Rated Anxiety Scale.[1]
-
Safety Assessment : Evaluation of adverse events and assessment of withdrawal syndrome for 10 days post-treatment.[1]
Caption: this compound vs. Diazepam trial workflow.
Representative Benzodiazepine (Lorazepam) Trial for GAD
-
Study Design : Randomized, double-blind, placebo-controlled, parallel-group study.[8]
-
Participants : Outpatients with GAD of moderate or greater severity (baseline HAM-A score ≥ 18).[8]
-
Intervention :
-
Lorazepam group: 2 to 6 mg/day.
-
Placebo group.
-
-
Duration : 4-week double-blind period with an optional 4-week extension, followed by a 2-week single-blind placebo washout.[8]
-
Primary Efficacy Endpoints : Hamilton Anxiety Scale (HAM-A) and Clinical Global Impressions (CGI) scores.[8]
-
Safety Assessment : Monitoring and reporting of adverse events.
Conclusion
The available evidence indicates that this compound is an effective anxiolytic with a safety profile superior to that of traditional benzodiazepines like diazepam. For researchers and drug development professionals, this compound's unique mechanism of action presents a promising avenue for the development of novel anxiolytics that circumvent the sedative effects and dependence liability associated with benzodiazepines. Further research into sigma-1 receptor agonists may yield a new generation of anxiety disorder treatments with improved long-term safety and tolerability.
References
- 1. [Evaluation of the therapeutic efficacy and safety of the selective anxiolytic afobazole in generalized anxiety disorder and adjustment disorders: Results of a multicenter randomized comparative study of diazepam] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are the side effects of Fabomotizole? [synapse.patsnap.com]
- 3. Double-blind clinical assessment of alprazolam, a new benzodiazepine derivative, in the treatment of moderate to severe anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Diazepam: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 5. Anxiolytic efficacy and safety of ketazolam compared with diazepam and placebo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological Analysis of GABAA Receptor and Sigma1R Chaperone Interaction: Research Report I―Investigation of the Anxiolytic, Anticonvulsant and Hypnotic Effects of Allosteric GABAA Receptors’ Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [Clinical study of the selective anxiolytic agent this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The safety and efficacy of ipsapirone vs. lorazepam in outpatients with generalized anxiety disorder (GAD): single site findings from a multicenter trial - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Afobazol's Anxiolytic Profile in Preclinical Models
A deep dive into the preclinical data reveals the distinct pharmacological signatures of Afobazol compared to the benchmark anxiolytic Diazepam and the non-benzodiazepine anxiolytic Buspirone. This guide provides researchers, scientists, and drug development professionals with a comprehensive cross-validation of this compound's anxiolytic effects across various well-established animal models of anxiety.
This report synthesizes quantitative data from pivotal preclinical studies, details the experimental methodologies employed, and visualizes the key signaling pathways, offering an objective comparison of this compound's performance against established alternatives.
Quantitative Comparison of Anxiolytic Effects
To facilitate a clear comparison, the following tables summarize the quantitative outcomes from two of the most widely used animal models for assessing anxiolytic drug efficacy: the Elevated Plus-Maze (EPM) and the Light-Dark Box test. These models are based on the natural conflict between an animal's innate aversion to open, brightly lit spaces and its drive to explore a novel environment. Anxiolytic compounds typically increase the time spent in and the number of entries into the more aversive (open or lit) areas.
While direct comparative studies between this compound and Buspirone are limited in the available literature, this guide presents their effects relative to the well-characterized benzodiazepine, Diazepam, providing a valuable indirect comparison.
Table 1: Elevated Plus-Maze (EPM) Test
| Compound | Species/Strain | Dose Range | Key Findings |
| This compound | Rats | 5.0 mg/kg, i.p. | Ameliorated diazepam withdrawal-induced anxiety, returning behavioral patterns to levels comparable to vehicle-treated animals.[1] |
| Wistar Rats | 1 mg/kg, i.p. | Reduced pentylenetetrazole-induced anxiety.[2] | |
| Diazepam | Wistar Rats | 1 and 5 mg/kg, i.p. | Reduced pentylenetetrazole-induced anxiety.[2] |
| Male Mice | 0.5 mg/kg, i.p. | Exhibited anxiolytic effects in mice with long-term aggression experience.[3] | |
| Buspirone | Mice | 2.0 and 4.0 mg/kg | Exerted anxiolytic effects in control mice, increasing the percentage of entries and time spent in the open arms.[4] |
| Rats | 1.25, 2.5, and 5.0 mg/kg | Did not produce clear anxiolytic effects in the EPM in some studies, and at higher doses induced motor impairments.[5] |
Table 2: Light-Dark Box Test
| Compound | Species/Strain | Dose Range | Key Findings |
| This compound | - | - | Data from direct comparative studies in the light-dark box test is not readily available in the searched literature. |
| Diazepam | Rats | 0.75-3.0 mg/kg | Increased the number of visits to and duration in the light compartment, particularly at the highest dose.[6] |
| Buspirone | Mice | 3.16 to 17.8 mg/kg, i.p. | Produced significant increases in the time mice spent in the lit area of the chamber.[7] |
| Mice | 10.0 to 56.2 mg/kg, p.o. | Produced anxiolytic-like activity.[7] |
Mechanisms of Action: A Divergence in Pathways
The anxiolytic effects of this compound, Diazepam, and Buspirone are mediated by distinct molecular mechanisms, which accounts for their different pharmacological profiles, including side effects and potential for dependence.
This compound exhibits a multi-target mechanism of action that does not directly involve the GABA-A receptor complex, the primary target of benzodiazepines. Its anxiolytic and neuroprotective effects are largely attributed to its activity as a Sigma-1 (σ1) receptor agonist .[8][9] It also shows affinity for melatonin (MT1 and MT3) receptors and acts as a reversible inhibitor of monoamine oxidase A (MAO-A).[10][11] The activation of Sigma-1 receptors by this compound is believed to modulate intracellular calcium signaling and promote cell survival, contributing to its neuroprotective and anxiolytic properties.[12]
Diazepam , a classic benzodiazepine, exerts its anxiolytic, sedative, and muscle-relaxant effects by acting as a positive allosteric modulator of the GABA-A receptor . By binding to the benzodiazepine site on the receptor, it enhances the effect of the inhibitory neurotransmitter GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuronal membrane. This results in a reduction of neuronal excitability in brain regions associated with anxiety.
Buspirone is a non-benzodiazepine anxiolytic that primarily acts as a partial agonist at serotonin 5-HT1A receptors . Its mechanism is complex, involving both presynaptic and postsynaptic 5-HT1A receptors. By acting as a full agonist at presynaptic 5-HT1A autoreceptors, it initially reduces the firing of serotonergic neurons. Over time with chronic administration, these autoreceptors are thought to desensitize, leading to increased serotonin release. Buspirone also acts as a partial agonist at postsynaptic 5-HT1A receptors. Additionally, it has a weak antagonist activity at dopamine D2 receptors.
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the distinct signaling pathways associated with the anxiolytic actions of this compound, Diazepam, and Buspirone.
Experimental Protocols
The following are generalized protocols for the Elevated Plus-Maze and Light-Dark Box tests, based on common practices in the cited preclinical research. Specific parameters may vary between studies.
Elevated Plus-Maze (EPM) Test
Objective: To assess anxiety-like behavior in rodents. The test is based on the conflict between the animal's tendency to explore a novel environment and its aversion to open, elevated spaces.
Apparatus: A plus-shaped maze elevated from the floor, typically with two open arms and two arms enclosed by walls. For mice, the arms are often around 30 cm long and 5 cm wide, while for rats, they are larger, around 50 cm long and 10 cm wide. The entire maze is elevated to a height of approximately 40-50 cm.
Procedure:
-
Animals are habituated to the testing room for at least 30-60 minutes before the test.
-
Each animal is placed individually in the center of the maze, facing one of the open arms.
-
The animal is allowed to freely explore the maze for a 5-minute session.
-
Behavior is recorded by a video camera mounted above the maze and analyzed either by an automated tracking system or by a trained observer.
-
Key parameters measured:
-
Time spent in the open arms.
-
Number of entries into the open arms.
-
Time spent in the closed arms.
-
Number of entries into the closed arms.
-
Total number of arm entries (as a measure of general locomotor activity).
-
Interpretation: An increase in the time spent in and/or the number of entries into the open arms is indicative of an anxiolytic effect.
Light-Dark Box Test
Objective: To assess anxiety-like behavior based on the innate aversion of rodents to brightly illuminated areas.
Apparatus: A box divided into two compartments: a small, dark compartment and a larger, brightly illuminated compartment. The compartments are connected by an opening that allows the animal to move freely between them. For mice, a common apparatus size is around 45 cm x 27 cm x 27 cm, with the dark compartment comprising about one-third of the total area.
Procedure:
-
Animals are habituated to the testing room for at least 30-60 minutes prior to the test.
-
Each animal is placed individually in the center of the illuminated compartment, facing away from the opening to the dark compartment.
-
The animal is allowed to explore the apparatus for a period of 5-10 minutes.
-
Behavior is recorded and analyzed using a video tracking system or by an observer.
-
Key parameters measured:
-
Time spent in the light compartment.
-
Latency to first enter the dark compartment.
-
Number of transitions between the two compartments.
-
Locomotor activity within each compartment.
-
Interpretation: An increase in the time spent in the light compartment and the number of transitions are considered indicators of an anxiolytic effect.
Conclusion
The preclinical data from various animal models consistently demonstrate the anxiolytic potential of this compound. Its unique mechanism of action, centered on the Sigma-1 receptor, distinguishes it from classic benzodiazepines like Diazepam and other non-benzodiazepine anxiolytics such as Buspirone. While Diazepam remains a robust anxiolytic in these models, its sedative properties and potential for dependence are well-documented. Buspirone shows efficacy, particularly in the light-dark box test, but its effects in the elevated plus-maze can be inconsistent.
This compound's ability to reduce anxiety-like behaviors in models of induced anxiety and withdrawal, coupled with its distinct pharmacological profile, underscores its potential as a valuable therapeutic agent. Further head-to-head comparative studies with other anxiolytics like Buspirone would be beneficial to more definitively position its efficacy within the landscape of anxiety treatments. The detailed protocols and mechanistic insights provided in this guide offer a solid foundation for researchers designing and interpreting future studies in the field of anxiolytic drug development.
References
- 1. Comparison of the effects of typical and atypical anxiolytics on learning in monkeys and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The mouse light/dark box test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Interaction of afobazole with sigma1-receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of routes of administration and time course effects of zacopride and buspirone in mice using an automated light/dark test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. protocols.io [protocols.io]
- 7. conductscience.com [conductscience.com]
- 8. ispub.com [ispub.com]
- 9. researchgate.net [researchgate.net]
- 10. Selective interaction of novel anxiolytics with 5-hydroxytryptamine1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Contribution of Sigma‐1 receptor to cytoprotective effect of afobazole - PMC [pmc.ncbi.nlm.nih.gov]
- 12. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
A Comparative Analysis of Afobazol and Diazepam for the Treatment of Adjustment Disorders
A multicenter, randomized clinical study was conducted to evaluate the therapeutic efficacy and safety of Afobazol (fabomotizole) compared to diazepam in patients diagnosed with adjustment disorders (AD) and generalized anxiety disorder (GAD).[1][2][3] This guide provides a detailed comparison of the two anxiolytics based on the study's findings, aimed at researchers, scientists, and drug development professionals.
Experimental Protocol
A total of 150 patients between the ages of 18 and 60 were enrolled across five investigating centers.[1][2] The cohort included 90 patients with adjustment disorders and 60 with generalized anxiety disorder, all exhibiting a simple structure of anxiety without concurrent mental, neurological, or somatic disorders.[1][2]
The study was designed as a randomized, comparative trial. Prior to the active treatment phase, there was a 7-day placebo run-in period to exclude patients susceptible to placebo.[1][2] Following this, patients were randomized into two groups:
-
This compound Group (n=100): Received 30 mg/day of this compound for 30 days.[1][2]
-
Diazepam Group (n=50): Received 30 mg/day of diazepam for 30 days.[1][2]
A 10-day follow-up period after the completion of active therapy was included to evaluate for withdrawal syndrome.[1][2]
Efficacy and Safety Assessment:
-
Primary Efficacy Endpoint: The change in the total score of the Hamilton Anxiety Rating Scale (HAMA).[1][2]
-
Secondary Efficacy Endpoints: Scores from the Clinical Global Impression (CGI) Scale and the Sheehan Scale.[1][2]
-
Safety Evaluation: Assessed through the monitoring and recording of adverse events.[1][2]
Data Presentation
The quantitative outcomes of the study are summarized in the tables below for a clear comparison of the two treatment groups.
Table 1: Patient Demographics and Baseline Characteristics
| Characteristic | This compound (n=100) | Diazepam (n=50) |
| Age (years) | 18-60 | 18-60 |
| Diagnosis | 60 GAD, 90 AD (total study population) | 60 GAD, 90 AD (total study population) |
Table 2: Efficacy Outcomes
| Efficacy Measure | This compound | Diazepam | p-value |
| Change in HAMA Total Score (Difference) | Greater reduction in anxiety | 0.01 | |
| Reduction in Disease Severity | 72% of patients | 58% of patients | |
| Proportion of Patients with No or Mild Disorder (Post-Therapy) | 69% | 44% | 0.014 |
| Patient-rated Estimate of Effect (Sheehan Scale) | Trend toward higher subjective rating |
Table 3: Safety and Tolerability
| Safety Measure | This compound | Diazepam |
| Total Adverse Events | 15 | 199 |
| Withdrawal Syndrome | Not observed | Observed in 34 patients (68%) |
Experimental Workflow Visualization
The following diagram illustrates the workflow of the multicenter randomized study.
Conclusion
The study concluded that this compound is an effective and safe treatment for patients with GAD and AD, demonstrating non-inferiority to diazepam.[1] Notably, this compound showed superiority in several key areas, particularly in its safety profile.[1] The reduction in anxiety, as measured by the HAMA scale, was greater in the this compound group.[1][2] Furthermore, a significantly higher percentage of patients in the this compound group had no or mild disorder after therapy.[1][2] The safety data strongly favored this compound, with a substantially lower number of adverse events and the absence of a withdrawal syndrome, which was prevalent in the diazepam group.[1][4][5]
References
- 1. [Evaluation of the therapeutic efficacy and safety of the selective anxiolytic afobazole in generalized anxiety disorder and adjustment disorders: Results of a multicenter randomized comparative study of diazepam] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [Evaluation of the therapeutic efficacy and safety of the selective anxiolytic afobazole in generalized anxiety disorder and adjustment disorders: Results of a multicenter randomized comparative study of diazepam]. | Semantic Scholar [semanticscholar.org]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
Afobazol's Efficacy in Mitigating Diazepam Withdrawal: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Afobazol's effects on withdrawal symptoms from diazepam, drawing on preclinical and clinical data. The following sections detail the experimental protocols, present quantitative results in a structured format, and illustrate key pathways and workflows to offer a comprehensive overview for research and development professionals.
Preclinical Evidence: Amelioration of Withdrawal-Induced Anxiety in Rodents
A key preclinical study investigated the potential of this compound to alleviate anxiety-like behavior and neurochemical changes associated with diazepam withdrawal in rats.[1]
Experimental Protocol
Animal Model: Male outbred rats were used for this study.[1]
Drug Administration:
-
Diazepam Group: Rats were administered diazepam at a dose of 4.0 mg/kg, intraperitoneally (i.p.), daily for 30 days.[1]
-
Vehicle Group: A control group received a vehicle solution following the same administration schedule.[1]
-
Withdrawal Induction: After the 30-day treatment period, both groups underwent abrupt withdrawal from the treatment for 48 hours.[1]
-
This compound Treatment: Following the withdrawal period, a subset of the diazepam-treated rats was administered this compound at a dose of 5.0 mg/kg (i.p.).[1]
Behavioral Assessment:
-
The elevated plus maze (EPM) test was employed to assess anxiety-like behavior.[1] Parameters measured included the number of entries into the open arms and the time spent in the open arms.[1]
Neurochemical Analysis:
-
Levels of dopamine were measured in various brain regions, including the striatum, hippocampus, hypothalamus, and frontal cortex, to evaluate the neurochemical impact of diazepam withdrawal and subsequent this compound treatment.[1]
Data Summary
Table 1: Effects of this compound on Behavioral and Neurochemical Parameters in Diazepam-Withdrawn Rats
| Parameter | Vehicle-Treated | Diazepam-Withdrawn | Diazepam-Withdrawn + this compound |
| Behavioral (Elevated Plus Maze) | |||
| Open Arm Entries | Normal | Fewer entries | Comparable to vehicle-treated |
| Time in Open Arms | Normal | Less time | Comparable to vehicle-treated |
| Neurochemical (Striatum) | |||
| Dopamine Level | Normal | Decreased | Increased by 23.8% (p < 0.05) compared to withdrawn group |
Source: Assessment of afobazole effects on diazepam withdrawal-induced anxiety in rats[1]
Experimental Workflow
Caption: Workflow of the preclinical study on this compound for diazepam withdrawal.
Clinical Evidence: Comparative Efficacy and Safety in Humans
A multicenter, randomized clinical trial compared the efficacy and safety of this compound with diazepam in patients diagnosed with generalized anxiety disorder (GAD) and adjustment disorders (AD).[2][3] A key aspect of this study was the evaluation of withdrawal syndromes upon cessation of treatment.[2][3]
Experimental Protocol
Study Population: 150 patients, aged 18 to 60 years, with a diagnosis of GAD (n=60) or AD (n=90) were enrolled across five centers.[2][3]
Treatment Regimen:
-
Patients were randomized to receive either this compound (30 mg/day) or diazepam (30 mg/day) for a duration of 30 days.[2][3]
-
A 7-day placebo lead-in period was used to exclude placebo-responsive patients.[2][3]
Withdrawal Syndrome Evaluation:
-
Following the 30-day treatment period, a 10-day observation period was implemented to assess for the presence of withdrawal syndrome.[2][3]
Efficacy and Safety Assessment:
-
The primary efficacy measure was the change in the Hamilton Anxiety Rating Scale (HAMA) total score.[2][3]
-
Secondary efficacy endpoints included the Clinical Global Impression (CGI) Scale and the Sheehan Disability Scale.[2][3]
-
Safety was evaluated by monitoring and recording adverse events.[2][3]
Data Summary
Table 2: Incidence of Withdrawal Syndrome and Adverse Events
| Parameter | Afobazole Group (n=100) | Diazepam Group (n=50) |
| Withdrawal Syndrome | ||
| Manifestations | None observed | 68% of patients (n=34) |
| Adverse Events | ||
| Total Events | 15 | 199 |
Source: Evaluation of the therapeutic efficacy and safety of the selective anxiolytic afobazole in generalized anxiety disorder and adjustment disorders[2][3]
Proposed Signaling Pathway of this compound
The precise mechanism of action for this compound is still under investigation, but it is known to differ from that of benzodiazepines.[4][5] It does not directly bind to benzodiazepine receptors, which is believed to contribute to its favorable side effect profile and lack of withdrawal syndrome.[5] Proposed mechanisms include modulation of sigma-1 receptors, MT1 and MT3 melatonin receptors, and MAO-A inhibition.[4] Its anxiolytic effect in the context of diazepam withdrawal is suggested to be mediated, at least in part, through the modulation of the dopaminergic system.[1]
Caption: Proposed signaling pathway of this compound.
References
- 1. [Assessment of afobazole effects on diazepam withdrawal-induced anxiety in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Evaluation of the therapeutic efficacy and safety of the selective anxiolytic afobazole in generalized anxiety disorder and adjustment disorders: Results of a multicenter randomized comparative study of diazepam] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of the therapeutic efficacy and safety of the selective anxiolytic afobazole in generalized anxiety disorder and adjustment disorders: Results of a multicenter randomized comparative study of diazepam - Syunyakov - Terapevticheskii arkhiv [ter-arkhiv.ru]
- 4. Fabomotizole - Wikipedia [en.wikipedia.org]
- 5. What is the mechanism of Fabomotizole? [synapse.patsnap.com]
Validating the Role of Sigma-1 Receptors in Afobazol's Therapeutic Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Afobazol's performance with alternative anxiolytics, supported by experimental data validating the crucial role of the Sigma-1 (σ1) receptor in its therapeutic mechanism.
Abstract
This compound (Fabomotizole) is a non-benzodiazepine anxiolytic with a unique mechanism of action centered on its interaction with Sigma-1 (σ1) receptors.[1] This guide synthesizes preclinical and clinical data to elucidate this mechanism and compare its efficacy and safety profile with traditional anxiolytics like benzodiazepines. Experimental evidence confirms this compound's affinity for σ1 receptors and demonstrates that its anxiolytic and neuroprotective effects are mediated through this interaction.[2]
Comparative Analysis of this compound and Benzodiazepines
Clinical studies indicate that this compound possesses a selective anxiolytic effect, reducing anxiety without the pronounced sedative and muscle relaxant side effects associated with benzodiazepines.[1][3]
Clinical Efficacy
A multicenter randomized comparative study of this compound and Diazepam for Generalized Anxiety Disorder (GAD) and Adjustment Disorders (AD) found that this compound led to a significantly greater reduction in anxiety.[4][5] The difference in the total score change on anxiety scales was 2.93 in favor of this compound (p=0.01).[4] Furthermore, 72% of patients in the this compound group showed a reduction in disease severity compared to 58% in the Diazepam group.[4]
Another comparative study involving Phenazepam for Generalized Anxiety Disorder (GAD), Panic Disorder (PD), and nosophobia highlighted this compound's efficacy, particularly in GAD, where it demonstrated a higher percentage of patients with high effectiveness.[3]
| Drug | Indication | Patient Cohort (n) | Treatment Duration | Efficacy Outcome (% of patients with high effectiveness) |
| This compound | GAD | 30 | 14 days | 80%[3] |
| Phenazepam | GAD | 36 | 14 days | 66.7%[3] |
| This compound | PD | 30 | 14 days | 30%[3] |
| Phenazepam | PD | 36 | 14 days | 46.7%[3] |
| This compound | Nosophobia | 30 | 14 days | 10%[3] |
| Phenazepam | Nosophobia | 36 | 14 days | 26.7%[3] |
Mechanism of Action: The Sigma-1 Receptor
This compound's primary mechanism of action is attributed to its activity as a Sigma-1 receptor agonist.[2] The σ1 receptor is a unique ligand-operated molecular chaperone, primarily located at the endoplasmic reticulum-mitochondrion interface, involved in regulating cellular stress and signaling.[2]
Binding Affinity Profile
Radioligand binding assays have quantified this compound's affinity for the σ1 receptor and other binding sites. Its main metabolite, M-11, also shows affinity for some of these targets.[2][6][7]
| Compound | Target | Binding Affinity (Ki, µM) |
| This compound | Sigma-1 (σ1) Receptor | 5.9[6][7] |
| Melatonin MT1 Receptor | 160[6] | |
| Melatonin MT3 Receptor | 0.97[6][7] | |
| Monoamine Oxidase A (MAO-A) | 3.6[6] | |
| Metabolite M-11 | Melatonin MT1 Receptor | 44[2] |
| Melatonin MT3 Receptor | 0.39[2] |
Signaling Pathway
The proposed signaling pathway for this compound's anxiolytic and neuroprotective effects is initiated by its binding to the σ1 receptor.
Caption: this compound's activation of the Sigma-1 receptor leads to neuroprotection and anxiolysis.
Experimental Validation
The role of the σ1 receptor in this compound's action has been validated through various preclinical experiments.
Key Experimental Workflow
The following diagram illustrates a typical workflow for validating the σ1-mediated effects of this compound in a preclinical setting.
Caption: Workflow for assessing this compound's Sigma-1 mediated effects in vivo.
Experimental Protocols
1. Elevated Plus Maze (EPM) for Anxiolytic Activity
-
Objective: To assess the anxiolytic-like effects of this compound and determine if they are mediated by the σ1 receptor.
-
Animal Model: Male BALB/c mice, known for their passive stress-coping strategy.[6]
-
Methodology:
-
Animals are divided into four groups: Vehicle, this compound (e.g., 2.5 mg/kg, i.p.), a selective σ1 receptor antagonist like BD-1047 (e.g., 1.0 mg/kg, i.p.), and a combination of this compound and the antagonist.
-
The antagonist is administered prior to this compound.
-
30 minutes after the final injection, mice are placed in the center of the elevated plus maze.
-
Behavior is recorded for 5 minutes, and the time spent in and the number of entries into the open and closed arms are measured.
-
-
Expected Outcome: this compound is expected to increase the time spent in and entries into the open arms, indicative of an anxiolytic effect. This effect should be blocked by the pre-administration of the σ1 receptor antagonist.
2. 6-Hydroxydopamine (6-OHDA) Model of Parkinson's Disease for Neuroprotection
-
Objective: To evaluate the neuroprotective effects of this compound in a model of neurodegeneration and confirm the involvement of the σ1 receptor.
-
Animal Model: Male ICR mice.[8]
-
Methodology:
-
A unilateral lesion is induced by injecting 6-OHDA into the striatum.
-
Treatment groups include a sham-operated group, a 6-OHDA lesion group, a group treated with this compound (e.g., 2.5 mg/kg, i.p.), a group treated with a selective σ1 receptor agonist like PRE-084, and a group co-treated with this compound and a σ1 receptor antagonist (e.g., BD-1047).
-
Treatment is administered for a specified period, for instance, 14 days, either immediately after the lesion or in a deferred manner.[8][9]
-
Motor function is assessed using tests like the rotarod test.
-
Post-mortem analysis of the striatum is conducted to measure dopamine levels and the number of tyrosine hydroxylase-positive (TH+) neurons.
-
-
Expected Outcome: this compound is expected to restore dopamine levels and prevent the loss of TH+ neurons in the lesioned striatum, similar to the effects of the σ1 agonist PRE-084.[8] These neuroprotective effects should be attenuated by the co-administration of a σ1 antagonist.[8]
Conclusion
The presented data strongly support the hypothesis that the therapeutic actions of this compound are, to a significant extent, mediated through its agonistic activity at the Sigma-1 receptor. Its distinct pharmacological profile, characterized by anxiolysis without sedation, offers a valuable alternative to traditional benzodiazepine-based therapies. The experimental models described provide a robust framework for further investigation into the therapeutic potential of Sigma-1 receptor ligands in anxiety and neurodegenerative disorders.
References
- 1. [Clinical study of the selective anxiolytic agent this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Multi-Target Directed Ligands (MTDLs) Binding the σ1 Receptor as Promising Therapeutics: State of the Art and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [Evaluation of the therapeutic efficacy and safety of the selective anxiolytic afobazole in generalized anxiety disorder and adjustment disorders: Results of a multicenter randomized comparative study of diazepam] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. caymanchem.com [caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Deferred Administration of Afobazole Induces Sigma1R-Dependent Restoration of Striatal Dopamine Content in a Mouse Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Afobazol: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds like Afobazol is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols ensures the safety of personnel and minimizes the ecological footprint of research activities. This guide provides essential information and step-by-step procedures for the safe disposal of this compound.
Immediate Safety and Disposal Procedures
The primary methods for this compound disposal involve professional chemical waste management services. According to safety data sheets (SDS), the recommended disposal method is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing[1][2]. It is crucial to prevent this compound from entering the environment, with explicit warnings against discharging it into sewer systems[1][2].
In the event of a spill, personnel should wear appropriate personal protective equipment (PPE), including chemical-impermeable gloves, and ensure adequate ventilation[1][2]. The spilled material should be collected and placed in suitable, closed containers for disposal[1][2]. All ignition sources must be removed, and spark-proof tools should be used during cleanup[1].
Summary of Disposal and Safety Information
| Parameter | Information | Source |
| Recommended Disposal | Removal to a licensed chemical destruction plant or controlled incineration with flue gas scrubbing. | [1][2] |
| Environmental Precautions | Discharge into the environment must be avoided. Do not contaminate water, foodstuffs, feed, or seed. Do not discharge to sewer systems. | [1][2] |
| Spill Response | Collect and arrange disposal. Keep in suitable, closed containers. Remove all sources of ignition. Use spark-proof tools. | [1] |
| Handling | Handle in a well-ventilated place. Wear suitable protective clothing. Avoid contact with skin and eyes. Avoid formation of dust and aerosols. | [1] |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. | [1][2] |
| Contaminated Packaging | Can be triply rinsed and offered for recycling or reconditioning. Alternatively, puncture to make unusable and dispose of in a sanitary landfill or via controlled incineration. | [1] |
This compound Disposal Workflow
The following diagram outlines the decision-making process and procedural steps for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the proper disposal of this compound waste.
Regulatory Context
The disposal of pharmaceutical waste, including this compound, is regulated by various agencies to protect public health and the environment[3]. In the United States, the Environmental Protection Agency (EPA) sets guidelines for hazardous waste management under the Resource Conservation and Recovery Act (RCRA)[3][4]. It is imperative for research institutions to comply with both federal and any stricter state regulations governing pharmaceutical waste[3]. A key aspect of these regulations is the prohibition of disposing of hazardous waste pharmaceuticals down the drain[5]. While the specific hazardous waste classification of this compound is not detailed in the provided search results, treating it as a chemical waste that requires professional disposal is the safest and most compliant approach.
References
Essential Safety and Operational Guidance for Handling Afobazol
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of chemical compounds is paramount. This document provides crucial safety and logistical information for the handling of Afobazol (Fabomotizole), including personal protective equipment (PPE) recommendations, procedural guidance, and disposal plans.
Personal Protective Equipment (PPE) and Handling
When working with this compound, adherence to proper safety protocols is essential to minimize exposure and ensure a safe laboratory environment. It is important to note that while some suppliers classify this compound as a non-hazardous substance, others recommend more comprehensive safety measures. Therefore, a cautious approach is advised.
Core Handling Procedures:
-
Work in a well-ventilated area to avoid the formation and inhalation of dust and aerosols.[1][2]
-
Use non-sparking tools to prevent fire hazards from electrostatic discharge.[1]
Recommended Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-impermeable gloves.[1][2] | To prevent skin contact. |
| Eye Protection | Tightly fitting safety goggles with side-shields.[2] | To protect eyes from dust particles and splashes. |
| Body Protection | Suitable protective clothing; fire/flame resistant and impervious clothing.[1][2] | To prevent skin contamination. |
| Respiratory Protection | A full-face respirator should be used if exposure limits are exceeded or if irritation is experienced.[1][2] | To prevent inhalation of dust and aerosols. |
Emergency First Aid Procedures
In the event of accidental exposure to this compound, the following first aid measures should be taken immediately:
| Exposure Route | First Aid Protocol |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If the person is not breathing, provide artificial respiration and seek immediate medical attention. Do not use mouth-to-mouth resuscitation if the substance was ingested or inhaled.[1] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water and consult a doctor.[1][2] |
| Eye Contact | Rinse the eyes with pure water for at least 15 minutes and seek medical advice.[1][2] |
| Ingestion | Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person and call a doctor or Poison Control Center immediately.[1][2] |
Spill and Disposal Management
Proper containment and disposal are critical to prevent environmental contamination and ensure laboratory safety.
Spill Containment:
-
In case of a spill, avoid dust formation and breathing in vapors, mist, or gas.[1][2]
-
Evacuate personnel to a safe area and ensure adequate ventilation.[1][2]
-
Remove all sources of ignition and use spark-proof tools for cleanup.[1]
-
Collect the spilled material and place it in a suitable, closed container for disposal.[1][2]
Disposal Plan:
-
This compound should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[1]
-
Do not allow the chemical to enter drains or sewer systems.[1][2]
-
Contaminated packaging should be triple-rinsed (or equivalent) and can then be offered for recycling, reconditioning, or disposed of in a sanitary landfill.[1]
This compound Safety Data Summary
The following table summarizes key safety information for this compound. It is important to note that quantitative exposure limits are not well-established in the provided safety data sheets.
| Parameter | Information |
| Acute Toxicity | Data not available.[2] |
| Carcinogenicity | Not listed by NTP, IARC, or OSHA.[3] |
| Exposure Limits | Data not available. |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents.[3] |
| Hazardous Decomposition Products | Under fire conditions, may decompose and emit toxic fumes.[3] |
Safe Handling Workflow
The following diagram illustrates the procedural workflow for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
